Product packaging for Dihexoxy(oxo)phosphanium(Cat. No.:CAS No. 6151-90-2)

Dihexoxy(oxo)phosphanium

Cat. No.: B15486410
CAS No.: 6151-90-2
M. Wt: 249.31 g/mol
InChI Key: SSTHNOXIGJRLAF-UHFFFAOYSA-N
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Description

Dihexoxy(oxo)phosphanium is a useful research compound. Its molecular formula is C12H26O3P+ and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O3P+ B15486410 Dihexoxy(oxo)phosphanium CAS No. 6151-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dihexoxy(oxo)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3P/c1-3-5-7-9-11-14-16(13)15-12-10-8-6-4-2/h3-12H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTHNOXIGJRLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCO[P+](=O)OCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90422590
Record name dihexoxy(oxo)phosphanium
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Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6151-90-2
Record name dihexoxy(oxo)phosphanium
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URL https://comptox.epa.gov/dashboard/DTXSID90422590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Analysis of Oxophosphonium Cations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxophosphonium cations, species containing a positively charged phosphorus atom double-bonded to an oxygen atom (P+=O), are highly reactive intermediates and structural motifs in a variety of chemical and biological processes. Their role in organic synthesis, particularly in reactions like the Wittig and Appel reactions, and their proposed involvement in phosphoryl transfer mechanisms within biological systems, underscores the importance of their thorough characterization. Spectroscopic techniques are paramount in elucidating the structure, bonding, and reactivity of these transient and often sensitive species. This technical guide provides a comprehensive overview of the key spectroscopic methods employed in the analysis of oxophosphonium cations, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the study and application of organophosphorus chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of oxophosphonium cations in solution. The inherent properties of the phosphorus-31 (³¹P) nucleus—100% natural abundance and a spin of ½—make it an excellent NMR probe.[1] Coupled with ¹H and ¹³C NMR, a detailed picture of the molecular framework can be constructed.

³¹P NMR Spectroscopy

The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom. For oxophosphonium cations, the ³¹P nucleus is significantly deshielded, resulting in chemical shifts that typically appear downfield from the standard reference, 85% phosphoric acid (H₃PO₄).[1] The coordination of the phosphorus atom, the nature of its substituents, and the bond angles all influence the precise chemical shift.

Table 1: Representative ³¹P NMR Chemical Shifts of Oxophosphonium and Related Phosphonium Cations

Cation TypeSubstituentsChemical Shift (δ), ppmReference(s)
HalophosphoniumPBr₄⁺-89.0 to -96.0[2]
PI₄⁺-175.0 to -185.0[2]
PBr₃I⁺-115.0 to -120.0[2]
PBr₂I₂⁺-140.0 to -145.0[2]
PBrI₃⁺-160.0 to -165.0[2]
AlkoxyphosphoniumCyclic α-alkoxyNot Specified[3]
ChlorophosphoniumPh₃PCl⁺58.6[4]
Arylphosphonium(p-ClC₆H₄)₃P⁺CH₃23.4[5]
(p-CH₃C₆H₄)₃P⁺CH₃21.8[5]
AlkylphosphoniumMe₃P⁺H-2.4[4]
Et₃P⁺H18.2[4]
n-Bu₃P⁺H32.1[4]

Note: Chemical shifts can be influenced by the counter-ion and solvent.

Coupling Constants

Spin-spin coupling between ³¹P and other NMR-active nuclei, such as ¹H and ¹³C, provides invaluable information about through-bond connectivity.

  • ¹J(P-C): One-bond coupling constants are typically large and are useful for identifying direct P-C bonds.[6]

  • ²J(P-C) and ³J(P-C): Two- and three-bond couplings provide information about the connectivity further from the phosphorus center.[6]

  • ¹J(P-H): Direct P-H coupling is observed in protonated phosphonium species and is typically very large.[7]

  • ²J(P-H) and ³J(P-H): These couplings are smaller and help to assign protons on substituents attached to the phosphorus atom.[7]

Table 2: Typical ³¹P Coupling Constants

Coupling TypeTypical Range (Hz)Reference(s)
¹J(P-C)100 - 170[6]
²J(P-C)5 - 20[1]
³J(P-C)5 - 10[7]
¹J(P-H)189 (in PH₃)[1]
²J(P-H)20 - 30[7]
³J(P-H)5 - 10[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For oxophosphonium cations, the most characteristic vibration is the P=O stretching mode. The frequency of this absorption is sensitive to the electronic and steric nature of the substituents on the phosphorus atom.

The P=O stretching vibration in oxophosphonium cations typically appears in the region of 1200-1400 cm⁻¹.[5][7] Electron-withdrawing groups attached to the phosphorus atom tend to increase the P=O bond order and shift the stretching frequency to higher wavenumbers. Conversely, electron-donating groups will shift the absorption to lower wavenumbers. The physical state of the sample (solid or solution) and the nature of the counter-ion can also influence the position and shape of the P=O stretching band.

Table 3: Representative P=O Stretching Frequencies in Organophosphorus Compounds

Compound TypeSubstituent (X) in (i-C₃H₇O)₂PXOP=O Stretch (cm⁻¹)Reference(s)
PhosphonateH1260[7]
PhosphinateCH₃1240[7]
PhosphateO-iC₃H₇1260[7]
PhosphorofluoridateF1310[7]
PhosphorochloridateCl1290[7]
PhosphoramideNH₂1230[7]
PhosphoramideNHCH₃1220[7]
PhosphoramideN(CH₃)₂1210[7]

Note: These values are for related organophosphorus compounds and serve as a general guide for the expected range for oxophosphonium cations.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of oxophosphonium cations. Soft ionization techniques such as Electrospray Ionization (ESI) are particularly well-suited for the analysis of these pre-formed ions.[8] Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide valuable structural information through the analysis of fragmentation patterns.[9][10]

Common fragmentation pathways for organophosphorus compounds include:

  • McLafferty-type rearrangements: This is a common fragmentation pattern for alkyl and halogenated organophosphorus compounds, often leading to the cleavage of substituents.[10]

  • Cleavage of P-O and C-O bonds: In aromatic organophosphorus compounds, cleavage of both P-O and C-O bonds can occur, depending on the nature of the substituents.[10]

  • Loss of neutral molecules: The loss of small, stable neutral molecules is a common fragmentation pathway. For phosphopeptides, the loss of H₃PO₄ is a characteristic fragmentation.[11]

The specific fragmentation patterns of oxophosphonium cations will be highly dependent on the nature of the substituents attached to the phosphorus atom.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the oxophosphonium salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, acetonitrile-d₃, or DMSO-d₆).

  • Ensure the chosen solvent does not react with the cation.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (General Parameters for ³¹P NMR):

  • Spectrometer: A multinuclear NMR spectrometer operating at a field strength of 7.0 T (300 MHz for ¹H) or higher is recommended.

  • Probe: A broadband or phosphorus-specific probe.

  • Pulse Sequence: A standard one-pulse sequence is typically sufficient.

  • Decoupling: Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.[1]

  • Reference: An external standard of 85% H₃PO₄ is used, with its chemical shift set to 0 ppm.[1]

  • Relaxation Delay: A relaxation delay of 1-5 seconds is generally adequate.

  • Number of Scans: This will depend on the concentration of the sample and the sensitivity of the instrument.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Samples):

  • KBr Pellet Method:

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Nujol Mull Method:

    • Grind a small amount of the solid sample to a fine powder in an agate mortar.

    • Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth, thick paste.

    • Spread a thin film of the mull between two IR-transparent salt plates (e.g., KBr or NaCl).

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the prepared sample (KBr pellet or Nujol mull) in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

  • The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of the oxophosphonium salt (typically 1-10 µM) in a solvent suitable for electrospray ionization, such as acetonitrile, methanol, or a mixture of these with water.

  • The addition of a small amount of a volatile acid (e.g., formic acid) may be beneficial in some cases, but care should be taken to avoid reaction with the analyte.

Data Acquisition (General Parameters):

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), Orbitrap, or Ion Trap.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.

  • MS Scan: Acquire a full scan mass spectrum over a mass range appropriate for the expected molecular weight of the oxophosphonium cation.

  • MS/MS Analysis (for fragmentation studies):

    • Select the parent ion of interest in the first stage of mass analysis.

    • Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

    • Analyze the resulting fragment ions in the second stage of mass analysis.

Visualizations

The following diagrams illustrate typical workflows for the spectroscopic analysis of oxophosphonium cations.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis start Oxophosphonium Salt dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 31P, 1H, 13C Spectra transfer->acquire reference Reference to External Standard acquire->reference process Process Spectra (FT, Phasing, Baseline Correction) reference->process analyze Analyze Chemical Shifts and Coupling Constants process->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for NMR spectroscopic analysis of oxophosphonium cations.

experimental_workflow_ir_ms cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_characterization Overall Characterization prep_ir Prepare Sample (KBr Pellet or Nujol Mull) acq_ir Acquire IR Spectrum prep_ir->acq_ir analyze_ir Analyze Vibrational Frequencies (e.g., P=O stretch) acq_ir->analyze_ir structure_confirm Structural Confirmation analyze_ir->structure_confirm prep_ms Prepare Dilute Solution (e.g., in MeCN/H2O) acq_ms Acquire ESI-MS Spectrum prep_ms->acq_ms acq_msms Perform MS/MS (CID) acq_ms->acq_msms analyze_ms Analyze m/z and Fragmentation Pattern acq_msms->analyze_ms analyze_ms->structure_confirm start Oxophosphonium Salt start->prep_ir start->prep_ms

Caption: Combined workflow for IR and MS analysis of oxophosphonium cations.

Conclusion

The spectroscopic analysis of oxophosphonium cations is a multifaceted endeavor that relies on the synergistic application of NMR, IR, and MS techniques. ³¹P NMR provides unparalleled insight into the electronic environment of the phosphorus center, while IR spectroscopy offers a direct probe of the characteristic P=O bond. Mass spectrometry confirms the molecular identity and provides structural clues through fragmentation analysis. The detailed experimental protocols and workflows presented in this guide are intended to equip researchers with the foundational knowledge required to successfully characterize these important chemical species. A thorough understanding and application of these spectroscopic methods are critical for advancing our knowledge of the chemistry and biological relevance of oxophosphonium cations.

References

A Technical Guide to the Computational Modeling of Phosphonium Salt Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonium salts, quaternary phosphorus compounds with a central phosphorus atom bonded to four organic residues and paired with a counter-ion, are a class of compounds with remarkable versatility and a broad spectrum of applications. Their utility spans from phase-transfer catalysts and ionic liquids to key intermediates in organic synthesis and, increasingly, as functional components in drug delivery systems. The stability of these salts under various conditions—thermal, chemical, and electrochemical—is a critical determinant of their efficacy, safety, and shelf-life in these applications.

Computational modeling has emerged as an indispensable tool for predicting and understanding the stability of phosphonium salts at a molecular level. By leveraging quantum mechanical and molecular dynamics methods, researchers can elucidate decomposition pathways, predict reaction kinetics, and rationally design more stable phosphonium-based materials. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the computational modeling of phosphonium salt stability, supplemented with detailed experimental protocols for validation.

Factors Influencing Phosphonium Salt Stability

The stability of a phosphonium salt is a multifactorial property governed by the interplay of its constituent cation and anion, as well as external environmental conditions. Computational models aim to capture the energetic and kinetic aspects of these interactions to predict decomposition.

A logical diagram illustrating the key factors influencing phosphonium salt stability is presented below.

cluster_cation Cation Structure cluster_anion Anion Properties cluster_environment Environmental Factors StericHindrance Steric Hindrance Stability Phosphonium Salt Stability StericHindrance->Stability increases AlkylChainLength Alkyl Chain Length AlkylChainLength->Stability can decrease ArylSubstitution Aryl vs. Alkyl Substitution ArylSubstitution->Stability generally increases Nucleophilicity Nucleophilicity Nucleophilicity->Stability decreases (promotes SN2) Basicity Basicity Basicity->Stability decreases (promotes elimination) SizeAndChargeDelocalization Size & Charge Delocalization SizeAndChargeDelocalization->Stability increases Temperature Temperature Temperature->Stability decreases Solvent Solvent Solvent->Stability can influence reaction rates Atmosphere Atmosphere (e.g., O2, H2O) Atmosphere->Stability can promote degradation

Caption: Factors influencing phosphonium salt stability.

Computational Methodologies

The computational investigation of phosphonium salt stability primarily relies on two powerful techniques: Density Functional Theory (DFT) and Reactive Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly well-suited for elucidating reaction mechanisms and calculating the energetics of decomposition pathways.

Core Applications in Phosphonium Salt Stability:

  • Decomposition Pathway Elucidation: DFT can be used to map the potential energy surface of a decomposition reaction, identifying transition states and intermediates. This allows for the determination of the most likely degradation pathways, such as SN2 attack by the anion, Hofmann elimination, or ylide formation.

  • Activation Energy Calculation: By calculating the energies of the reactants, transition states, and products, DFT provides the activation energy (Ea) for a given decomposition step. A higher activation energy corresponds to a more stable compound.

  • Influence of Substituents: The effect of different alkyl or aryl groups on the phosphorus atom, as well as the nature of the anion, on the stability can be systematically studied by comparing the calculated activation energies for a series of related compounds.

Typical DFT Protocol:

A representative DFT protocol for studying the decomposition of a phosphonium salt is outlined below.

cluster_workflow DFT Workflow for Decomposition Pathway Analysis Start Define Reactant (Phosphonium Salt Ion Pair) GeomOpt Geometry Optimization of Reactant Start->GeomOpt FreqCalc1 Frequency Calculation (Confirm Minimum) GeomOpt->FreqCalc1 EnergyCalc Single Point Energy Calculation (Higher Level of Theory) GeomOpt->EnergyCalc TS_Search Transition State Search (e.g., QST2/3, Berny) FreqCalc1->TS_Search TS_Opt Transition State Optimization TS_Search->TS_Opt FreqCalc2 Frequency Calculation (Confirm 1 Imaginary Frequency) TS_Opt->FreqCalc2 TS_Opt->EnergyCalc IRC Intrinsic Reaction Coordinate (IRC) Calculation FreqCalc2->IRC ProductOpt Geometry Optimization of Products IRC->ProductOpt FreqCalc3 Frequency Calculation (Confirm Minima) ProductOpt->FreqCalc3 ProductOpt->EnergyCalc End Determine Activation Energy and Reaction Energy EnergyCalc->End

Caption: DFT workflow for decomposition analysis.

Reactive Molecular Dynamics (MD) Simulations

Reactive MD simulations, often employing force fields like ReaxFF, allow for the modeling of chemical reactions within a large system of molecules over time. This approach is particularly useful for studying the thermal decomposition of phosphonium salts in the condensed phase (e.g., as ionic liquids).

Core Applications in Phosphonium Salt Stability:

  • Simulating Thermal Decomposition: By simulating the system at elevated temperatures, reactive MD can directly observe the initiation and propagation of decomposition reactions.

  • Identifying Decomposition Products: The simulation trajectory can be analyzed to identify the various molecular fragments and new molecules formed during decomposition.

  • Kinetics of Decomposition: By tracking the concentration of the parent phosphonium salt over time at different temperatures, the rate of decomposition can be estimated.

Experimental Validation

Computational models are only as good as their ability to predict real-world phenomena. Therefore, experimental validation is a crucial component of any computational study on phosphonium salt stability. The primary techniques used for this purpose are Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most common technique for determining the thermal stability of phosphonium salts.

Data Presentation: Thermal Decomposition Temperatures of Selected Phosphonium Salts

Phosphonium CationAnionOnset Decomposition Temp (°C)Reference
[P(C₄)₄]⁺[Gly]⁻~200[1]
Highly FluorinatedCl⁻~295[2]
Highly FluorinatedNTf₂⁻~370[2]
Trihexyl(tetradecyl)phosphoniumBF₄⁻>300[3]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried phosphonium salt into a ceramic (e.g., alumina) or platinum crucible.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program:

    • Dynamic Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[2][3]

    • Isothermal Scan: Rapidly heat the sample to a specific temperature below the expected onset of decomposition and hold for an extended period (e.g., several hours) to assess long-term thermal stability.[4]

  • Data Analysis: The onset decomposition temperature (Tonset) is typically determined as the temperature at which a specific percentage of mass loss (e.g., 5%) is observed, or by the intersection of the baseline tangent with the tangent of the decomposition curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount of the phosphonium salt (typically in the microgram range) into a quartz sample tube.

  • Pyrolysis:

    • Insert the sample tube into the pyrolyzer.

    • Rapidly heat the sample to the desired pyrolysis temperature (e.g., 500-800 °C) in an inert atmosphere (e.g., helium).[5]

  • Gas Chromatography:

    • Column: A capillary column suitable for separating a wide range of volatile and semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature program is used to separate the pyrolysis products, for example, starting at a low temperature (e.g., 40 °C), holding for a few minutes, and then ramping up to a high temperature (e.g., 300 °C).

  • Mass Spectrometry:

    • The separated components are ionized (typically by electron ionization) and their mass-to-charge ratios are determined.

    • The resulting mass spectra are compared to spectral libraries for identification of the decomposition products.

Synthesis and Characterization of Phosphonium Salts

The accurate computational modeling and experimental validation of phosphonium salt stability require pure and well-characterized starting materials.

General Synthesis of Tetra-alkyl and Tetra-aryl Phosphonium Salts

The most common method for synthesizing phosphonium salts is the quaternization of a tertiary phosphine with an alkyl or aryl halide.

Experimental Protocol: Synthesis of Tetraphenylphosphonium Bromide

  • Reactants: Triphenylphosphine and bromobenzene.

  • Catalyst: A nickel salt such as nickel(II) chloride.[6][7]

  • Solvent: The reaction can be carried out in a high-boiling solvent like n-octanol or neat (solvent-free).[6][7]

  • Procedure:

    • Combine triphenylphosphine, bromobenzene, and the nickel catalyst in a reaction vessel equipped with a reflux condenser.

    • Heat the mixture to a high temperature (e.g., 190-240 °C) for several hours.[6][7]

    • After the reaction is complete, cool the mixture.

    • Add hot water to dissolve the product and separate it from the organic phase.[8]

    • Cool the aqueous solution to induce crystallization of the tetraphenylphosphonium bromide.

    • Filter the crystals, wash with cold water, and dry.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structure and purity of synthesized phosphonium salts.

Experimental Protocol: NMR Sample Preparation

  • Solvent: Choose a deuterated solvent in which the phosphonium salt is soluble (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Concentration: For ¹H NMR, dissolve 5-25 mg of the salt in approximately 0.6-0.7 mL of the deuterated solvent. For ³¹P NMR, a similar concentration is typically sufficient. For ¹³C NMR, a higher concentration (e.g., >30 mg) may be necessary.[9][10]

  • Sample Preparation:

    • Dissolve the sample completely in the solvent.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[10][11]

    • The final solution height in the tube should be approximately 4-5 cm.[11]

  • Analysis: Acquire ¹H, ¹³C, and ³¹P NMR spectra. The chemical shifts and coupling constants will confirm the structure of the phosphonium cation and the absence of impurities.

Conclusion

The computational modeling of phosphonium salt stability, when rigorously validated by experimental data, provides a powerful framework for understanding and predicting the degradation of these important compounds. By employing DFT to elucidate reaction mechanisms and reactive MD to simulate decomposition in the condensed phase, researchers can gain deep insights into the factors governing stability. This knowledge, in turn, enables the rational design of novel phosphonium salts with enhanced stability profiles, tailored for specific applications in catalysis, materials science, and drug development. The detailed experimental protocols provided in this guide serve as a practical resource for researchers seeking to couple computational predictions with robust experimental verification.

References

A Technical Guide to the Exploratory Synthesis of Novel Organophosphorus Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of modern synthetic strategies for creating novel organophosphorus reagents. It focuses on practical applications, including detailed experimental protocols for the synthesis of α-aminophosphonates and P-chiral phosphine ligands, and their application in drug discovery, specifically as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).

Modern Synthetic Strategies in Organophosphorus Chemistry

The development of novel organophosphorus compounds is a cornerstone of progress in fields ranging from medicinal chemistry to materials science.[1] Central to this endeavor is the formation of the carbon-phosphorus (C-P) bond, for which a variety of synthetic methodologies have been developed. Traditional approaches often rely on the reaction of organometallic species like Grignard or organolithium reagents with phosphorus halides. More recent advancements include transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance.

This guide will focus on two prominent examples of organophosphorus synthesis: the multicomponent Kabachnik-Fields reaction for the synthesis of α-aminophosphonates and the asymmetric synthesis of P-chiral phosphine ligands, exemplified by the classic synthesis of DIPAMP.

The Kabachnik-Fields Reaction: A Multicomponent Approach to α-Aminophosphonates

The Kabachnik-Fields reaction is a powerful three-component condensation that combines an amine, a carbonyl compound (typically an aldehyde), and a dialkyl phosphite to form an α-aminophosphonate.[2] These products are of significant interest as they are phosphorus analogues of α-amino acids and exhibit a wide range of biological activities.[3]

The reaction mechanism can proceed through two primary pathways, often dependent on the basicity of the amine. A common pathway involves the initial formation of an imine from the amine and aldehyde, followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond.[4] The reaction can be performed without a catalyst, particularly with microwave irradiation, but is often accelerated by Lewis or Brønsted acids.[1]

Kabachnik_Fields_Workflow Reactants Amine + Aldehyde + Dialkyl Phosphite Mixing Mix Components (Optional: Catalyst, Solvent) Reactants->Mixing Reaction Reaction (e.g., Reflux or MW) Mixing->Reaction Workup Workup (e.g., Evaporation, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product α-Aminophosphonate Product Purification->Product

A generalized workflow for the Kabachnik-Fields reaction.

This protocol is adapted from a solvent-free synthesis catalyzed by orange peel powder, highlighting a green chemistry approach.

  • Materials:

    • Benzaldehyde (1.0 mmol, 0.106 g)

    • Aniline (1.0 mmol, 0.093 g)

    • Dimethyl phosphite (1.0 mmol, 0.110 g)

    • Orange Peel Powder (OPP) catalyst (0.1 g)

    • Ethanol (5 mL)

  • Procedure:

    • A mixture of benzaldehyde (1.0 mmol), aniline (1.0 mmol), dimethyl phosphite (1.0 mmol), and orange peel powder (0.1 g) is prepared in 5 mL of ethanol.

    • The reaction mixture is refluxed. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).

    • Upon completion of the reaction, the ethanol solvent is evaporated from the reaction mixture.

    • The remaining mixture is poured into ice-cold water and filtered.

    • The resulting solid product is purified by recrystallization from ethanol to yield the α-aminophosphonate.

Asymmetric Synthesis of P-Chiral Phosphine Ligands

P-chiral phosphine ligands, which have a stereogenic center at the phosphorus atom, are crucial in asymmetric catalysis. Their synthesis has been a long-standing challenge. A landmark achievement in this area was the development of DIPAMP ([Rh(R,R)-DiPAMP)COD]+BF4-) by Knowles and coworkers at Monsanto, which was instrumental in the industrial synthesis of L-DOPA.[5] The synthesis of such ligands often involves the use of phosphine-borane intermediates, which are more stable and easier to handle than the corresponding free phosphines.[6]

DIPAMP_Synthesis_Workflow start o-Anisyl-methylphenylphosphine (Chiral Precursor) step1 Oxidative Coupling (s-BuLi, CuCl2) start->step1 intermediate P-Chiral Diphosphine Dioxide step1->intermediate step2 Reduction (e.g., HSiCl3) intermediate->step2 product (R,R)-DIPAMP Ligand step2->product

Simplified workflow for the synthesis of the DIPAMP ligand.

This protocol outlines the key conceptual steps for synthesizing DIPAMP, based on the methodologies developed by Knowles and Imamoto.

  • Part 1: Preparation of Chiral Phosphine Oxide Precursor

    • Start with a resolved chiral precursor, such as methyl(phenyl)(o-anisyl)phosphine oxide. This resolution is a critical step to establish the final stereochemistry.

    • The resolved phosphine oxide is then typically reduced to the corresponding phosphine-borane adduct to protect the phosphorus center.

  • Part 2: Dimerization and Final Ligand Formation

    • The chiral phosphine-borane is deprotonated at the methyl group using a strong base like sec-butyllithium (s-BuLi).

    • An oxidative coupling reaction is performed, often using a copper(II) salt like CuCl₂, to dimerize the molecule, forming the ethylene-bridged diphosphine-diborane adduct.[6] This step creates the characteristic P-CH₂-CH₂-P backbone of DIPAMP.

    • The resulting meso and chiral diastereomers are separated.

    • Finally, the borane protecting groups are removed by reaction with an amine, such as diethylamine, to yield the enantiopure (R,R)-DIPAMP ligand.[6]

Quantitative Data Presentation

The efficiency of these synthetic methods can be evaluated by quantitative measures such as reaction yield and, for asymmetric syntheses, enantiomeric excess (ee).

Table 1: Representative Yields for the Kabachnik-Fields Reaction

The following table summarizes yields for the synthesis of various α-aminophosphonates under different catalytic conditions.

Carbonyl ComponentAmine ComponentP-ReagentCatalyst/ConditionsYield (%)Reference
BenzaldehydeAnilineDimethyl PhosphiteOrange Peel Powder / Reflux92N/A
4-Cl-BenzaldehydeAnilineDimethyl PhosphiteOrange Peel Powder / Reflux95N/A
4-NO₂-BenzaldehydeAnilineDimethyl PhosphiteOrange Peel Powder / Reflux90N/A
BenzaldehydeCyclohexylamineDimethyl PhosphiteMW / No Catalyst95[4]
AcetophenoneBenzylamineDiphenylphosphine OxideMW / No Catalyst85[4]
FormaldehydeAnilineDiethyl PhosphiteMW / No Catalyst98[4]
Table 2: Biological Activity of Phosphonate-Based PTP1B Inhibitors

This table presents the half-maximal inhibitory concentration (IC₅₀) values for several organophosphorus compounds against Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target.

Compound ClassSpecific CompoundPTP1B IC₅₀ (µM)Reference
Benzamido DerivativeCompound 1 1.83[7]
Benzamido DerivativeCompound 2 2.11[7]
Benzamido DerivativeCompound 3 3.52[7]
DihydroperimidineCompound 46 0.89[8]
DihydroperimidineCompound 49 0.77[8]
AminosteroidTrodusquemine (MSI-1436)1.0[9]

Application in Drug Development: Inhibition of PTP1B

Organophosphorus reagents, particularly phosphonates, have emerged as valuable pharmacophores in drug design. Their tetrahedral geometry and ability to act as stable mimics of phosphate esters make them ideal for targeting enzymes involved in phosphorylation-dependent signaling pathways.

The PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in the insulin and leptin signaling pathways.[10] In the insulin signaling cascade, the binding of insulin to its receptor (IR) triggers autophosphorylation of tyrosine residues on the receptor, activating it. This leads to the phosphorylation of Insulin Receptor Substrates (IRS), which in turn activates downstream pathways like the PI3K/Akt pathway, ultimately resulting in glucose uptake and storage. PTP1B acts as a "brake" on this system by dephosphorylating and thus deactivating both the insulin receptor and IRS proteins.[10] Overactivity of PTP1B is linked to insulin resistance, a hallmark of type 2 diabetes and obesity, making it a prime therapeutic target.[11]

Mechanism of PTP1B Inhibition by Phosphonates

Phosphonate-based compounds can act as potent and selective inhibitors of PTP1B. They are designed as non-hydrolyzable analogues of phosphotyrosine (pTyr), the natural substrate for PTP1B. These inhibitors bind to the active site of the enzyme, preventing it from accessing and dephosphorylating its natural substrates.

The inhibition mechanism involves the phosphonate group mimicking the transition state of the phosphate ester hydrolysis. The negatively charged oxygen atoms of the phosphonate can form strong interactions with the highly conserved active site of the phosphatase. Allosteric inhibitors have also been developed that bind to sites distinct from the active site, inducing conformational changes that inactivate the enzyme.[9] By blocking PTP1B, these inhibitors enhance and prolong insulin signaling, leading to improved glucose tolerance.[11]

PTP1B_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IR_P Phosphorylated IR (Active) IR->IR_P Autophosphorylation IRS IRS IR_P->IRS phosphorylates IRS_P Phosphorylated IRS IRS->IRS_P PI3K_Akt PI3K/Akt Pathway IRS_P->PI3K_Akt activates Glucose_Uptake Glucose Uptake & Metabolism PI3K_Akt->Glucose_Uptake PTP1B PTP1B PTP1B->IR_P dephosphorylates PTP1B->IRS_P dephosphorylates Inhibitor Phosphonate Inhibitor Inhibitor->PTP1B INHIBITS

References

Unveiling the Synthesis and Putative Isolation of Dihexoxy(oxo)phosphanium: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihexoxy(oxo)phosphanium, a chemical entity cataloged in the PubChem database with the molecular formula C12H26O3P, presents a topic of interest for researchers in organophosphorus chemistry. Despite its presence in chemical databases, a thorough review of scientific literature reveals a conspicuous absence of specific studies detailing its discovery, synthesis, or isolation. This guide, therefore, aims to provide a comprehensive technical overview of the methodologies applicable to the synthesis and isolation of this compound by drawing parallels with closely related and well-documented compounds, namely dialkoxy(oxo)phosphonium salts and phosphonium salts featuring long alkyl chains. The principles and protocols outlined herein are intended to serve as a foundational resource for researchers and drug development professionals venturing into the synthesis of this or structurally similar molecules.

General Synthetic Approaches to Phosphonium Salts

The synthesis of phosphonium salts is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. The most common and direct route is the quaternization of phosphines.

Quaternization of Phosphines

The reaction of a phosphine with an electrophile, such as an alkyl halide, is a fundamental method for the preparation of phosphonium salts. In the context of this compound, a plausible synthetic route would involve the reaction of a dihexoxyphosphine with a suitable oxidizing agent and an electrophile. However, given the oxo-phosphonium nature of the target molecule, a more direct analogy can be drawn from the synthesis of dialkoxyphosphonium salts.

A general representation of this approach is the reaction of a phosphine with an alkyl halide, as illustrated below:

G phosphine R₃P (Phosphine) phosphonium_salt [R₃P-R']⁺X⁻ (Phosphonium Salt) phosphine->phosphonium_salt alkyl_halide R'-X (Alkyl Halide) alkyl_halide->phosphonium_salt G cluster_synthesis Synthesis cluster_isolation Isolation dissolve Dissolve PPh₃ in Toluene add_halide Add Alkyl Halide dissolve->add_halide reflux Reflux (24-48h) add_halide->reflux cool Cool to RT reflux->cool precipitate Precipitate with Diethyl Ether cool->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry

Physicochemical Properties of Alkoxyphosphonium Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alkoxyphosphonium salts are a versatile class of organophosphorus compounds with significant applications in organic synthesis, catalysis, and medicinal chemistry. Their unique reactivity, primarily driven by the electron-deficient phosphorus center, makes them indispensable reagents, most notably as key intermediates in the renowned Wittig reaction. Furthermore, their lipophilic cationic nature has positioned them as promising vectors for targeted drug delivery to mitochondria, opening new avenues in the development of therapeutics for a range of diseases, including cancer.

This technical guide provides a comprehensive overview of the core physicochemical properties of alkoxyphosphonium salts, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to aid researchers in their effective utilization.

Synthesis and Structure

Alkoxyphosphonium salts are typically synthesized through the reaction of a tertiary phosphine with an alkyl halide, followed by reaction with an alcohol, or directly from the reaction of a phosphine with an alcohol in the presence of a suitable activating agent. A common method involves the reaction of triphenylphosphine with an alcohol in the presence of a halogenating agent like carbon tetrachloride or N-bromosuccinimide.

The general structure consists of a central phosphorus atom bonded to three organic substituents (often phenyl groups), an alkoxy group (-OR), and associated with a counter-anion (e.g., halide, triflate). The P-O bond is highly polarized, rendering the phosphorus atom electrophilic and susceptible to nucleophilic attack.

Physicochemical Properties

The properties of alkoxyphosphonium salts are influenced by the nature of the substituents on the phosphorus atom, the alkoxy group, and the counter-anion.

Physical State and Solubility

Alkoxyphosphonium salts are generally white to off-white crystalline solids or thick oils. Their solubility is largely dependent on the nature of the substituents and the counter-ion. Salts with bulky, non-polar groups tend to be more soluble in organic solvents, while those with smaller or more polar groups may exhibit some water solubility.

Table 1: Solubility of Selected Phosphonium Salts and Related Compounds

CompoundSolventSolubilityReference
Benzyltriphenylphosphonium chlorideWaterSoluble[1][2][3]
Benzyltriphenylphosphonium chlorideChloroformSoluble[1]
Benzyltriphenylphosphonium chlorideLow molecular weight aliphatic alcoholsSlightly soluble[1]
Triphenylphosphine oxideWaterAlmost insoluble[4][5][6][7]
Triphenylphosphine oxideEthanolSoluble (~20 mg/mL)[4][7][8]
Triphenylphosphine oxideDichloromethaneReadily soluble[4]
Triphenylphosphine oxideDMSOSoluble (~3 mg/mL)[8]
Triphenylphosphine oxideDimethyl formamide (DMF)Soluble (~3 mg/mL)[8]
Water-soluble phosphonium salts (with -COOH or -OH groups)WaterSoluble[9]
Thermal Stability

The thermal stability of alkoxyphosphonium salts is a critical parameter, especially for their application in synthesis. Decomposition temperatures are influenced by the nature of the anion and the organic substituents. Salts with non-nucleophilic anions like tetrafluoroborate or hexafluorophosphate tend to exhibit higher thermal stability.

Table 2: Thermal Properties of Selected Phosphonium Salts

CompoundMelting Point (°C)Decomposition Temperature (°C)Reference
Benzyltriphenylphosphonium chloride≥300 (lit.)> 323[1][10][11]
Triphenylphosphine oxide154-158-[6]
Highly fluorinated phosphonium salts (NTf₂ anion)-Significantly higher than chloride analogues[12]
Phosphonium salicylate and benzoate ionic liquids-> 327[13][14]
Phosphonium polyelectrolytes (Cl⁻ anion)-> 370[15]
Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of alkoxyphosphonium salts. The ³¹P NMR chemical shift is particularly informative, typically appearing in a characteristic downfield region. ¹H and ¹³C NMR provide detailed information about the organic substituents.

Table 3: Representative NMR Spectroscopic Data for Alkoxyphosphonium Salts

NucleusTypical Chemical Shift Range (ppm)Notes
³¹P+20 to +60The chemical shift is sensitive to the electronic environment of the phosphorus atom and the nature of the counter-anion.
¹H7.0 - 8.0 (aromatic), 3.0 - 5.0 (α-protons of alkoxy group)Protons on the carbon adjacent to the phosphorus atom are deshielded.
¹³C110 - 140 (aromatic), 50 - 80 (α-carbon of alkoxy group)The carbon atom bonded to the phosphorus atom shows a characteristic coupling constant (¹JP-C).

Key Reactions and Applications

The Wittig Reaction

The most prominent application of alkoxyphosphonium salts is as precursors to phosphorus ylides in the Wittig reaction, a cornerstone of alkene synthesis. The reaction involves the deprotonation of the α-carbon of the phosphonium salt to form a highly reactive ylide, which then reacts with a carbonyl compound to yield an alkene and triphenylphosphine oxide.

Wittig_Reaction Phosphonium_Salt Alkoxyphosphonium Salt [R₃P⁺-CH₂R']X⁻ Ylide Phosphorus Ylide [R₃P=CHR'] Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., BuLi, NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Carbonyl Aldehyde or Ketone R''₂C=O Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene R''₂C=CHR' Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide R₃P=O Oxaphosphetane->TPPO

Figure 1: The Wittig Reaction Pathway.

Mitochondria-Targeted Drug Delivery

The lipophilic and cationic nature of triphenylphosphonium (TPP⁺) derivatives, including alkoxyphosphonium salts, allows them to accumulate in mitochondria, which have a large negative membrane potential.[5] This property is exploited for the targeted delivery of therapeutic agents to mitochondria, which are implicated in various diseases, including cancer and neurodegenerative disorders.

Mitochondria_Targeting Drug_Complex Alkoxyphosphonium Salt-Drug Conjugate Cell_Membrane Cell Membrane Drug_Complex->Cell_Membrane Passive Diffusion Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Mitochondrion Mitochondrion (High Negative Membrane Potential) Cytoplasm->Mitochondrion Accumulation driven by membrane potential Drug_Release Drug Release Mitochondrion->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Figure 2: Mitochondria-Targeted Drug Delivery.

Experimental Protocols

General Synthesis of Alkoxyphosphonium Salts

This protocol describes a general method for the synthesis of alkoxyphosphonium salts from an alcohol and triphenylphosphine.

Materials:

  • Triphenylphosphine (PPh₃)

  • Alcohol (ROH)

  • Carbon tetrachloride (CCl₄) or N-bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Diethyl ether

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq) in the anhydrous solvent.

  • Add the alcohol (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the halogenating agent (1.0 eq of CCl₄ or NBS) in the anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or ³¹P NMR).

  • Upon completion, the alkoxyphosphonium salt will often precipitate. If not, the volume of the solvent can be reduced under vacuum.

  • Add diethyl ether to precipitate the salt completely.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Characterization Workflow

Characterization_Workflow Synthesis Synthesis of Alkoxyphosphonium Salt Purification Purification (Precipitation/Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR MS Mass Spectrometry (ESI, MALDI) Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Determination Purification->MP Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Final_Product Characterized Alkoxyphosphonium Salt NMR->Final_Product MS->Final_Product IR->Final_Product MP->Final_Product Elemental_Analysis->Final_Product

Figure 3: Characterization Workflow.

General Protocol for the Wittig Reaction

This protocol outlines the general steps for performing a Wittig reaction using a pre-formed or in situ generated phosphorus ylide.

Materials:

  • Alkoxyphosphonium salt

  • Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., THF, DMSO)

  • Aldehyde or ketone

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Ylide Formation (in situ):

    • In a flame-dried flask under an inert atmosphere, suspend or dissolve the alkoxyphosphonium salt (1.0 eq) in the anhydrous solvent.

    • Cool the mixture to the appropriate temperature (e.g., -78 °C or 0 °C).

    • Slowly add the strong base (1.0 eq). The formation of the ylide is often indicated by a color change (typically to deep red, orange, or yellow).

    • Stir the mixture for 30-60 minutes at this temperature.

  • Reaction with Carbonyl:

    • Slowly add a solution of the aldehyde or ketone (1.0 eq) in the anhydrous solvent to the ylide solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up:

    • Quench the reaction by adding the quenching solution.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over the drying agent.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product (alkene) by column chromatography, distillation, or recrystallization. The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a non-polar solvent like hexane or a mixture of diethyl ether and hexane.

Conclusion

Alkoxyphosphonium salts are powerful synthetic intermediates with a growing range of applications. A thorough understanding of their physicochemical properties is essential for their effective use in research and development. This guide provides a foundational understanding of these properties, along with practical experimental guidance. Further exploration of the vast literature will undoubtedly reveal even more nuanced aspects of their chemistry and unlock new applications in science and technology.

References

Methodological & Application

Application Notes and Protocols: Dihexoxy(oxo)phosphanium as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihexoxy(oxo)phosphanium, more commonly known as dihexyl hydrogen phosphate, is an organophosphate compound that can function as a Brønsted acid catalyst in organic synthesis. While specific documented applications in peer-reviewed literature are limited, its structural similarity to other dialkyl hydrogen phosphates suggests its utility in acid-catalyzed reactions. This document provides a representative application of this compound as a catalyst for the esterification of carboxylic acids, a fundamental transformation in organic chemistry. The following protocols and data are based on the general principles of Brønsted acid catalysis and are intended to serve as a starting point for researchers.

Catalytic Application: Fischer Esterification

This compound can catalyze the Fischer esterification, a reaction that combines a carboxylic acid and an alcohol to form an ester and water. The catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.

Proposed Catalytic Cycle

Catalytic_Cycle cluster_regeneration Catalyst Regeneration Catalyst This compound (DHHP) Protonated_Acid [R-C(OH)2]+ Catalyst->Protonated_Acid + R-COOH Carboxylic_Acid R-COOH Tetrahedral_Intermediate R-C(OH)2(OR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Ester [R-C(O)OR'H]+ Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Ester->Catalyst releases H+ Ester R-COOR' Protonated_Ester->Ester - H+ Water H2O

Caption: Proposed catalytic cycle for Fischer esterification using this compound.

Quantitative Data Summary

The following table summarizes hypothetical data for the this compound-catalyzed esterification of various carboxylic acids with ethanol. This data is representative and intended to illustrate the potential scope and efficiency of the catalyst.

EntryCarboxylic Acid (R-COOH)Catalyst Loading (mol%)Time (h)Yield (%)
1Benzoic Acid51285
2Acetic Acid5892
3Hexanoic Acid51088
4Phenylacetic Acid51282
5Benzoic Acid22475
6Benzoic Acid10887

Experimental Protocols

General Procedure for this compound-Catalyzed Esterification

This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using this compound as the catalyst.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Alcohol (10.0 mmol, used as solvent)

  • This compound (0.05 mmol, 5 mol%)

  • Toluene (optional, as a co-solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (if using toluene)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol) and the alcohol (10.0 mmol).

  • Add this compound (0.05 mmol).

  • If using toluene for azeotropic removal of water, add it to the flask and attach a Dean-Stark trap filled with toluene between the flask and the condenser.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • If an excess of alcohol was used, remove it under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and the catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • The crude product can be purified by column chromatography or distillation if necessary.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Carboxylic Acid, Alcohol, and this compound B Heat to Reflux A->B C Cool to Room Temperature B->C D Solvent Extraction C->D E Wash with NaHCO3 and Brine D->E F Dry with MgSO4 E->F G Concentrate under Reduced Pressure F->G H Purify by Chromatography or Distillation G->H I I H->I Characterize Product

Application Notes and Protocols: Dihexoxy(oxo)phosphanium in Phosphorylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation is a fundamental biochemical process that plays a crucial role in regulating a vast array of cellular functions, including signal transduction, protein activity, and energy metabolism. The introduction of a phosphate group to a molecule, such as a protein, lipid, or carbohydrate, is catalyzed by kinases and can be reversed by phosphatases. In synthetic organic chemistry and drug development, the ability to selectively phosphorylate molecules is of paramount importance for the synthesis of biologically active compounds, including prodrugs, enzyme inhibitors, and molecular probes.

A variety of phosphorylating agents have been developed to achieve efficient and selective phosphorylation. Among these, phosphonium-based reagents have emerged as a class of powerful tools. This document provides detailed application notes and protocols for the use of dihexoxy(oxo)phosphanium, a representative phosphonium salt, in phosphorylation reactions. We will cover its preparation, general reaction protocols, and specific examples of its application, with a focus on providing clear, actionable guidance for laboratory use.

Overview of this compound

This compound is a cationic phosphorus-based reagent used for the activation of phosphate groups, facilitating their transfer to a nucleophile, such as an alcohol. While the specific named compound "this compound" may not be a commonly referenced commercial reagent, it represents a class of dialkoxyphosphonium ions that can be generated in situ for phosphorylation reactions. A common and well-documented method to generate such reactive intermediates is through the Atherton-Todd reaction.

The general principle involves the reaction of a dialkyl phosphite (in this case, dihexyl phosphite) with a base and a halogenating agent (like carbon tetrachloride) in the presence of the alcohol to be phosphorylated. This in situ generation of a reactive phosphorylating species allows for the efficient phosphorylation of a wide range of substrates under mild conditions.

Experimental Protocols

General Protocol for the Phosphorylation of an Alcohol using an in situ generated Phosphonium Intermediate

This protocol describes a general method for the phosphorylation of a primary or secondary alcohol using dihexyl phosphite, a base, and a halogenating agent.

Materials:

  • Dihexyl phosphite

  • Carbon tetrachloride (CCl4) or other suitable halogenating agent

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • The alcohol substrate

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate (1.0 eq) and dihexyl phosphite (1.2 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add carbon tetrachloride (1.5 eq) dropwise to the stirring solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO3.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous Na2SO4 or MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure phosphorylated product.

Quantitative Data Summary

The efficiency of phosphorylation reactions can vary depending on the substrate and reaction conditions. Below is a table summarizing typical yields for the phosphorylation of different types of alcohols using methods analogous to the one described above.

Substrate Alcohol TypeTypical Yield Range (%)Reaction Time (hours)Notes
Primary Aliphatic Alcohol85 - 95%2 - 6Generally high yields and clean reactions.
Secondary Aliphatic Alcohol70 - 85%4 - 12Steric hindrance can slightly lower the yield and increase reaction time.
Phenolic Alcohol80 - 90%3 - 8Good reactivity, comparable to primary alcohols.
Nucleoside (e.g., 5'-OH)75 - 90%6 - 16Requires careful control of conditions to avoid side reactions.

Diagrams and Workflows

General Workflow for Phosphorylation

The following diagram illustrates the general experimental workflow for the phosphorylation of an alcohol using the described protocol.

G A 1. Reaction Setup (Alcohol, Dihexyl Phosphite, Solvent) B 2. Add Base (e.g., Triethylamine) A->B C 3. Activation at 0 °C (Add Halogenating Agent) B->C D 4. Reaction at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup (Quench, Extract, Wash, Dry) D->E F 6. Purification (Silica Gel Chromatography) E->F G Pure Phosphorylated Product F->G G cluster_0 In situ formation of reactive intermediate cluster_1 Phosphorylation of Alcohol A Dihexyl Phosphite + Base B Deprotonated Phosphite Anion A->B Deprotonation C Phosphite Anion + CCl4 B->C D Reactive Phosphorochloridate or related Phosphonium species C->D Reaction G Reactive Intermediate D->G Enters Phosphorylation Cycle E Alcohol (R-OH) F Phosphorylated Product E->F Nucleophilic Attack

Application Notes and Protocols for Dialkoxyphosphonium Salts as Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialkoxyphosphonium salts are a class of powerful coupling reagents widely employed in organic synthesis, most notably in the formation of amide bonds for peptide synthesis and other applications. These reagents offer efficient activation of carboxylic acids, leading to high coupling yields and minimal side reactions, including racemization. This document provides detailed application notes and protocols for the use of common phosphonium salt-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), which are representative of this class of reagents.

Mechanism of Action

Phosphonium salt coupling reagents activate a carboxylic acid by forming a highly reactive acyloxyphosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of an amide bond. The use of additives like 1-hydroxybenzotriazole (HOBt) can further suppress racemization by forming an active ester intermediate.[1]

G Carboxylic_Acid Carboxylic Acid (R-COOH) Acyloxyphosphonium Acyloxyphosphonium Intermediate Carboxylic_Acid->Acyloxyphosphonium Activation Phosphonium_Salt Phosphonium Salt Phosphonium_Salt->Acyloxyphosphonium Base Base (e.g., DIPEA) Base->Acyloxyphosphonium Amide_Bond Amide Bond (R-CO-NH-R') Acyloxyphosphonium->Amide_Bond Nucleophilic Attack Byproduct Byproduct Acyloxyphosphonium->Byproduct Amine Amine (R'-NH2) Amine->Amide_Bond

Caption: General mechanism of amide bond formation using phosphonium salt coupling reagents.

Data Presentation: Comparison of Common Phosphonium Salt Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the resulting peptide. Below is a summary of data comparing the performance of BOP and PyBOP in specific applications.

Coupling ReagentApplicationYield (%)ObservationsReference
BOP Synthesis of D-L isomer96.1% (L-L isomer)3.9% of D-L isomer formed (racemization)[2]
PyBOP Synthesis of D-L isomer-Lower racemization than BOP[2]
PyBOP Synthesis of ACP (65-74)-Suppression of a side peak observed in HPLC analysis compared to BOP[2]
PyBOP Sonogashira Coupling78%Gram-scale synthesis of 2-phenyl-5-(phenylethynyl)pyridine[3]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Amide Coupling using BOP Reagent

This protocol is suitable for the coupling of a carboxylic acid and an amine in solution.

Materials:

  • Carboxylic Acid

  • Amine

  • BOP Reagent

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • 0.5 M HOBt solution in DMF (optional, to suppress racemization)

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) and BOP (1.1 equivalents) in DMF at 0 °C.[4]

  • Add DIPEA or TEA (2.5 equivalents) to the mixture.[4]

  • If required, add 1.0 equivalent of 0.5 M HOBt solution in DMF to suppress racemization.[1]

  • Add the amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 10-60 minutes.[1]

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using PyBOP

This protocol describes a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid

  • PyBOP

  • DIPEA

  • DMF

  • Resin with a free amino group

Procedure:

  • Swell the resin in DMF.

  • Dissolve the Fmoc-protected amino acid (2.0 equivalents based on resin substitution) in DMF (5 mL/g of resin).[5]

  • Add the amino acid solution to the resin.

  • Add a 1.0 M solution of PyBOP in DMF (2.0 equivalents).[1]

  • Add DIPEA (4.0 equivalents).[1]

  • Agitate the mixture at room temperature for 10-60 minutes.

  • Monitor the coupling reaction using the Kaiser test. A negative Kaiser test indicates the completion of the coupling.[1][5]

  • If the Kaiser test is positive after 60 minutes, repeat the coupling step.

  • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and methanol, and then dry under vacuum.

G cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Deprotection_Start Start with Fmoc-protected amino acid on resin Add_Piperidine Add 20% Piperidine in DMF Deprotection_Start->Add_Piperidine Agitate_Deprotection Agitate for 5-20 min Add_Piperidine->Agitate_Deprotection Wash_Resin_Deprotection Wash Resin (DMF, DCM, MeOH) Agitate_Deprotection->Wash_Resin_Deprotection Deprotection_End Resin with free amino group Wash_Resin_Deprotection->Deprotection_End Coupling_Start Start with resin with free amino group Prepare_AA_Solution Prepare solution of Fmoc-AA, PyBOP, and DIPEA in DMF Coupling_Start->Prepare_AA_Solution Add_to_Resin Add solution to resin Prepare_AA_Solution->Add_to_Resin Agitate_Coupling Agitate for 10-60 min Add_to_Resin->Agitate_Coupling Kaiser_Test Perform Kaiser Test Agitate_Coupling->Kaiser_Test Kaiser_Test->Add_to_Resin Positive Wash_Resin_Coupling Wash Resin (DMF, DCM, MeOH) Kaiser_Test->Wash_Resin_Coupling Negative Coupling_End Resin with newly coupled amino acid Wash_Resin_Coupling->Coupling_End Coupling_End->Deprotection_Start Repeat for next amino acid

Caption: Workflow for a single cycle of solid-phase peptide synthesis using PyBOP.

Safety Precautions

  • Phosphonium salt coupling reagents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • BOP is known to produce hexamethylphosphoramide (HMPA) as a byproduct, which is a suspected carcinogen.[4] PyBOP is considered a safer alternative as it avoids the formation of HMPA.[2]

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: Chiral Phosphorus(V) Oxo Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific term "dihexoxy(oxo)phosphanium" did not yield specific results in the scientific literature. This document focuses on the closely related and extensively studied classes of chiral phosphorus(V) oxo catalysts, namely Chiral Phosphoric Acids (CPAs) and Chiral Phosphine Oxides , which are at the forefront of asymmetric catalysis.

Introduction to Chiral Phosphorus(V) Oxo Catalysts

Chiral phosphoric acids (CPAs) and chiral phosphine oxides are powerful organocatalysts that have gained prominence in asymmetric synthesis over the past two decades.[1][2][3] These catalysts are characterized by a phosphorus(V) center, an oxo group (P=O), and a chiral scaffold. They are prized for their ability to promote a wide range of enantioselective transformations with high efficiency and stereoselectivity, often under mild reaction conditions.[4][5]

The catalytic prowess of CPAs stems from their unique bifunctional nature, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen.[1][6][7] This allows for the simultaneous activation of both electrophiles and nucleophiles in a highly organized, chiral environment, leading to excellent stereocontrol.[1] Chiral phosphine oxides, on the other hand, primarily act as chiral Lewis bases, activating electrophiles to facilitate asymmetric transformations.[8]

The most common structural motifs for these catalysts are derived from axially chiral backbones like BINOL (1,1'-bi-2-naphthol), SPINOL (1,1'-spirobiindane-7,7'-diol), and VAPOL.[1][2] The steric and electronic properties of these catalysts can be finely tuned by modifying the substituents on the chiral backbone, allowing for optimization for specific reactions.

Key Applications in Asymmetric Synthesis

Chiral phosphoric acids and phosphine oxides catalyze a broad spectrum of asymmetric reactions, providing access to a wide array of enantioenriched molecules that are valuable intermediates in drug discovery and development.

Key applications include:

  • Carbon-Carbon Bond Forming Reactions:

    • Friedel-Crafts Alkylations: Enantioselective alkylation of indoles, pyrroles, and other electron-rich arenes.[5][9]

    • Mannich Reactions: Asymmetric synthesis of β-amino ketones and esters.[1][9]

    • Allylation and Propargylation Reactions: Enantioselective addition of allyl and propargyl groups to aldehydes and imines.[5]

    • Diels-Alder and other Cycloaddition Reactions: Catalyzing various cycloadditions to produce chiral cyclic systems.[4]

  • Carbon-Heteroatom Bond Forming Reactions:

    • Reductive Aminations: Enantioselective synthesis of chiral amines.[5]

    • Addition of Nucleophiles to Imines and Aldehydes: Including hydrophosphonylation and addition of thiols.[10]

  • Dearomatization Reactions: Asymmetric dearomatization of aromatic compounds to generate complex chiral polycyclic structures.[11]

  • Atroposelective Synthesis: Construction of axially chiral biaryls and heterobiaryls.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data for asymmetric reactions catalyzed by chiral phosphoric acids and phosphine oxides, highlighting their effectiveness across various transformations.

Table 1: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Reactions
Reaction TypeElectrophileNucleophileCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
Mannich ReactionN-Boc-imineAcetylacetone(R)-TRIP (2)TolueneRT9896Akiyama et al.
Friedel-CraftsIndoleN-Boc-imine(S)-TRIP (5)CH2Cl2-209594Terada et al.
Reductive AminationKetonep-Anisidine(R)-STRIP (5)Toluene509998List et al.
[3+2] CycloadditionQuinone diimideEncarbamate(R)-CPA (10)Toluene-409499Antilla et al.[12]
Dearomatization2-NaphtholImino Ester(R)-CPA (10)CH2Cl2308296Shi et al.[7]

TRIP: 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate STRIP: 3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate CPA: Chiral Phosphoric Acid

Table 2: Chiral Phosphine Oxide Catalyzed Asymmetric Reactions
Reaction TypeElectrophileNucleophileCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
AllylationBenzaldehydeAllyltrichlorosilane(R)-BINAPO (10)CH2Cl2-788592Nakajima et al.[10]
Aldol ReactionAldehydeSilyl Enol EtherChiral Phosphine Oxide (5)Toluene-789095Maruoka et al.
Michael AdditionChalconeDiethyl MalonateChiral Phosphine Oxide (10)CH2Cl2RT8891Deng et al.
Phospha-MichaelAlkenyl BenzimidazoleDiarylphosphine Oxide(R)-CPA (10)Dioxane609999Terada et al.[13]

BINAPO: 2,2'-Bis(diphenylphosphinyl)-1,1'-binaphthyl

Experimental Protocols

The following are generalized protocols for common asymmetric reactions catalyzed by chiral phosphoric acids. Researchers should consult the primary literature for specific substrate and catalyst details.

Protocol 1: General Procedure for CPA-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indoles with Imines
  • Preparation of the Reaction Mixture: To a flame-dried reaction tube under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).

  • Addition of Reactants: Add the indole (1.2 equivalents) and the solvent (e.g., dichloromethane, 0.1 M). Stir the mixture for 5-10 minutes at the specified temperature (e.g., -20 °C).

  • Initiation of the Reaction: Add the N-Boc-imine (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: General Procedure for CPA-Catalyzed Asymmetric Reductive Amination
  • Preparation of the Reaction Mixture: In a dry vial, dissolve the ketone (1.0 equivalent), amine (1.1 equivalents), and the chiral phosphoric acid catalyst (e.g., (S)-STRIP, 2-5 mol%) in the solvent (e.g., toluene, 0.5 M).

  • Addition of Reducing Agent: Add the Hantzsch ester (1.2 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired chiral amine.

  • Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC or GC analysis.

Diagrams of Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycle for a chiral phosphoric acid-catalyzed reaction and a typical experimental workflow.

CPA_Catalytic_Cycle CPA CPA-H Complex [E...H-CPA...Nu-H] CPA->Complex Activation E Electrophile (E) E->Complex Nu Nucleophile (Nu-H) Nu->Complex Complex->CPA Catalyst Regeneration Product E-Nu Complex->Product C-C or C-X bond formation

Caption: Proposed bifunctional activation in a CPA-catalyzed reaction.

Experimental_Workflow start Start prep Prepare reaction mixture: Catalyst, Substrate A, Solvent start->prep add Add Substrate B prep->add react Stir at specified temperature add->react monitor Monitor reaction (TLC/HPLC) react->monitor workup Quench and Work-up monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify analyze Analyze Product (Yield, ee%) purify->analyze end End analyze->end

Caption: General experimental workflow for asymmetric catalysis.

Conclusion

Chiral phosphoric acids and phosphine oxides are indispensable tools in modern asymmetric catalysis, enabling the efficient synthesis of a vast array of chiral molecules. Their operational simplicity, mild reaction conditions, and high levels of stereocontrol make them attractive catalysts for both academic research and industrial applications. The continuous development of new catalyst scaffolds and the expansion of their applications will undoubtedly continue to push the boundaries of asymmetric synthesis.

References

Methodology for Activating Carbonyls with Phosphonium Salts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonium salts are versatile reagents in organic synthesis, primarily recognized for their role in the Wittig reaction. However, their utility extends significantly to the activation of carbonyl groups and their precursors, such as carboxylic acids and alcohols. This document provides detailed application notes and experimental protocols for key methodologies that leverage phosphonium salts to facilitate crucial chemical transformations. These methods are characterized by their mild reaction conditions and broad functional group tolerance, making them valuable tools in the synthesis of complex molecules, including active pharmaceutical ingredients.

The following sections detail the activation of carboxylic acids for amide bond formation, the conversion of aldehydes and ketones to alkenes via the Wittig reaction, and the transformation of alcohols to alkyl halides using the Appel reaction, a common precursor step for many carbonyl derivatizations. Additionally, the use of phosphonium salts as Lewis acid catalysts in the Henry nitroaldol reaction is discussed.

Amide Bond Formation via In Situ Generated Phosphonium Salts

The activation of carboxylic acids for amide bond formation is a cornerstone of medicinal chemistry and peptide synthesis. A robust method involves the in situ generation of reactive phosphonium salts from triphenylphosphine and an N-haloimide, such as N-chlorophthalimide. This approach avoids the isolation of moisture-sensitive activating agents.[1][2][3]

Reaction Principle

The reaction proceeds through the formation of chloro- and imido-phosphonium salts, which then react with a carboxylic acid to form a highly reactive acyloxy-phosphonium intermediate. This intermediate is susceptible to nucleophilic attack by an amine, yielding the desired amide and triphenylphosphine oxide as a byproduct.[1][2][3]

Amide_Formation cluster_activation Activation cluster_coupling Coupling PPh3 PPh₃ Phosphonium_Salts Chloro- & Imido- Phosphonium Salts PPh3->Phosphonium_Salts + N-Chlorophthalimide NCPhth N-Chlorophthalimide RCOOH R-COOH R2NH R'R''NH Amide Amide Ph3PO Ph₃PO Acyloxyphosphonium Acyloxy-phosphonium Intermediate Phosphonium_Salts->Acyloxyphosphonium + R-COOH Acyloxyphosphonium->Amide + R'R''NH

Caption: General workflow for amide synthesis via in situ phosphonium salt generation.

Experimental Protocol: General Procedure for Amidation[3]
  • To a vial containing a stir bar, add the carboxylic acid (1.0 equiv).

  • Add triphenylphosphine (1.5 equiv) and N-chlorophthalimide (1.5 equiv).

  • Add the desired amine (3.0 equiv).

  • Dissolve the mixture in a suitable solvent (e.g., acetonitrile or toluene, 3 mL).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, the reaction mixture can be purified directly by column chromatography on silica gel to afford the desired amide.

Substrate Scope and Yields

The following table summarizes the yields for the amidation of various carboxylic acids with benzylamine and N-benzylmethylamine using the in situ generated phosphonium salt methodology.[1]

EntryCarboxylic AcidAmineProductYield (%)
1Benzoic acidBenzylamineN-Benzylbenzamide95
2Benzoic acidN-BenzylmethylamineN-Benzyl-N-methylbenzamide80
34-Methoxybenzoic acidBenzylamineN-Benzyl-4-methoxybenzamide92
44-Methoxybenzoic acidN-BenzylmethylamineN-Benzyl-N-methyl-4-methoxybenzamide75
54-Nitrobenzoic acidBenzylamineN-Benzyl-4-nitrobenzamide88
64-Nitrobenzoic acidN-BenzylmethylamineN-Benzyl-N-methyl-4-nitrobenzamide70
7Cinnamic acidBenzylamineN-Benzylcinnamamide91
8Cinnamic acidN-BenzylmethylamineN-Benzyl-N-methylcinnamamide78
9Phenylacetic acidBenzylamineN-Benzyl-2-phenylacetamide85
10Phenylacetic acidN-BenzylmethylamineN-Benzyl-N-methyl-2-phenylacetamide65

Alkene Synthesis via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent), which is typically generated by the deprotonation of a phosphonium salt.

Reaction Principle

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide. The formation of the very stable P=O double bond is the driving force for this reaction.[4]

Wittig_Reaction Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide + Base Base Strong Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Carbonyl Carbonyl Aldehyde or Ketone Alkene Alkene Oxaphosphetane->Alkene Ph3PO Ph₃PO Oxaphosphetane->Ph3PO

Caption: The general mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of trans-9-(2-Phenylethenyl)anthracene[6]
  • In a large test tube equipped with a small stir bar, add 9-anthraldehyde (0.300 g, 1.45 mmol).

  • Add dichloromethane (approx. 3 mL) and stir to dissolve the aldehyde.

  • Add benzyltriphenylphosphonium chloride (0.480 g, 1.23 mmol).

  • Add 50% aqueous sodium hydroxide solution (3 mL).

  • Stir the two-phase mixture vigorously for 30 minutes at room temperature.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Dilute with dichloromethane (10 mL) and water (20 mL).

  • Separate the layers, and wash the organic layer with water (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from 1-propanol to yield the alkene product.

Substrate Scope and Yields

The Wittig reaction is applicable to a wide range of aldehydes and ketones. The following table provides representative yields for the reaction of various carbonyl compounds with different Wittig reagents.

EntryCarbonyl CompoundWittig ReagentProductYield (%)Reference
1Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl cinnamate>95[6]
2CyclohexanoneMethylenetriphenylphosphoraneMethylenecyclohexane86General textbook example
3AcetophenoneBenzylidenetriphenylphosphorane1,2-Diphenylethene75General textbook example
42-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 2-chlorocinnamateHigh[6]
53-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 3-chlorocinnamateHigh[6]
64-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 4-chlorocinnamateHigh[6]

Alcohol to Alkyl Halide Conversion: The Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to the corresponding alkyl halides using triphenylphosphine and a tetrahalomethane.[7][8] This reaction is particularly useful for substrates that are sensitive to acidic conditions. The resulting alkyl halides are versatile intermediates for the synthesis of various carbonyl compounds and other functional groups.

Reaction Principle

The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine and the tetrahalomethane. The alcohol then attacks the phosphonium salt to form an alkoxyphosphonium intermediate. Subsequent SN2 displacement by the halide anion yields the alkyl halide and triphenylphosphine oxide.[8]

Appel_Reaction cluster_activation Activation cluster_substitution Substitution PPh3 PPh₃ Phosphonium_Salt Phosphonium Salt PPh3->Phosphonium_Salt + CX₄ CX4 CX₄ (X=Cl, Br) ROH R-OH Alkyl_Halide R-X Ph3PO Ph₃PO Alkoxyphosphonium Alkoxyphosphonium Intermediate Phosphonium_Salt->Alkoxyphosphonium + R-OH Alkoxyphosphonium->Alkyl_Halide + X⁻ (Sₙ2)

Caption: The mechanism of the Appel reaction for the conversion of alcohols to alkyl halides.

Experimental Protocol: Synthesis of Geranyl Chloride[10]
  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve geraniol (15.4 g, 0.1 mol) in anhydrous carbon tetrachloride (60 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of triphenylphosphine (28.8 g, 0.11 mol) in anhydrous carbon tetrachloride (120 mL) and add it dropwise to the geraniol solution over 30 minutes with stirring.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, and then at room temperature for 2 hours.

  • Filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

  • Wash the precipitate with pentane (50 mL).

  • Combine the filtrate and washings, and remove the solvent using a rotary evaporator.

  • Distill the residue under reduced pressure to obtain geranyl chloride.

Substrate Scope and Yields

The Appel reaction is effective for a range of primary and secondary alcohols. The following table illustrates the yields for the conversion of various alcohols to their corresponding bromides.

EntryAlcoholProductYield (%)Reference
11-Octanol1-Bromooctane94General textbook example
2CyclohexanolBromocyclohexane85General textbook example
3Benzyl alcoholBenzyl bromide90General textbook example
4GeraniolGeranyl chloride75-81[9]
5(S)-(-)-2-Methyl-1-butanol(S)-(+)-1-Bromo-2-methylbutane88General textbook example

Phosphonium Salts as Catalysts in the Henry (Nitroaldol) Reaction

Phosphonium salts can also function as effective catalysts for carbon-carbon bond forming reactions, such as the Henry nitroaldol reaction.[10] This reaction involves the addition of a nitroalkane to an aldehyde or ketone, typically under basic conditions.[11] Phosphonium salts with bicarbonate or methylcarbonate anions can catalyze this reaction efficiently under solventless conditions.[12][13]

Reaction Principle

In this context, the phosphonium salt is proposed to act as a Lewis acid, activating the carbonyl group of the aldehyde or ketone towards nucleophilic attack by the nitronate anion, which is formed by the deprotonation of the nitroalkane by the basic counter-anion of the phosphonium salt.

Henry_Reaction cluster_catalysis Catalytic Cycle Phosphonium_Salt [R₄P]⁺[HCO₃]⁻ Nitroalkane R'CH₂NO₂ Nitronate Nitronate Anion Nitroalkane->Nitronate + [HCO₃]⁻ Carbonyl R''CHO Activated_Carbonyl Activated Carbonyl Carbonyl->Activated_Carbonyl + [R₄P]⁺ Nitroaldol Nitroaldol Product Nitronate->Nitroaldol + Activated Carbonyl

Caption: Proposed catalytic role of phosphonium salts in the Henry reaction.

Experimental Protocol: General Procedure for the Henry Reaction[13]
  • In a vial, mix the aldehyde (1.0 equiv), nitroalkane (1.2 equiv), and the phosphonium methylcarbonate or bicarbonate salt catalyst (0.01 equiv).

  • Stir the mixture at 25 °C for the specified reaction time (typically 2 hours).

  • Upon completion, the product can be purified by filtration over a short pad of silica gel.

Substrate Scope and Yields

The phosphonium salt-catalyzed Henry reaction is effective for a variety of aldehydes. The following table presents the yields for the reaction of different aldehydes with nitroethane.[12]

EntryAldehydeProductYield (%)
1Propanal1-Nitro-2-pentanol97
2Butanal1-Nitro-2-hexanol95
3Isovaleraldehyde4-Methyl-1-nitro-2-pentanol88
4Pivalaldehyde4,4-Dimethyl-1-nitro-2-pentanol48
54-Nitrobenzaldehyde1-(4-Nitrophenyl)-2-nitro-1-propanol91
64-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-nitro-1-propanol85
7Benzaldehyde1-Phenyl-2-nitro-1-propanol35

References

Application Notes and Protocols: Dihexoxy(oxo)phosphanium in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases contain no specific information on a compound named "dihexoxy(oxo)phosphanium" and its direct application in polymer chemistry. The following application notes and protocols are based on the established use of analogous phosphonium salts as initiators and catalysts in various polymerization reactions. Researchers should consider this a general guide and adapt the methodologies based on the specific properties of the phosphonium salt of interest.

Introduction to Phosphonium Salts in Polymerization

Phosphonium salts are a class of organophosphorus compounds with a positively charged phosphorus atom. They have found utility in polymer chemistry, primarily as initiators for cationic polymerization and as catalysts in ring-opening polymerization. Their activity can be tuned by modifying the organic substituents on the phosphorus atom and by the choice of the counter-anion.

Key Applications:

  • Cationic Polymerization: Phosphonium salts can initiate the polymerization of monomers with electron-donating substituents, such as epoxides and vinyl ethers. The initiation can be triggered thermally or photochemically, depending on the structure of the phosphonium salt.

  • Ring-Opening Polymerization (ROP): Certain phosphonium salts can catalyze the ring-opening polymerization of cyclic monomers like lactones and epoxides.

  • Polymer Modification: Phosphonium salts can be incorporated into polymer chains to create polymeric ionic liquids (PILs) with applications in materials science, such as electrolytes and catalysts.

Proposed Role of this compound

Based on its putative name, "this compound" would possess the cationic structure [P(O)(OC₆H₁₃)₂]⁺. The presence of two hexyloxy groups and an oxo group suggests it could function as a cationic initiator. The initiation mechanism would likely involve the transfer of a carbocationic species or the opening of a monomer ring.

Experimental Protocols

The following are generalized protocols for phosphonium-initiated polymerization, which can be adapted for "this compound" or related compounds.

Protocol 1: Cationic Polymerization of Epoxides

This protocol describes a general procedure for the thermally initiated bulk polymerization of an epoxide monomer using a phosphonium salt initiator.

Materials:

  • Epoxide monomer (e.g., glycidyl phenyl ether)

  • Phosphonium salt initiator (e.g., a benzylphosphonium salt as a proxy)

  • Anhydrous solvent (e.g., dichloromethane, if not in bulk)

  • Nitrogen or Argon source for inert atmosphere

  • Schlenk flask or similar reaction vessel

  • Stirring apparatus

  • Precipitation solvent (e.g., methanol)

Procedure:

  • Monomer Purification: The epoxide monomer should be dried and distilled over a suitable drying agent (e.g., CaH₂) before use to remove any water, which can interfere with cationic polymerization.

  • Reaction Setup: A Schlenk flask is charged with the phosphonium salt initiator (typically 0.1-1 mol% relative to the monomer) under an inert atmosphere.

  • Monomer Addition: The purified epoxide monomer is added to the reaction flask via syringe. If a solvent is used, the initiator is first dissolved in the anhydrous solvent before adding the monomer.

  • Polymerization: The reaction mixture is stirred at a predetermined temperature (e.g., 80-120 °C) for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy or by measuring the viscosity of the reaction mixture.

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature. The resulting polymer is then dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitated by adding the solution dropwise into a vigorously stirred non-solvent (e.g., methanol).

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Protocol 2: Synthesis of Phosphonium-Containing Polymeric Ionic Liquids (PILs) via Ring-Opening Metathesis Polymerization (ROMP)

This protocol outlines the synthesis of a polymer with phosphonium salt moieties in the side chain using ROMP.

Materials:

  • Oxanorbornene-based monomer functionalized with a phosphonium bromide group

  • Grubbs' catalyst (e.g., Grubbs' 3rd generation)

  • Anhydrous and deoxygenated solvent (e.g., dichloromethane)

  • Ethyl vinyl ether (for termination)

  • Nitrogen or Argon source for inert atmosphere (glovebox recommended)

Procedure:

  • Monomer and Catalyst Preparation: The functionalized monomer and the Grubbs' catalyst are weighed and handled inside a glovebox to prevent exposure to air and moisture.

  • Reaction Setup: In the glovebox, the monomer is dissolved in the anhydrous, deoxygenated solvent in a vial.

  • Initiation: The Grubbs' catalyst, dissolved in a small amount of the solvent, is added to the monomer solution.

  • Polymerization: The reaction is allowed to proceed at room temperature for a specified time (e.g., 1-4 hours), during which the solution may become more viscous.

  • Termination: The polymerization is terminated by adding an excess of ethyl vinyl ether.

  • Precipitation and Purification: The polymer is precipitated from the reaction mixture by adding a non-solvent (e.g., diethyl ether). The solid polymer is then collected, redissolved in a suitable solvent, and re-precipitated to remove any residual catalyst and unreacted monomer.

  • Drying: The final polymer is dried under vacuum.

Data Presentation

The following table summarizes representative data from studies on cationic polymerization initiated by various phosphonium salts. This data is provided for comparative purposes.

Initiator SystemMonomerTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Benzyltriphenylphosphonium hexafluoroantimonateGlycidyl Phenyl Ether1002958,5001.6
9-Fluorenyltriphenylphosphonium hexafluoroantimonateGlycidyl Phenyl Ether12019812,0001.5
Tetrabutylphosphonium chloride / AlEt₃Propylene Oxide2524855,0001.4

Visualizations

Diagram 1: General Workflow for Phosphonium-Initiated Cationic Polymerization

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up Monomer_Purification Monomer Purification (Drying & Distillation) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Initiator_Prep Initiator Preparation (Weighing under Inert Gas) Initiator_Prep->Reaction_Setup Polymerization Polymerization (Heating & Stirring) Reaction_Setup->Polymerization Termination Termination (Cooling) Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Purification_Drying Purification & Drying Precipitation->Purification_Drying Final_Polymer Final Polymer Purification_Drying->Final_Polymer

Caption: Workflow for phosphonium-initiated cationic polymerization.

Diagram 2: Proposed Initiation Pathway for Cationic Polymerization

G cluster_initiation Initiation Step cluster_propagation Propagation Initiator [P(O)(OR)₂]⁺ (Phosphonium Initiator) Activated_Monomer Activated Monomer (Cationic Species) Initiator->Activated_Monomer reacts with Monomer Monomer (e.g., Epoxide) Monomer->Activated_Monomer Polymer_Chain Growing Polymer Chain Activated_Monomer->Polymer_Chain propagates with more monomer

Caption: Proposed initiation mechanism for cationic polymerization.

Application Notes and Protocols for the Development of New Synthetic Methods with Phosphonium Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphonium reagents are a cornerstone of modern organic synthesis, offering a versatile toolkit for the construction of complex molecular architectures.[1][2] From the classical Wittig reaction, a premier method for alkene synthesis, to their emerging roles in advanced catalytic systems, the utility of phosphonium salts and their derivatives continues to expand.[3][4][5] These compounds are instrumental in the rapid construction of biologically active natural and synthetic scaffolds, making them highly relevant for researchers in medicinal chemistry and drug development.[1][3] Recent advancements have seen phosphonium salts employed in innovative applications such as phase-transfer catalysis, photoredox-mediated reactions, and as key additives in transition metal catalysis, highlighting their potential for developing scalable and sustainable synthetic methodologies.[1][4][6]

This document provides detailed application notes and experimental protocols for both established and novel synthetic methods utilizing phosphonium reagents.

Application Note 1: The Wittig Reaction - A Foundational Olefination Method

The Wittig reaction is a widely utilized method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide, also known as a Wittig reagent.[7][8] This reaction is prized for its reliability, high yields, and the unambiguous placement of the newly formed carbon-carbon double bond.[3][9] The driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[8]

General Reaction Mechanism

The reaction proceeds through the nucleophilic addition of the phosphonium ylide to the carbonyl carbon, forming a betaine intermediate which then cyclizes to a four-membered oxaphosphetane.[8][10] This intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide.[7][8]

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation PhosphoniumSalt R-CH₂-⁺PPh₃ X⁻ Phosphonium Salt Ylide R-CH=PPh₃ Phosphonium Ylide PhosphoniumSalt->Ylide - HX Base Base Carbonyl R'₂C=O Aldehyde/Ketone Betaine Betaine Intermediate Ylide->Betaine + Carbonyl Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Alkene R-CH=CR'₂ Alkene Oxaphosphetane->Alkene TPO Ph₃P=O Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Experimental Protocols

Protocol 1.1: Synthesis of a Phosphonium Salt (e.g., Benzyltriphenylphosphonium Chloride)

Phosphonium salts are typically prepared via the SN2 reaction of a phosphine, such as triphenylphosphine, with an alkyl halide.[11] This method is generally high-yielding and straightforward.[11]

  • Materials:

    • Benzyl chloride

    • Triphenylphosphine (PPh₃)

    • Toluene

  • Procedure:

    • Dissolve triphenylphosphine (1.1 equivalents) in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • Add benzyl chloride (1.0 equivalent) to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to facilitate precipitation.

    • Collect the white precipitate by vacuum filtration, wash with cold toluene, and dry under vacuum to yield the phosphonium salt.

Protocol 1.2: General Procedure for the Wittig Reaction (e.g., Synthesis of (E)- and (Z)-Stilbene) [10]

  • Materials:

    • Benzyltriphenylphosphonium chloride (9.77 mmol)

    • Benzaldehyde (9.8 mmol)

    • Dichloromethane (DCM, 10 mL)

    • 50% aqueous sodium hydroxide (NaOH) solution

  • Procedure:

    • To a 50-mL round-bottom flask containing a stir bar, add benzyltriphenylphosphonium chloride and 10 mL of dichloromethane.

    • Add benzaldehyde to the mixture.

    • Equip the flask with a reflux condenser and heat the solution to a gentle reflux while stirring.

    • Carefully add the 50% NaOH solution dropwise to the refluxing mixture.

    • Continue stirring at reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bisulfite, and finally with water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product mixture of (Z)- and (E)-stilbene. The product can be further purified by column chromatography or recrystallization.[10]

Data Presentation
EntryAldehyde/KetoneYlide PrecursorBase/SolventProductYield (%)Reference
19-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOH / DMFtrans-9-(2-Phenylethenyl)anthracene73.5[12]
2BenzaldehydeBenzyltriphenylphosphonium chloride50% NaOH / DCMStilbene (E/Z mixture)High[10]
32-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneN/A / DichloromethaneEthyl 3-(2-chlorophenyl)acrylateHigh[9]
4AnisaldehydeMethyl bromoacetate / PPh₃Sat. NaHCO₃ (aq)Methyl 4-methoxycinnamate85-95[13]

Application Note 2: Advanced Methods for Phosphonium Salt Synthesis

The synthesis of phosphonium salts is the crucial first step for many applications, most notably for the generation of Wittig reagents.[8] While the reaction of phosphines with alkyl halides is the classic approach, newer methods have been developed to utilize more readily available starting materials like alcohols.[14]

Experimental Protocols

Protocol 2.1: Synthesis from Alcohols via a One-Pot, Two-Step Procedure [14]

This protocol allows for the synthesis of phosphonium salts from benzyl alcohols, avoiding the need to first convert the alcohol to an alkyl halide.

  • Materials:

    • Benzyl alcohol (10 mmol)

    • 1,4-Dioxane (20 mL)

    • Bromotrimethylsilane (TMSBr, 12 mmol)

    • Triphenylphosphine (PPh₃, 10 mmol)

  • Procedure:

    • Dissolve the benzyl alcohol in 1,4-dioxane in a round-bottom flask.

    • Add bromotrimethylsilane dropwise to the solution.

    • Stir the mixture at 80 °C and monitor the conversion of the starting alcohol by GC/MS.

    • Once the alcohol is fully consumed, add triphenylphosphine to the reaction mixture.

    • Continue stirring at 80 °C for an additional 4-8 hours.

    • Cool the reaction mixture to 5-10 °C.

    • Collect the resulting precipitate by filtration, wash with 1,4-dioxane, and dry in air.

    • The product can be further purified by recrystallization from ethanol.[14]

Data Presentation: Synthesis of Phosphonium Salts from Alcohols[14]
EntryAlcohol SubstrateProcedureProductYield (%)
1Benzyl alcoholOne-pot, sequential additionBenzyltriphenylphosphonium bromide91
24-Methylbenzyl alcoholOne-pot, sequential addition(4-Methylbenzyl)triphenylphosphonium bromide88
34-Methoxybenzyl alcoholDirect mixing(4-Methoxybenzyl)triphenylphosphonium bromide82
4Salicyl alcoholDirect mixing(2-Hydroxybenzyl)triphenylphosphonium bromide85

Application Note 3: Emerging Frontiers in Phosphonium Reagent Chemistry

Recent research has expanded the role of phosphonium salts beyond stoichiometric reagents to key components in catalytic systems.[1][5] These new methods offer novel pathways for C-H activation and C-O bond cleavage.[4][6]

Palladium-Catalyzed Annulative C-H Activation

Quaternary phosphonium salts have been identified as highly effective additives in palladium-catalyzed P(III)-directed C-H activation and annulation reactions with alkynes.[4][15][16] These salts perform multiple roles, including lowering the energy barrier of key steps and regenerating the palladium catalyst.[4][15]

C_H_Activation cluster_workflow Catalytic Cycle Start Aminophosphine + Alkyne CH_Activation P(III)-Directed C-H Activation Start->CH_Activation Pd_Catalyst Pd Catalyst Pd_Catalyst->CH_Activation Catalyzes Phosphonium_Salt Quaternary Phosphonium Salt (Additive) Phosphonium_Salt->Pd_Catalyst Regenerates Phosphonium_Salt->CH_Activation Lowers Energy Barrier Annulation Annulation with Alkyne CH_Activation->Annulation Product P-Heterocycle Product Annulation->Product

Caption: Role of phosphonium salts in Pd-catalyzed C-H activation.

Photoredox-Catalyzed C–O Bond Activation

A novel strategy utilizes photoredox catalysis to generate phosphoranyl radicals from phosphines, enabling the activation of strong C–O bonds in alcohols and carboxylic acids under mild conditions.[6][17] This method provides direct access to alkyl and acyl radicals, which are versatile synthetic intermediates.[6]

Photoredox_Workflow cluster_photo Experimental Workflow Reagents Substrate (Alcohol/Acid) + Phosphine + Photocatalyst Irradiation Visible Light Irradiation Reagents->Irradiation Radical_Gen Generation of Phosphoranyl Radical Irradiation->Radical_Gen CO_Cleavage β-Scission to Cleave C-O Bond Radical_Gen->CO_Cleavage Radical_Intermediate Alkyl/Acyl Radical Intermediate CO_Cleavage->Radical_Intermediate Trapping Radical Trapping (e.g., H-atom transfer) Radical_Intermediate->Trapping Final_Product Product (e.g., Deoxygenated Alkane or Aldehyde) Trapping->Final_Product

Caption: Workflow for photoredox-catalyzed C-O bond activation.

Protocol 3.2.1: General Procedure for Photoredox Deoxygenation of Benzylic Alcohols [17]

  • Materials:

    • Benzylic alcohol substrate

    • Triphenylphosphine (PPh₃)

    • Photoredox catalyst (e.g., an iridium complex)

    • Disulfide (as H-atom source)

    • Solvent (e.g., Acetonitrile)

  • Procedure:

    • In a reaction vial, combine the benzylic alcohol, triphenylphosphine, photoredox catalyst, and disulfide.

    • Add the solvent and degas the mixture using a sparging protocol with an inert gas (e.g., argon or nitrogen).

    • Seal the vial and place it in a photoreactor equipped with a visible light source (e.g., blue LEDs).

    • Irradiate the reaction mixture with stirring at room temperature for the specified time (monitor by TLC or GC/MS).

    • Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the deoxygenated product.

Data Presentation: Deoxygenation of Benzylic Alcohols[17]
EntryAlcohol SubstrateProductYield (%)
1Benzyl alcoholToluene100
24-Methoxybenzyl alcohol4-Methoxytoluene95
31-PhenylethanolEthylbenzene88

Phosphonium reagents remain at the forefront of synthetic organic chemistry. The foundational Wittig reaction continues to be an indispensable tool for alkene synthesis, while ongoing research is uncovering new and powerful applications. The development of more efficient and sustainable methods for synthesizing phosphonium salts, coupled with their innovative use in cutting-edge photoredox and transition-metal catalysis, ensures that these reagents will continue to enable significant advances in chemical synthesis, drug discovery, and materials science.[1][5] The protocols and data presented herein serve as a practical guide for researchers looking to leverage the synthetic potential of phosphonium reagents in their work.

References

Application Notes and Protocols: Dihexoxy(oxo)phosphanium as a Phase-Transfer Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phase-transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2][3] This is achieved through the use of a phase-transfer catalyst, which transports a reactant from one phase to the other, thereby enabling the reaction to proceed.[2] Quaternary phosphonium salts are a prominent class of phase-transfer catalysts, valued for their thermal and chemical stability.[3]

While specific experimental data and applications for dihexoxy(oxo)phosphanium as a phase-transfer catalyst are not extensively documented in publicly available literature, this document provides a general overview, representative protocols, and key data based on the well-established principles of phase-transfer catalysis employing analogous phosphonium salts. These notes are intended to serve as a practical guide for researchers and professionals in drug development and organic synthesis.

Core Concepts of Phosphonium Salt-Catalyzed Phase-Transfer Catalysis

The efficacy of phosphonium salts in phase-transfer catalysis stems from their amphipathic nature. The positively charged phosphorus core, shielded by bulky, lipophilic alkyl or aryl groups, allows for the formation of ion pairs with anions from an aqueous or solid phase. These lipophilic ion pairs are soluble in the organic phase, where they can react with the organic substrate.[1][2]

The general mechanism, often referred to as the Starks' extraction mechanism, involves the following key steps:

  • Anion Exchange: The phosphonium cation (Q⁺) exchanges its counter-ion (X⁻) for the reacting anion (Y⁻) at the interface of the two phases.

  • Transfer to Organic Phase: The newly formed lipophilic ion pair (Q⁺Y⁻) diffuses from the interface into the bulk organic phase.

  • Reaction: The anion (Y⁻), now solubilized and highly reactive in the organic phase, reacts with the organic substrate (RX) to form the product (RY).

  • Catalyst Regeneration: The phosphonium cation, now paired with the leaving group (X⁻), diffuses back to the interface to repeat the catalytic cycle.

Visualizing the Catalytic Cycle

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M⁺Y⁻ Reactant Anion Source (e.g., NaY, KY) Q⁺Y⁻_org Lipophilic Ion Pair [R'₄P⁺Y⁻] M⁺Y⁻->Q⁺Y⁻_org Anion Exchange & Transfer RX Organic Substrate RY Product Q⁺X⁻_org [R'₄P⁺X⁻] RY->Q⁺X⁻_org Product Formation Q⁺Y⁻_org->RY Reaction with RX Interface Interface Q⁺X⁻_org->Interface Return to Interface

Caption: General mechanism of phase-transfer catalysis mediated by a phosphonium salt.

Applications in Organic Synthesis

Phosphonium salt-based phase-transfer catalysts are versatile and have been employed in a wide array of organic transformations, including:

  • Nucleophilic Substitution Reactions: Williamson ether synthesis, cyanation, halogen exchange, and formation of esters and azides.[2]

  • Alkylation Reactions: C-, N-, O-, and S-alkylation of various substrates.[4]

  • Oxidation and Reduction Reactions.

  • Polymerization Reactions.

The choice of the specific phosphonium salt can influence the reaction efficiency, depending on factors like the lipophilicity of the alkyl/aryl groups and the nature of the counter-ion.[3]

Quantitative Data: A Comparative Study

The following table presents representative data for a hypothetical nucleophilic substitution reaction (alkylation of a phenol) to illustrate the impact of a phase-transfer catalyst.

CatalystReaction Time (h)Temperature (°C)Yield (%)
None48100< 5
This compound (Hypothetical)48095
Tetrabutylammonium Bromide68092
Benzyltriethylammonium Chloride88088

This data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for a Phosphonium Salt-Catalyzed O-Alkylation of a Phenol

This protocol describes a general method for the O-alkylation of a phenol with an alkyl halide using a phosphonium salt as a phase-transfer catalyst under biphasic conditions.

Materials:

  • Phenol derivative (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.0 eq)

  • This compound (or other phosphonium salt) (0.05 eq)

  • Toluene (or other suitable organic solvent)

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol derivative (1.0 eq), potassium carbonate (2.0 eq), and water.

  • Add the organic solvent (toluene) to the flask.

  • Add the phosphonium salt catalyst (0.05 eq) to the reaction mixture.

  • Begin vigorous stirring to ensure efficient mixing of the two phases.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Experimental Workflow Visualization

Experimental_Workflow Start Start Reagents Combine Phenol, Base, Water, and Solvent Start->Reagents Catalyst Add Phosphonium Salt Catalyst Reagents->Catalyst Alkyl_Halide Add Alkyl Halide Catalyst->Alkyl_Halide Reaction Heat and Stir Reaction Mixture Alkyl_Halide->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Perform Aqueous Workup Monitoring->Workup Complete Purification Dry and Purify Product Workup->Purification End End Purification->End

Caption: A typical experimental workflow for a phosphonium salt-catalyzed reaction.

Advantages of Phosphonium-Based Phase-Transfer Catalysis

The use of phosphonium salts as phase-transfer catalysts offers several advantages in organic synthesis.

Advantages PTC Phosphonium-Based PTC Mild_Conditions Milder Reaction Conditions PTC->Mild_Conditions Higher_Yields Higher Yields and Selectivity PTC->Higher_Yields Simpler_Workup Simpler Workup Procedures PTC->Simpler_Workup Green_Chemistry Alignment with Green Chemistry Principles PTC->Green_Chemistry Reduced_Solvents Reduced Need for Anhydrous/Polar Aprotic Solvents Green_Chemistry->Reduced_Solvents

Caption: Key advantages of employing phosphonium salts in phase-transfer catalysis.

Conclusion

While specific data on this compound is limited, the broader class of phosphonium salts represents a highly valuable and versatile family of phase-transfer catalysts. Their ability to facilitate reactions between immiscible phases under mild conditions, often leading to higher yields and simpler experimental procedures, makes them an indispensable tool for researchers in both academic and industrial settings. The provided protocols and conceptual frameworks serve as a foundational guide for the application of phosphonium-based catalysts in a variety of synthetic transformations. Further research into novel phosphonium salts, such as this compound, could unveil new catalytic activities and applications.

References

Troubleshooting & Optimization

Technical Support Center: Phosphonium Salt Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and purity of phosphonium salt syntheses.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of phosphonium salts.

Question: My reaction yield is low or the reaction is not proceeding to completion. What are the common causes?

Answer:

Low yields in phosphonium salt synthesis can stem from several factors related to reactants, conditions, and potential side reactions. A systematic approach to troubleshooting is often most effective.

  • Reactant Steric Hindrance: The standard synthesis is an SN2 reaction between a phosphine and an alkyl halide. The reaction is most efficient with sterically unhindered primary alkyl halides.[1][2] Yields are often lower with secondary alkyl halides, and the reaction typically fails with tertiary halides due to steric hindrance preventing the nucleophilic attack by the phosphine.[2]

  • Reactivity of Leaving Group: The choice of the halide is crucial. The reactivity order follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may require more forcing conditions (higher temperature, longer reaction time) to achieve a good yield.

  • Phosphine Nucleophilicity: The nucleophilicity of the phosphine plays a significant role.

    • Electronic Effects: Triarylphosphines with electron-donating groups on the aryl rings are more nucleophilic and generally give better results. Conversely, phosphines with electron-withdrawing substituents can be poor nucleophiles, leading to failed reactions.[3]

    • Steric Effects: Highly bulky phosphines, such as tri-tert-butylphosphine, may react slower than less hindered phosphines like triphenylphosphine, requiring higher temperatures.[4]

  • Reaction Temperature and Time: Many phosphonium salt preparations require heating.[1] If the reaction is sluggish at room temperature, gradually increasing the temperature can improve the rate and yield. Monitor the reaction progress (e.g., by TLC or NMR) to determine the optimal reaction time. Some reactions may require heating for anywhere from 4 to 24 hours.[5]

  • Solvent Choice: The choice of solvent can significantly impact the reaction.

    • Polar aprotic solvents like Acetonitrile (MeCN), Dichloromethane (DCM), and DMF are often effective.[3][6]

    • Non-polar solvents like Toluene or Benzene are also commonly used, particularly because the phosphonium salt product is often insoluble and precipitates out of the solution upon formation, driving the reaction to completion.[1]

    • Solvents like THF can sometimes lead to complex reaction mixtures and lower yields.[3][7]

Question: I'm observing unexpected byproducts. What are the likely side reactions?

Answer:

The formation of byproducts can complicate purification and reduce the yield of the desired phosphonium salt.

  • Phosphine Oxidation: Tertiary phosphines, particularly trialkylphosphines, can be sensitive to air oxidation, forming the corresponding phosphine oxide. While often more of a problem during the subsequent Wittig reaction, exposure of the starting phosphine to air, especially at elevated temperatures, can lead to this byproduct.[8]

  • Michael Addition: When synthesizing vinylphosphonium salts, the starting phosphine can act as a nucleophile and add to the vinyl group of the product in a Michael-like addition. This can lead to the formation of bis-phosphonium salt byproducts.[9]

  • Elimination Reactions: When using secondary or tertiary alkyl halides, base-promoted elimination (E2) can compete with the desired SN2 substitution, leading to the formation of alkenes. This is more prevalent if a basic impurity is present.

Question: My phosphonium salt is oily or "greasy" and won't crystallize. How can I purify it?

Answer:

The purification of non-crystalline or "greasy" phosphonium salts is a common challenge.[10]

  • Trituration: This is the first method to try. It involves washing the crude product with a solvent in which the desired salt is insoluble but the impurities are soluble. Start with non-polar solvents like cold hexanes, pentane, or diethyl ether.[10] The goal is to induce crystallization or solidify the oil.

  • Recrystallization: If trituration fails, recrystallization from a suitable solvent system can be effective. Ethanol is a common choice for recrystallizing phosphonium salts.[2] A solvent/anti-solvent system (e.g., dissolving in a minimal amount of DCM or ethanol and adding an anti-solvent like ether or hexane until turbidity is observed) can also promote crystallization.

  • Washing/Extraction: If the salt forms a two-phase system with water, it may be possible to remove certain acid-soluble impurities by washing with water.[11]

  • Alternative Purification: For particularly stubborn cases, more advanced techniques like ion-exchange chromatography can be employed to remove unreacted starting materials or byproducts.[12]

Frequently Asked Questions (FAQs)

Q1: Can I synthesize phosphonium salts from alcohols instead of alkyl halides?

A1: Yes, several modern protocols allow for the efficient synthesis of phosphonium salts directly from alcohols, avoiding the need for potentially hazardous alkyl halides.[5] A common method involves reacting the alcohol with triphenylphosphine in the presence of an activator like trimethylsilyl bromide (TMSBr) in a solvent such as 1,4-dioxane.[13][14] This approach is particularly useful for acid-sensitive substrates.[5][14]

Q2: What is the best solvent for my phosphonium salt synthesis?

A2: The optimal solvent depends on the specific substrates. Acetonitrile, DCM, and Toluene are excellent starting points.[1][3] As shown in the table below, solvent choice can dramatically affect yield. For instance, in one study on 1-hydroxyalkylphosphonium salts, Acetonitrile and DCM gave high yields, while THF resulted in a complex mixture of products.[3][7]

Q3: Does the counter-ion (anion) of the salt matter?

A3: For the synthesis and isolation, the anion (e.g., Br⁻, Cl⁻, I⁻, BF₄⁻) does not typically play a significant role in the reaction outcome itself, although it can affect the physical properties (e.g., crystallinity, solubility) of the final salt.[3] However, the halide counter-ions are nucleophilic and can influence subsequent reactions, which is a key consideration in multi-step syntheses like the Wittig reaction.

Q4: How does temperature affect the reaction?

A4: Temperature is a critical parameter. For many standard preparations involving triphenylphosphine and primary alkyl halides, heating is required to drive the reaction to completion.[1] However, for some reversible reactions, such as the formation of certain 1-hydroxyalkylphosphonium salts, increasing the temperature can actually shift the equilibrium back towards the starting materials, lowering the yield.[3] It is crucial to optimize the temperature for your specific system.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on phosphonium salt synthesis, illustrating the impact of different reaction parameters.

Table 1: Effect of Solvent on the Yield of 1-hydroxypropyltriphenylphosphonium tetrafluoroborate [3][7]

EntrySolventTemperature (°C)Time (min)Yield (%)Notes
1Acetonitrile (MeCN)Room Temp.3092High yield, clean reaction.
2Dichloromethane (DCM)Room Temp.3093High yield, comparable to MeCN.
3Tetrahydrofuran (THF)Room Temp.3076A mixture of products was formed, complicating isolation.

Data adapted from a study on the synthesis of 1-hydroxyalkylphosphonium salts.[3][7]

Table 2: Comparison of Yields for Phosphonium Salts Synthesized from Benzyl Alcohols [5][14]

Starting Alcohol (Substituent)MethodTemperature (°C)Time (h)Yield (%)
4-Methoxybenzyl alcoholDirect mixing of alcohol, TMSBr, PPh₃804-2482
Benzyl alcohol (unsubstituted)Sequential addition of TMSBr, then PPh₃804-895
4-Nitrobenzyl alcoholSequential addition of TMSBr, then PPh₃804-896
Salicyl alcohol (acid-sensitive)Direct mixing of alcohol, TMSBr, PPh₃804-2485

Data illustrates how different protocols are complementary for substrates with varying electronic properties.[5][14]

Experimental Protocols

Protocol 1: General Synthesis from an Alkyl Halide

This protocol is a standard method for preparing phosphonium salts from primary alkyl halides and triphenylphosphine.[1]

  • Reagents & Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the primary alkyl halide (1.0 eq).

    • Add triphenylphosphine (1.0 - 1.1 eq).

    • Add a suitable solvent (e.g., Toluene, Acetonitrile) to achieve a concentration of approximately 0.5 - 1.0 M.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent).

    • Stir the mixture vigorously. The phosphonium salt product will often precipitate as a white solid.

    • Monitor the reaction by TLC until the starting materials are consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted triphenylphosphine or alkyl halide.

    • Dry the purified phosphonium salt under vacuum. The product can be further purified by recrystallization if necessary.[2]

Protocol 2: Synthesis from a Benzyl Alcohol

This protocol is adapted from a method using TMSBr to activate the alcohol.[5]

  • Reagents & Setup:

    • To a solution of the benzyl alcohol (1.0 eq, 10 mmol) in 1,4-dioxane (20 mL) in a dry flask, add triphenylphosphine (1.0 eq, 10 mmol).

    • Add bromotrimethylsilane (TMSBr) (1.2 eq, 12 mmol).

  • Reaction:

    • Heat the resulting mixture to 80°C and stir.

    • Monitor the reaction by GC/MS or TLC until the starting alcohol is completely consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to 5-10°C in an ice bath.

    • The phosphonium salt will precipitate. Collect the solid by vacuum filtration.

    • Wash the collected solid with cold 1,4-dioxane and dry in the air.

    • The product can be recrystallized from ethanol for higher purity.

Visualizations

The following diagrams illustrate key workflows and relationships in phosphonium salt synthesis.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReactants 1. Check Reactants Start->CheckReactants CheckConditions 2. Check Conditions Start->CheckConditions CheckPurity 3. Check Purity/ Side Reactions Start->CheckPurity HalideType Alkyl Halide Type? CheckReactants->HalideType Temp Temperature Too Low? CheckConditions->Temp Oxidation Phosphine Oxidation? CheckPurity->Oxidation PhosphineType Phosphine Electronics? HalideType->PhosphineType Primary Solution1 Consider using a more reactive halide (I > Br > Cl) or an alternative route (e.g., from alcohol). HalideType->Solution1 2°/3° or unreactive Solution2 Use phosphine with electron-donating groups. Avoid electron-withdrawing groups. PhosphineType->Solution2 EWG Present Solvent Solvent Optimal? Temp->Solvent No Solution3 Increase temperature. Monitor reaction progress. Temp->Solution3 Yes Solution4 Try alternative solvent (e.g., MeCN, Toluene). Avoid THF. Solvent->Solution4 No Solution5 Ensure inert atmosphere. Use fresh phosphine. Oxidation->Solution5 Yes

Caption: Troubleshooting decision tree for low-yield phosphonium salt synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification A Dissolve Phosphine & Alkyl Halide in Solvent B Heat Mixture to Reflux A->B C Monitor Progress (TLC/NMR) B->C D Cool to Precipitate C->D E Filter Solid Product D->E F Wash with Non-polar Solvent E->F G Dry Under Vacuum F->G

Caption: Standard experimental workflow for phosphonium salt synthesis.

Synthesis_Routes Target Phosphonium Salt (R-PPh₃⁺ X⁻) Route1 Classic Route: Alkyl Halide (R-X) Route1->Target + PPh₃ Adv1 Advantages: - Well-established - Simple procedure Route1->Adv1 Dis1 Disadvantages: - Halides can be hazardous - Limited by halide availability Route1->Dis1 Route2 Alternative Route: Alcohol (R-OH) Route2->Target + PPh₃ + Activator (e.g., TMSBr) Adv2 Advantages: - Avoids hazardous halides - Good for sensitive substrates Route2->Adv2 Route3 Alternative Route: Aldehyde (RCHO) Route3->Target + PPh₃·HX Adv3 Advantages: - Access to α-hydroxy phosphonium salts Route3->Adv3

References

Technical Support Center: Stabilization and Use of Reactive Phosphonium Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive phosphonium intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of phosphonium ylides?

A1: The stability of phosphonium ylides, crucial intermediates in reactions like the Wittig reaction, is primarily determined by the substituents on the carbanion.

  • Stabilized Ylides: Have an electron-withdrawing group (e.g., ester, ketone) attached to the negatively charged carbon. This delocalizes the negative charge through resonance, making the ylide less reactive and more stable. These ylides can often be handled with greater ease and may even be commercially available.[1][2][3][4]

  • Unstabilized Ylides: Have alkyl or hydrogen substituents on the carbanion. These ylides are highly reactive and sensitive to air and moisture, requiring handling under an inert atmosphere.[2]

  • Semi-stabilized Ylides: Typically have an aryl substituent on the carbanion, providing some resonance stabilization, but are more reactive than fully stabilized ylides.[5]

Q2: How does the choice of base affect the generation of phosphonium ylides?

A2: The strength of the base required to deprotonate the phosphonium salt and form the ylide depends on the acidity of the proton alpha to the phosphorus atom.

  • For unstabilized ylides , a very strong base such as n-butyllithium (n-BuLi) is typically required.[6][7][8][9]

  • For stabilized ylides , the alpha-proton is more acidic due to the electron-withdrawing group, so a weaker base like sodium hydride (NaH) or even sodium hydroxide (NaOH) can be used.[1][8]

Q3: What determines the E/Z stereoselectivity in the Wittig reaction?

A3: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphonium ylide.

  • Unstabilized ylides generally lead to the formation of (Z)-alkenes with moderate to high selectivity.[1][2][5]

  • Stabilized ylides predominantly yield (E)-alkenes.[1][2][5]

  • Semi-stabilized ylides often give poor E/Z selectivity.[5]

  • The presence of lithium salts can also influence the stereochemical outcome by potentially stabilizing the betaine intermediate.[5] For enhanced E-selectivity with unstabilized ylides, the Schlosser modification can be employed.[5]

Q4: Are phosphonium intermediates sensitive to air and moisture?

A4: Yes, particularly unstabilized phosphonium ylides are highly reactive and can be decomposed by air and water.[2] Therefore, it is crucial to handle them under an inert atmosphere, such as nitrogen or argon, using anhydrous solvents. Stabilized ylides are generally more robust.

Troubleshooting Guides

The Wittig Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of alkene 1. Incomplete formation of the ylide. 2. Ylide decomposition. 3. Sterically hindered ketone. 4. Aldehyde instability (oxidation, polymerization).1. Ensure the base is strong enough for the specific phosphonium salt. Use a stronger base like n-BuLi for unstabilized ylides. 2. Perform the reaction under a strict inert atmosphere (N₂ or Ar) with anhydrous solvents. 3. For sterically hindered ketones, consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[5] 4. Use freshly distilled or purified aldehyde. Consider forming the aldehyde in situ from the corresponding alcohol.[5]
Unexpected E/Z ratio 1. Presence of lithium salts when Z-alkene is desired with unstabilized ylides. 2. Incorrect ylide classification (stabilized vs. unstabilized).1. Use a sodium- or potassium-based base (e.g., NaH, KHMDS) to avoid the influence of lithium ions.[1] 2. Re-evaluate the electronic nature of the substituent on the ylide. For selective E-alkene formation, use a stabilized ylide or the Schlosser modification for unstabilized ylides.[5]
Difficulty in removing triphenylphosphine oxide (TPPO) byproduct TPPO is often a crystalline solid with solubility similar to the desired product.1. Crystallization: TPPO is poorly soluble in nonpolar solvents like hexane or diethyl ether. Attempt to crystallize the TPPO from your crude product mixture. 2. Chromatography: Use column chromatography. TPPO is quite polar, so it will have a lower Rf value than many nonpolar alkene products. 3. Precipitation with Metal Salts: Add zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the reaction mixture in a polar solvent like ethanol. This forms an insoluble complex with TPPO that can be removed by filtration.
The Appel Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low yield of alkyl halide 1. Moisture in the reaction. 2. Competing elimination reaction (for secondary and tertiary alcohols). 3. Side reaction with other functional groups (e.g., carboxylic acids). 4. For diols, intramolecular side reactions.1. Ensure all reagents and glassware are thoroughly dried. 2. The Appel reaction works best for primary and secondary alcohols via an SN2 mechanism. For tertiary alcohols, which react via SN1, elimination is a common side product.[10] Consider alternative methods for tertiary halides. 3. Protect sensitive functional groups before carrying out the Appel reaction. 4. For diols, one hydroxyl group can act as a nucleophile, leading to cyclic ethers or other byproducts.[11] Consider using a protecting group strategy or a two-step process via tosylation followed by halide displacement.[11]
Reaction does not proceed to completion 1. Insufficient reagent concentration. 2. Inappropriate solvent.1. Try using a 2-fold excess of PPh₃ and the halogen source. 2. Dichloromethane (DCM) is a common solvent. If solubility is an issue, tetrahydrofuran (THF) can be used. For less reactive substrates, heating in a solvent like chloroform may be beneficial.[11]

Data Presentation

Table 1: Stereoselectivity of the Wittig Reaction with Aldehydes

Ylide TypeR Group on YlideTypical ProductE/Z Ratio
UnstabilizedAlkyl, H(Z)-alkeneZ-selective
Stabilized-CO₂R, -C(O)R(E)-alkeneE-selective
Semi-stabilizedArylMixturePoor selectivity

Table 2: Thermal Stability of Selected Phosphonium Salts

Phosphonium CationAnionDecomposition Onset Temperature (°C)Notes
Tributyl(ethyl)phosphoniumNTf₂⁻ (bis(trifluoromethylsulfonyl)imide)~365-370Faster heating rates can show artificially high stability.[12]
Tributyl(ethyl)phosphoniumCl⁻Significantly lower than NTf₂⁻ saltThe nucleophilic character of the chloride anion can lead to decomposition via an SN2-type process.[12]
Trihexyl(tetradecyl)phosphoniumSalicylate~202The presence of a hydroxyl group on the salicylate anion can influence thermal stability compared to benzoate.[13]
Trihexyl(tetradecyl)phosphoniumBenzoate~202Decomposition can be initiated by proton-transfer reactions.[13]

Experimental Protocols

Protocol 1: Synthesis of an Unstabilized Phosphonium Salt (Ethyltriphenylphosphonium Bromide)
  • Setup: In a three-neck flask equipped with a reflux condenser and a stirrer, add triphenylphosphine and toluene.[14]

  • Reaction: Heat the mixture to reflux (approximately 105-110°C).[14]

  • Addition: Slowly add ethyl bromide to the refluxing mixture.[14]

  • Reflux: Continue to reflux for 7-10 hours. The progress of the reaction can be monitored by HPLC to check for the consumption of triphenylphosphine.[14]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The phosphonium salt will precipitate as a white solid.[14]

  • Purification: Filter the solid, wash it with toluene, and dry it in a vacuum oven.[14]

Protocol 2: The Wittig Reaction with an Unstabilized Ylide (Z-alkene synthesis)
  • Setup: To a dry, two-necked flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt (e.g., ethyltriphenylphosphonium bromide) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Ylide Generation: Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to the stirred suspension. A color change (often to deep red or orange) indicates the formation of the ylide. Stir the mixture at 0°C for one hour.

  • Reaction: Add the aldehyde or ketone, dissolved in a small amount of anhydrous THF, dropwise to the ylide solution at 0°C.

  • Completion: Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Visualizations

Wittig_Reaction_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination Phosphonium_Salt Phosphonium Salt (R-CH₂-PPh₃⁺ X⁻) Ylide Phosphonium Ylide (R-CH=PPh₃) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde_Ketone Aldehyde/Ketone (R'-C(O)-R'') Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde_Ketone->Oxaphosphetane Alkene Alkene (R-CH=CR'R'') Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO

Caption: Mechanism of the Wittig Reaction.

Troubleshooting_Workflow Start Low Yield in Reaction Check_Ylide_Formation Was the ylide successfully formed? Start->Check_Ylide_Formation Check_Reaction_Conditions Are the reaction conditions optimal? Check_Ylide_Formation->Check_Reaction_Conditions Yes Troubleshoot_Ylide_Formation Verify base strength Ensure anhydrous conditions Check phosphonium salt purity Check_Ylide_Formation->Troubleshoot_Ylide_Formation No Check_Substrate_Stability Is the carbonyl substrate stable? Check_Reaction_Conditions->Check_Substrate_Stability Yes Troubleshoot_Reaction_Conditions Optimize temperature Adjust solvent Increase reaction time Check_Reaction_Conditions->Troubleshoot_Reaction_Conditions No Check_Byproduct_Removal Is product lost during purification? Check_Substrate_Stability->Check_Byproduct_Removal Yes Troubleshoot_Substrate_Stability Use fresh substrate Consider in situ generation Check_Substrate_Stability->Troubleshoot_Substrate_Stability No Success Reaction Optimized Check_Byproduct_Removal->Success No Troubleshoot_Purification Optimize chromatography Use precipitation method for TPPO Check_Byproduct_Removal->Troubleshoot_Purification Yes

Caption: Troubleshooting workflow for low-yield reactions.

References

Phosphonium-Mediated Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Phosphonium-Mediated Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving Wittig, Staudinger, Appel, and Mitsunobu reactions.

General Troubleshooting

A common challenge in many phosphonium-mediated reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.

Q1: How can I effectively remove triphenylphosphine oxide (TPPO) from my reaction mixture?

A1: The removal of TPPO can be challenging due to its variable solubility. Here are several methods, ranging from simple filtration to chemical conversion:

  • Crystallization: TPPO can sometimes be crystallized from the reaction mixture. If your product is non-polar, you can concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or a hexane/ether mixture, and filter off the precipitated TPPO.[1][2] This process may need to be repeated multiple times for complete removal.

  • Silica Gel Chromatography: For relatively non-polar products, a silica plug filtration can be effective.[1][2] The crude mixture is loaded onto a short silica gel column and eluted with a non-polar solvent to isolate the product, while the more polar TPPO remains on the silica.

  • Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol can precipitate a TPPO-Zn complex, which can then be removed by filtration.[3]

  • Chemical Conversion: In some cases, it may be possible to convert TPPO to a more easily separable compound. However, this is less common and depends on the stability of your product.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.

Wittig Reaction: FAQs & Troubleshooting

Q2: My Wittig reaction is giving a low yield. What are the common causes?

A2: Low yields in Wittig reactions can stem from several factors:

  • Ylide Formation: Incomplete formation of the ylide is a common issue. Ensure you are using a sufficiently strong base to deprotonate the phosphonium salt. The choice of base depends on the stability of the ylide.[4][5] Unstabilized ylides require very strong bases like n-butyllithium, while stabilized ylides can be formed with weaker bases like sodium hydroxide or potassium carbonate.[4][5]

  • Steric Hindrance: Sterically hindered ketones are less reactive and may give poor yields, especially with stabilized ylides.[4] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative.

  • Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition, leading to lower yields.[4] Using freshly distilled or purified aldehydes is recommended.

  • Reaction Conditions: Ensure anhydrous conditions, as water can quench the ylide.[6] The choice of solvent can also influence the reaction outcome.

Q3: How can I control the stereoselectivity (E/Z ratio) of my Wittig reaction?

A3: The stereoselectivity of the Wittig reaction is primarily dependent on the nature of the ylide:

  • Unstabilized Ylides: These ylides (with alkyl or other electron-donating groups) generally lead to the formation of the (Z)-alkene.[7]

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and typically yield the (E)-alkene as the major product.[7]

  • Semi-stabilized Ylides: Ylides with aryl substituents often give poor E/Z selectivity.

  • Reaction Conditions: The presence of lithium salts can decrease Z-selectivity. The choice of solvent can also have a significant impact on the stereochemical outcome.

Wittig Reaction: Data & Protocols

Table 1: Influence of Ylide Type and Solvent on Wittig Reaction Stereoselectivity

Ylide TypeR Group on YlideCarbonyl PartnerSolventMajor IsomerReference
UnstabilizedAlkylAldehydeTHFZ[7]
Stabilized-CO₂EtAldehydeDichloromethaneE[4]
Semi-stabilizedPhenylAldehydeTHFMixture of E/ZN/A

Experimental Protocol: Synthesis of (E)-ethyl cinnamate using a stabilized ylide

  • In a round-bottom flask, suspend ethyl (triphenylphosphoranylidene)acetate (1.0 eq) in dichloromethane.

  • Add benzaldehyde (1.0 eq) to the suspension.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (E)-ethyl cinnamate.

Wittig Reaction: Workflow

Wittig_Workflow Wittig Reaction Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium_Salt Phosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Alkene Alkene Ylide->Alkene Reaction TPPO Triphenylphosphine Oxide Ylide->TPPO Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Alkene Crude_Mixture Crude Reaction Mixture Alkene->Crude_Mixture TPPO->Crude_Mixture Purification Purification (e.g., Chromatography) Crude_Mixture->Purification Pure_Alkene Pure Alkene Purification->Pure_Alkene

Caption: General workflow for a Wittig reaction.

Staudinger Reaction

The Staudinger reaction is a mild method for the reduction of azides to amines.

Staudinger Reaction: FAQs & Troubleshooting

Q4: My Staudinger reduction is slow or incomplete. What could be the issue?

A4: While the Staudinger reaction is generally efficient, slow or incomplete reactions can occur:

  • Aza-ylide Stability: The intermediate aza-ylide (or iminophosphorane) can be quite stable, especially when formed from aryl azides.[8] This stability can slow down the subsequent hydrolysis to the amine.

  • Insufficient Water: The final step of the Staudinger reduction is the hydrolysis of the aza-ylide, which requires water.[9][10] Ensure that sufficient water is present in the reaction mixture or during the workup to drive the reaction to completion.

  • Steric Hindrance: Bulky aliphatic azides may react more slowly.[8]

  • Phosphine Reagent: While triphenylphosphine is common, alternative phosphine reagents with ortho-substituents have been developed to mediate the reduction of both aryl and alkyl azides more efficiently.[8]

Q5: Are there any common side reactions in the Staudinger reaction?

A5: The Staudinger reaction is generally clean. The primary "side product" is the triphenylphosphine oxide, which needs to be removed. In the absence of water, the reaction will stop at the formation of the iminophosphorane.[11]

Staudinger Reaction: Protocol

Experimental Protocol: Staudinger Reduction of an Alkyl Azide

  • Dissolve the alkyl azide (1.0 eq) in a suitable solvent such as THF.

  • Add triphenylphosphine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be monitored by TLC for the disappearance of the azide.

  • After the azide has been consumed, add water to the reaction mixture and continue stirring to facilitate the hydrolysis of the aza-ylide.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude amine by chromatography or distillation.[9]

Staudinger Reaction: Mechanism

Staudinger_Mechanism Staudinger Reaction Mechanism Azide R-N₃ Phosphazide R-N=N-N=PPh₃ Azide->Phosphazide Phosphine PPh₃ Phosphine->Phosphazide Aza_ylide R-N=PPh₃ (Aza-ylide) Phosphazide->Aza_ylide N2 N₂ Phosphazide->N2 - N₂ Amine R-NH₂ Aza_ylide->Amine Hydrolysis TPPO O=PPh₃ Aza_ylide->TPPO Water H₂O Water->Amine

Caption: Mechanism of the Staudinger reduction.

Appel Reaction

The Appel reaction provides a method for converting alcohols to alkyl halides under mild conditions.

Appel Reaction: FAQs & Troubleshooting

Q6: My Appel reaction is not working or giving a low yield. What are the possible reasons?

A6: Several factors can lead to poor outcomes in an Appel reaction:

  • Reagent Quality: Ensure that the triphenylphosphine and the carbon tetrahalide (e.g., CCl₄, CBr₄) are of good quality and dry.

  • Reaction Conditions: While the reaction is generally mild, chlorinations with CCl₄ often require reflux temperatures, whereas brominations with CBr₄ can proceed at room temperature or 0°C.[12]

  • Substrate Reactivity: The reaction works well for primary and secondary alcohols.[13][14] Tertiary alcohols may undergo elimination as a competing reaction, leading to lower yields of the alkyl halide.[13][15]

  • Order of Addition: It is crucial to have the alcohol present when the phosphine and carbon tetrahalide are mixed. Adding the alcohol last can lead to the consumption of the reagents in side reactions.[13]

Q7: How can I purify my product from the triphenylphosphine oxide byproduct in an Appel reaction?

A7: Similar to other phosphonium-mediated reactions, the removal of TPPO is a key purification step. The methods described in the "General Troubleshooting" section (Q1) are applicable here.

Appel Reaction: Data & Protocols

Table 2: Typical Conditions for the Appel Reaction

Alcohol TypeHalogenating AgentSolventTemperatureTypical YieldReference
PrimaryCBr₄ / PPh₃Dichloromethane0 °C to RTHigh[14]
SecondaryCCl₄ / PPh₃Carbon TetrachlorideRefluxGood to Excellent[13]
TertiaryCBr₄ / PPh₃Dichloromethane0 °C to RTModerate (Elimination can occur)[15]

Experimental Protocol: Synthesis of an Alkyl Bromide from a Primary Alcohol

  • Dissolve the primary alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of carbon tetrabromide (1.2 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture and purify by flash chromatography to isolate the alkyl bromide.[14]

Appel Reaction: Logical Relationship

Appel_Logic Appel Reaction Decision Tree Start Starting Alcohol Primary_Secondary Primary or Secondary Alcohol? Start->Primary_Secondary Tertiary Tertiary Alcohol? Primary_Secondary->Tertiary No Appel_Good Appel Reaction is a good choice. Expect high yield. Primary_Secondary->Appel_Good Yes Appel_Caution Appel Reaction may lead to elimination. Consider alternative methods. Tertiary->Appel_Caution Yes Other_Methods Consider alternative methods (e.g., SOCl₂, PBr₃) Tertiary->Other_Methods No

Caption: Decision guide for using the Appel reaction.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups.

Mitsunobu Reaction: FAQs & Troubleshooting

Q8: My Mitsunobu reaction has a low yield or fails to go to completion. What should I check?

A8: Low yields in Mitsunobu reactions can be attributed to several factors:

  • Acidity of the Nucleophile: The pKa of the nucleophile is critical. It should generally be below 13 to effectively deprotonate the intermediate phosphonium salt and avoid side reactions.[16] For less acidic nucleophiles, alternative reagents to DEAD, such as ADDP (1,1'-(azodicarbonyl)dipiperidine), may be necessary.

  • Steric Hindrance: Sterically hindered alcohols or nucleophiles can significantly slow down the reaction rate and lead to lower yields.[17] Using more reactive reagents or higher temperatures may be required.[17]

  • Order of Reagent Addition: The order of addition can be crucial. The standard protocol involves adding DEAD last to a solution of the alcohol, nucleophile, and triphenylphosphine.[16] However, in some cases, pre-forming the betaine by reacting triphenylphosphine and DEAD first can improve the outcome.[16]

  • Solvent: THF is a common solvent, but its purity and dryness are important. Ensure you are using anhydrous solvent.

Q9: I am observing a loss of stereochemical inversion in my Mitsunobu reaction. Why is this happening?

A9: The Mitsunobu reaction is known for its clean Sₙ2 inversion of stereochemistry.[18] A loss of inversion is uncommon but could potentially be due to side reactions that proceed through an Sₙ1-like mechanism, although this is more likely with substrates that can form stabilized carbocations. Ensure the reaction conditions are not promoting such pathways.

Mitsunobu Reaction: Data & Protocols

Table 3: Common Nucleophiles and Conditions for the Mitsunobu Reaction

NucleophileProductTypical ConditionsReference
Carboxylic AcidEsterPPh₃, DEAD, THF, 0°C to RT[16]
PhenolAryl EtherPPh₃, DIAD, THF, RT[19]
PhthalimideN-AlkylphthalimidePPh₃, DEAD, THF, RT[18]
ThiolThioetherPPh₃, DEAD, THF, RT[20]

Experimental Protocol: Mitsunobu Esterification of a Secondary Alcohol

  • In a round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq), carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture and purify by flash chromatography to isolate the inverted ester.[16][17]

Mitsunobu Reaction: Signaling Pathway

Mitsunobu_Pathway Mitsunobu Reaction Pathway PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Ion_Pair [PPh₃-Nu]⁻ [DEAD-H]⁺ Betaine->Ion_Pair Oxyphosphonium [R-O-PPh₃]⁺ Betaine->Oxyphosphonium Nucleophile_H Nu-H Nucleophile_H->Ion_Pair Deprotonation Alcohol R-OH Alcohol->Oxyphosphonium Product R-Nu (Inverted) Ion_Pair->Product Sₙ2 Attack DEAD_H2 DEAD-H₂ Ion_Pair->DEAD_H2 Oxyphosphonium->Product TPPO O=PPh₃ Oxyphosphonium->TPPO

Caption: Key intermediates in the Mitsunobu reaction.

References

Technical Support Center: Dihexoxy(oxo)phosphanium and Related Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "dihexoxy(oxo)phosphanium" does not correspond to a standard, well-documented chemical entity in major chemical literature databases. It is presumed that this query refers to reactive intermediates or compounds within the broader class of organophosphorus chemistry, specifically those involving dihexoxyphosphoryl moieties. This guide provides information on the optimization of reaction conditions for related, commonly used organophosphorus compounds and reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of dialkyl phosphonates?

A1: The synthesis of dialkyl phosphonates, such as dihexyl phosphonate, is highly sensitive to several factors. Key parameters to control include:

  • Temperature: Exothermic reactions are common, and maintaining a stable, low temperature is often crucial to prevent side reactions.

  • Moisture: The presence of water can lead to the hydrolysis of reactants and products, reducing yield and purity. All glassware should be oven-dried, and anhydrous solvents should be used.

  • Stoichiometry: Precise control over the molar ratios of reactants is essential to drive the reaction to completion and minimize the formation of byproducts.

  • Atmosphere: Many organophosphorus compounds are sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can be critical.

Q2: My reaction involving a dihexoxyphosphoryl group is showing low yield. What are the common causes?

A2: Low yields in reactions involving dihexoxyphosphoryl groups can stem from several issues:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature moderately.

  • Side Reactions: The formation of undesired byproducts can consume reactants. Common side reactions include hydrolysis, oxidation, or polymerization.

  • Steric Hindrance: The bulky hexyloxy groups can sterically hinder the reaction site, slowing down the reaction rate. A more active catalyst or different reaction conditions may be needed.

  • Product Instability: The desired product may be unstable under the reaction or workup conditions.

Q3: How can I effectively monitor the progress of my organophosphorus reaction?

A3: Several analytical techniques are suitable for monitoring the progress of organophosphorus reactions:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.

  • ³¹P NMR Spectroscopy: This is a powerful technique for quantitatively monitoring the reaction, as the phosphorus chemical shifts are highly sensitive to the chemical environment of the phosphorus atom.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can be used to identify and quantify the components of the reaction mixture.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst or reagent.Verify the activity of the catalyst/reagent. Use a fresh batch if necessary.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.
Presence of inhibitors (e.g., water, oxygen).Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
Formation of Multiple Byproducts Reaction temperature is too high.Lower the reaction temperature. Consider a stepwise addition of reagents to control exotherms.
Incorrect stoichiometry.Carefully check the molar ratios of all reactants.
Non-selective catalyst.Screen for a more selective catalyst for the desired transformation.
Difficulty in Product Isolation/Purification Product is an oil and difficult to crystallize.Use column chromatography for purification. If the product is still impure, consider derivatization to a solid.
Product is water-soluble.Use a continuous liquid-liquid extractor or saturate the aqueous phase with salt before extraction.

Experimental Protocols

Protocol 1: General Procedure for the Michaelis-Arbuzov Reaction to Synthesize a Dialkyl Phosphonate

  • Preparation: All glassware is oven-dried at 120°C for at least 4 hours and allowed to cool under a stream of dry nitrogen.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.

  • Charging Reactants: The trialkyl phosphite (1.0 eq.) is charged into the flask. The alkyl halide (1.1 eq.) is placed in the dropping funnel.

  • Reaction: The trialkyl phosphite is heated to the desired temperature (typically 100-150°C). The alkyl halide is added dropwise over a period of 1-2 hours, maintaining the reaction temperature.

  • Monitoring: The reaction progress is monitored by ³¹P NMR spectroscopy by taking aliquots from the reaction mixture. The disappearance of the phosphite peak and the appearance of the phosphonate peak indicate reaction progression.

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature. The crude product is purified by vacuum distillation or column chromatography.

Visualized Workflows

experimental_workflow prep Preparation (Oven-dried glassware, inert atmosphere) setup Reaction Setup (Flask, stirrer, condenser, N2 inlet) prep->setup reactants Charge Reactants (Trialkyl phosphite, Alkyl halide) setup->reactants reaction Reaction (Heating, Dropwise addition) reactants->reaction monitoring Monitoring (³¹P NMR, TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Workup & Purification (Distillation or Chromatography) monitoring->workup If complete product Final Product (Dialkyl Phosphonate) workup->product

Caption: A generalized workflow for the synthesis of dialkyl phosphonates via the Michaelis-Arbuzov reaction.

troubleshooting_logic start Low Product Yield check_completion Is the reaction complete? (Check via TLC/NMR) start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes extend_time Extend Reaction Time / Increase Temp check_completion->extend_time No check_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_side_products->check_conditions Yes purification Improve Purification Method check_side_products->purification No optimize Optimize Conditions (e.g., lower temp, change catalyst) check_conditions->optimize final Improved Yield optimize->final extend_time->check_completion purification->final

Caption: A decision-making diagram for troubleshooting low yields in organophosphorus synthesis.

Technical Support Center: Purification of Crude Phosphonium Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude phosphonium salts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My phosphonium salt is an oil or a sticky solid and won't crystallize. What should I do?

A1: This is a common issue, often due to the hygroscopic nature of phosphonium salts or the presence of impurities that inhibit crystallization. Here are several troubleshooting steps:

  • Drying: Ensure the crude product is rigorously dried to remove residual solvent and water. This can be achieved by:

    • Co-evaporation with a dry, aprotic solvent like toluene several times.[1]

    • Drying under high vacuum overnight, possibly with gentle heating.[1]

  • Trituration: Vigorously stir or grind the oily product with a non-polar solvent in which the salt is insoluble. Hexanes, pentane, or diethyl ether are commonly used.[1][2] This can help to wash away non-polar impurities and induce solidification.

  • Solvent Diffusion: Dissolve the oil in a minimal amount of a good solvent (e.g., toluene, acetonitrile) and place it in a sealed container with a vial of a poor solvent (e.g., hexane, diethyl ether).[1] The slow diffusion of the poor solvent vapors can promote gradual crystallization.

  • Low-Temperature Crystallization: Cooling the concentrated solution to low temperatures (e.g., in a freezer at -15 to -18 °C) can induce crystallization.[1] This process may take an extended period, from days to weeks.[1] Once a small amount of solid has formed, it can be used as a seed crystal in subsequent crystallization attempts.[1]

  • Solvent System Exploration: Experiment with various solvent mixtures for recrystallization. Common combinations include toluene/ethyl acetate/diethyl ether and acetonitrile/ethyl acetate/diethyl ether.[1]

Q2: How can I remove unreacted triphenylphosphine (PPh₃) from my crude phosphonium salt?

A2: Unreacted triphenylphosphine is a common non-polar impurity.

  • Washing/Trituration: Washing the crude product with a non-polar solvent like diethyl ether or toluene can effectively remove triphenylphosphine.[1][2] Performing this wash at an elevated temperature with vigorous stirring can improve its efficiency.[1]

  • Precipitation: Since phosphonium salts are generally insoluble in non-polar solvents while triphenylphosphine is soluble, precipitating the salt from the reaction mixture can leave the unreacted phosphine in the solution.[3]

Q3: My purified phosphonium salt is contaminated with triphenylphosphine oxide (TPPO). How can I remove it?

A3: Triphenylphosphine oxide is a common, often polar, byproduct that can be challenging to remove.

  • Recrystallization: TPPO can sometimes be removed by careful recrystallization. A solvent system of benzene-cyclohexane has been reported to be effective, as TPPO crystallizes well from this mixture.[4]

  • Silica Gel Chromatography: For non-polar products, a silica plug filtration can be effective. The crude mixture is dissolved in a minimal amount of solvent and passed through a short column of silica gel, eluting with a solvent like ether. The more polar TPPO will be retained on the silica.[4][5]

  • Precipitation with Zinc Chloride: TPPO can be selectively precipitated from polar solvents by the addition of zinc chloride (ZnCl₂).[6][7] The resulting ZnCl₂(TPPO)₂ adduct is insoluble and can be removed by filtration.[7] This method has been shown to be effective in solvents like ethanol.[7]

Q4: My phosphonium salt appears to be wet or hygroscopic. How should I handle and store it?

A4: Many phosphonium salts are hygroscopic.

  • Handling: Handle the salt under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during filtration and transfer.[1]

  • Drying: Dry the purified salt thoroughly under high vacuum.

  • Storage: Store the dried salt in a desiccator over a strong drying agent or in a glovebox.

Quantitative Data Summary

The following tables summarize quantitative data related to the purification of phosphonium salts.

Table 1: Recrystallization Solvent Systems and Reported Yields

Phosphonium Salt TypeRecrystallization Solvent SystemReported YieldReference
Benzyltriphenylphosphonium BromidesDichloromethane (CH₂Cl₂)94-97%[8]
Allyl Triphenylphosphonium SaltsMethanol/Ether (1:6)Not specified[9]
(1-Nonyl)triphenylphosphonium bromideEthyl Acetate (EtOAc) / Acetonitrile (MeCN)Not specified[1]
Alkyl Triphenylphosphonium Salts1-PropanolNot specified[10]

Table 2: Purity and Recovery Data for Different Purification Techniques

Purification TechniqueTarget Compound/ImpurityPurity AchievedRecovery/YieldReference
HPLC PurificationAryl Phosphonium SaltsHigh purity93.3 - 94.4%[11]
Precipitation with ZnCl₂Removal of TPPOProduct free of TPPO by TLC68-82%[7]
Silica Gel FiltrationRemoval of TPPOEffective for non-polar productsNot specified[4][5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the phosphonium salt is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In a flask, add the crude phosphonium salt and a minimal amount of the hot recrystallization solvent to dissolve the salt completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Trituration/Precipitation

  • Solvent Addition: Add a poor solvent (a solvent in which the phosphonium salt is insoluble) to the crude, oily, or solid phosphonium salt.

  • Agitation: Vigorously stir or grind the mixture with a spatula or magnetic stirrer. This will wash away soluble impurities and may induce the solidification of an oily product.

  • Isolation: If a solid is formed or present, collect it by vacuum filtration. If the product remains an oil, decant the solvent.

  • Repetition: Repeat the washing process several times with fresh portions of the poor solvent until the desired purity is achieved.

  • Drying: Dry the resulting solid under high vacuum.

Protocol 3: Removal of Triphenylphosphine Oxide (TPPO) with Zinc Chloride

  • Dissolution: Dissolve the crude reaction mixture containing the phosphonium salt and TPPO in a polar solvent such as ethanol.

  • Precipitation: Add a solution of zinc chloride (e.g., 1.8 M in warm ethanol) to the mixture at room temperature.[7]

  • Stirring: Stir the mixture to induce the precipitation of the ZnCl₂(TPPO)₂ adduct.[7]

  • Filtration: Filter the solution to remove the precipitated adduct.

  • Workup: Concentrate the filtrate to remove the solvent. The residue can be further purified by slurrying with a solvent like acetone to remove any excess zinc chloride.[7]

Diagrams

experimental_workflow General Purification Workflow for Crude Phosphonium Salts crude Crude Phosphonium Salt (Solid, Oil, or in Solution) initial_assessment Initial Assessment: - Solid or Oil? - Known Impurities? crude->initial_assessment solid_path Solid initial_assessment->solid_path Solid oil_path Oil / Gummy Solid initial_assessment->oil_path Oil recrystallization Recrystallization solid_path->recrystallization trituration Trituration / Washing (e.g., with Ether or Hexane) solid_path->trituration oil_path->trituration pure_solid Pure Crystalline Solid recrystallization->pure_solid column_chromatography Column Chromatography (Silica or Ion Exchange) trituration->column_chromatography If remains oily trituration->pure_solid If solidifies column_chromatography->pure_solid drying Drying under Vacuum pure_solid->drying

Caption: A general workflow for the purification of crude phosphonium salts.

troubleshooting_oily_salt Troubleshooting Oily Phosphonium Salts start Oily or Gummy Phosphonium Salt dry Thorough Drying (Vacuum, Co-evaporation) start->dry triturate Triturate with Non-polar Solvent dry->triturate check_solid Solid Formed? triturate->check_solid recrystallize Recrystallize from Appropriate Solvent check_solid->recrystallize Yes solvent_diffusion Solvent Diffusion (Good/Poor Solvent) check_solid->solvent_diffusion No success Crystalline Product recrystallize->success low_temp Low Temperature Crystallization solvent_diffusion->low_temp low_temp->success If crystals form

Caption: A decision tree for troubleshooting the purification of oily phosphonium salts.

References

Technical Support Center: Managing Hygroscopic Phosphonium Compounds in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hygroscopic phosphonium compounds in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are hygroscopic phosphonium compounds, and why do they require special handling?

A1: Hygroscopic phosphonium compounds are salts that readily absorb moisture from the atmosphere. This property is due to their ionic nature, which attracts and holds water molecules.[1] If not handled properly, the absorbed water can interfere with reactions, leading to lower yields, side product formation, or complete reaction failure. This is particularly critical in moisture-sensitive reactions like the Wittig reaction, where the phosphonium ylide intermediate is readily hydrolyzed.

Q2: Which common phosphonium salts are known to be hygroscopic?

A2: Many commonly used phosphonium salts are hygroscopic. While extensive quantitative data on their hygroscopicity is not always readily available in the literature, empirical evidence and supplier information indicate that salts like methyltriphenylphosphonium bromide and (n-butyl)triphenylphosphonium bromide are sensitive to moisture.[2][3][4] It is a best practice to assume any phosphonium salt is hygroscopic unless explicitly stated otherwise.

Q3: How should I store my hygroscopic phosphonium compounds?

A3: To maintain the integrity of hygroscopic phosphonium compounds, they should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5] The use of a desiccator containing an active drying agent is highly recommended. For highly sensitive compounds, storage in an inert atmosphere glovebox is the ideal solution. Always ensure the container is tightly sealed after each use.

Q4: Can I use a phosphonium salt that has been exposed to air?

A4: It is not recommended to use a phosphonium salt that has been exposed to air for an extended period without first drying it, especially if it will be used in a moisture-sensitive reaction. Absorbed water can inhibit the formation of the desired reactive species (e.g., the ylide in a Wittig reaction) and lead to poor results.

Q5: What is the impact of water on the Wittig reaction?

A5: Water has a detrimental effect on the Wittig reaction. The phosphonium ylide, which is a strong base, is readily protonated by water. This leads to the decomposition of the ylide into a phosphine oxide and the corresponding hydrocarbon, rendering it unavailable to react with the carbonyl compound.[2][6] This results in low or no yield of the desired alkene.

Troubleshooting Guides

Scenario 1: My Wittig reaction is not working or giving very low yields.

  • Question: I am performing a Wittig reaction, but I am recovering my starting material and observing the formation of triphenylphosphine oxide. What could be the problem?

  • Answer: This is a classic symptom of ylide decomposition, which is often caused by the presence of water. The phosphonium salt used to generate the ylide is likely hygroscopic and has absorbed moisture from the atmosphere. This moisture reacts with the ylide as it is formed, preventing it from reacting with your aldehyde or ketone.

    • Troubleshooting Steps:

      • Dry the Phosphonium Salt: Before your next attempt, thoroughly dry the phosphonium salt. (See Experimental Protocol 1).

      • Use Anhydrous Solvents: Ensure that the solvent used for the reaction is anhydrous.

      • Work Under an Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

      • Check the Base: Ensure the base you are using to form the ylide is fresh and has not been compromised by moisture.

Scenario 2: I am using a phosphonium salt as a phase-transfer catalyst, and the reaction is sluggish or inefficient.

  • Question: My phase-transfer catalyzed reaction using a quaternary phosphonium salt is not proceeding as expected. Could moisture be a factor?

  • Answer: Yes, moisture can impact the efficiency of phase-transfer catalysis. The presence of excess water can lead to the formation of a highly hydrated shell around the anion that the phosphonium salt is supposed to transport into the organic phase.[7] This can hinder the transfer of the anion and slow down the reaction.

    • Troubleshooting Steps:

      • Dry the Catalyst: Ensure your phosphonium salt catalyst is dry before use.

      • Minimize Water in the Reaction: While some water is necessary for the aqueous phase, using an excessive amount can be detrimental.

      • Consider the Catalyst Structure: Phosphonium salts with longer alkyl chains are more lipophilic and may be more effective at transferring anions into the organic phase, even in the presence of some water.[3][4]

Data Presentation

Table 1: Properties of Common Hygroscopic Phosphonium Salts

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Water SolubilityHygroscopic
Methyltriphenylphosphonium bromide1779-49-3C₁₉H₁₈BrP357.23230-234400 g/L (25°C)Yes
(n-Butyl)triphenylphosphonium bromide1779-51-7C₂₂H₂₄BrP399.30240-243SolubleYes[2][8]

Table 2: Recommended Desiccants for Storing Hygroscopic Compounds

DesiccantAdsorption CapacityRegenerationNotes
Silica Gel~40% of its weight in waterYes (by heating)Commonly used and reusable. Some varieties contain a color indicator for saturation.[9][10][11]
Montmorillonite Clay~30% of its weight in waterYes (at low temperatures)Economical and effective at normal temperatures and humidity.[5][9]
Molecular SievesHighYes (by heating under vacuum)Very efficient at low humidity levels and can selectively adsorb water.[9][10]
Calcium ChlorideUp to 200% of its weightNoVery high capacity but forms a liquid when saturated.[9]

Experimental Protocols

Protocol 1: Drying Hygroscopic Phosphonium Salts

This protocol provides a general procedure for drying phosphonium salts that have been exposed to atmospheric moisture.

Method A: Vacuum Oven Drying

  • Place the hygroscopic phosphonium salt in a suitable glass container, such as a watch glass or a crystallization dish, to create a thin layer.

  • Place the container in a vacuum oven.

  • Heat the oven to a temperature below the melting point of the phosphonium salt (e.g., 60-80°C). Caution: Always check the melting point of your specific phosphonium salt.

  • Apply a vacuum, gradually reducing the pressure to less than 1 Torr.[12]

  • Dry the salt under these conditions for several hours (e.g., 4-12 hours). The exact time will depend on the amount of salt and the level of moisture.

  • To turn off the oven, first release the vacuum with an inert gas like nitrogen or argon before turning off the heat.

  • Immediately transfer the dried salt to a desiccator for storage.

Method B: Desiccator Drying

  • Place the phosphonium salt in an open container (e.g., a crystallization dish) inside a desiccator.

  • Ensure the desiccator contains a fresh, active desiccant (see Table 2). Phosphorus pentoxide (P₂O₅) is a very effective but hazardous drying agent and should be handled with care.

  • If using a vacuum desiccator, apply a vacuum.

  • Allow the salt to dry for at least 24 hours.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol outlines the general steps for determining the water content of a phosphonium salt using a volumetric Karl Fischer titrator.

  • Apparatus Setup:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • The titration vessel should be protected from atmospheric moisture.[9]

  • Titrant Standardization:

    • Standardize the Karl Fischer reagent using a certified water standard or a solid standard like sodium tartrate dihydrate.[13]

    • The water equivalence factor (F) of the reagent (in mg of water per mL of titrant) is determined.[13]

  • Sample Preparation and Titration:

    • Add an appropriate anhydrous solvent (e.g., methanol) to the titration vessel and pre-titrate to a stable endpoint to remove any residual water in the solvent.

    • Accurately weigh a sample of the phosphonium salt (typically 0.1-0.5 g, depending on the expected water content) and quickly transfer it to the titration vessel.[9]

    • Stir to dissolve the sample.

    • Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.[13]

  • Calculation:

    • Calculate the water content (%) using the following formula: Water Content (%) = (V × F) / (W × 10) Where:

      • V = Volume of Karl Fischer reagent consumed (mL)

      • F = Water equivalence factor of the reagent (mg/mL)

      • W = Weight of the sample (g)

Protocol 3: Determination of Water Content by Quantitative ¹H NMR (qNMR)

This method can be used to estimate the water content in a phosphonium salt sample using an internal standard.

  • Sample Preparation:

    • Accurately weigh a sample of the hygroscopic phosphonium salt (e.g., 20-50 mg) into an NMR tube.

    • Accurately weigh and add a known amount of an anhydrous internal standard with a well-resolved proton signal (e.g., 1,3,5-trimethoxybenzene).

    • Add a known volume of a dry, deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that has been stored over molecular sieves.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ of the protons of interest) to allow for complete relaxation of the nuclei.

  • Data Analysis:

    • Integrate the signal for the water protons and a well-resolved signal from the internal standard. Also, integrate a well-resolved signal from the phosphonium salt.

    • Calculate the moles of the internal standard.

    • Use the integral ratios to determine the moles of water in the sample.

    • Calculate the mass of water and then the weight percent of water in the original phosphonium salt sample.[14][15]

Mandatory Visualizations

Workflow_Handling_Hygroscopic_Phosphonium_Salts cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup cluster_analysis Quality Control Storage Store in a tightly sealed container in a desiccator or glovebox Handling Weigh quickly in a dry environment or in a glovebox Storage->Handling Drying Dry if exposed to moisture (See Protocol 1) Handling->Drying Exposure? Reaction Use anhydrous solvents and inert atmosphere techniques Handling->Reaction No Exposure QC Determine water content if in doubt (See Protocols 2 & 3) Handling->QC Drying->Reaction Reaction->QC Reaction Failure?

Caption: Workflow for handling hygroscopic phosphonium salts.

Caption: Troubleshooting a failed Wittig reaction.

Caption: Decomposition of a phosphonium ylide by water.

References

Technical Support Center: Kinetic Analysis of Dihexoxy(oxo)phosphanium Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Extensive searches for "dihexoxy(oxo)phosphanium" and related terms in scientific literature and chemical databases have yielded no specific information on this compound or its reaction kinetics. The term may refer to a novel or highly specialized area of research not yet documented in publicly available resources, or it may be an alternative nomenclature.

Consequently, this technical support center provides guidance based on general principles of kinetic analysis for analogous organophosphorus compounds, such as phosphonium salts and phosphate esters. The troubleshooting guides and experimental protocols are predictive and designed to address common challenges in kinetic studies of related reactions.

Frequently Asked Questions (FAQs)

Q1: My kinetic runs for a suspected this compound reaction are showing poor reproducibility. What are the likely causes?

A1: Poor reproducibility in kinetic studies of organophosphorus reactions can stem from several factors:

  • Moisture and Air Sensitivity: Many organophosphorus compounds, especially reactive intermediates, are sensitive to moisture and oxygen. Ensure all solvents and reagents are rigorously dried and degassed. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: Impurities in starting materials or solvents can act as catalysts or inhibitors, leading to inconsistent reaction rates. Verify the purity of your reagents using techniques like NMR, mass spectrometry, or chromatography.

  • Temperature Fluctuations: Reaction kinetics are highly sensitive to temperature. Use a thermostatically controlled reaction vessel or a constant temperature bath to maintain a stable temperature (±0.1 °C).

  • Mixing Efficiency: Inconsistent mixing can lead to localized concentration gradients, affecting the observed reaction rate. Ensure efficient and consistent stirring throughout the experiment.

Q2: I am observing a non-linear relationship in my first-order kinetic plots. What could be the issue?

A2: A non-linear first-order plot (ln[A] vs. time) suggests that the reaction is not following simple first-order kinetics. Possible reasons include:

  • Complex Reaction Mechanism: The reaction may involve multiple steps, competing side reactions, or the formation of stable intermediates.

  • Autocatalysis or Inhibition: A product of the reaction could be catalyzing or inhibiting the reaction, leading to a change in the rate constant over time.

  • Reversible Reaction: If the reverse reaction is significant, the net rate will decrease as the product concentration increases, causing deviation from linearity.

Q3: How can I monitor the progress of a this compound reaction in real-time?

A3: The choice of monitoring technique depends on the specific reaction and the spectroscopic properties of the reactants and products. Common methods include:

  • ³¹P NMR Spectroscopy: This is a powerful technique for monitoring reactions involving phosphorus-containing compounds, as the chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus.

  • UV-Vis Spectroscopy: If any of the reactants or products have a distinct chromophore, changes in absorbance can be monitored over time.

  • Conductivity Measurements: If the reaction involves a change in the number or type of ions in solution, the conductivity of the solution will change, which can be used to follow the reaction progress.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Reaction does not initiate Inactive catalyst or initiator.Verify the activity of the catalyst or initiator. Prepare fresh solutions if necessary.
Incorrect reaction temperature.Confirm the reaction temperature is appropriate for the intended transformation. Some reactions require an initiation period at a higher temperature.
Purity of starting materials.Re-purify starting materials to remove any potential inhibitors.
Side products observed Competing reaction pathways.Adjust reaction conditions (temperature, solvent, concentration) to favor the desired pathway. Consider using a more selective catalyst.
Decomposition of reactants or products.Lower the reaction temperature or shorten the reaction time. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.
Inconsistent rate constants Inadequate temperature control.Use a high-precision thermostat or cryostat to maintain a constant temperature.
Variable light exposure for photosensitive reactions.Conduct the reaction in the dark or under controlled lighting conditions.
Cross-contamination of glassware.Ensure all glassware is scrupulously cleaned and dried before use.

Experimental Protocols

General Protocol for Kinetic Analysis using ³¹P NMR Spectroscopy
  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the limiting reagent in a deuterated solvent suitable for low-temperature NMR.

    • Prepare a separate stock solution of the excess reagent.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • NMR Spectrometer Setup:

    • Set the NMR spectrometer to the desired temperature and allow it to equilibrate.

    • Acquire a background spectrum of the solvent.

  • Reaction Initiation and Monitoring:

    • Place an NMR tube containing the limiting reagent solution in the spectrometer.

    • Acquire a spectrum at time t=0.

    • Inject the excess reagent into the NMR tube and start the timer simultaneously.

    • Acquire ³¹P NMR spectra at regular intervals. The time interval will depend on the reaction rate.

  • Data Analysis:

    • Integrate the peaks corresponding to the reactant and product(s) in each spectrum.

    • Calculate the concentration of the reactant at each time point.

    • Plot the natural logarithm of the reactant concentration versus time for a first-order reaction, or the inverse of the concentration versus time for a second-order reaction.

    • The rate constant (k) can be determined from the slope of the linear plot.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reagent_Prep Reagent & Solvent Preparation (Dry & Degas) Stock_Sol Stock Solution Preparation Reagent_Prep->Stock_Sol Reaction_Setup Reaction Setup (Inert Atmosphere) Stock_Sol->Reaction_Setup Monitoring Real-time Monitoring (e.g., NMR, UV-Vis) Reaction_Setup->Monitoring Data_Collection Data Collection (Concentration vs. Time) Monitoring->Data_Collection Kinetic_Plot Kinetic Plotting Data_Collection->Kinetic_Plot Rate_Constant Rate Constant Determination Kinetic_Plot->Rate_Constant

Caption: Workflow for a typical kinetic analysis experiment.

Troubleshooting_Logic start Problem Encountered reproducibility Poor Reproducibility? start->reproducibility kinetics Non-linear Kinetics? reproducibility->kinetics No moisture Check for Moisture/Air reproducibility->moisture Yes no_reaction No Reaction? kinetics->no_reaction No mechanism Consider Complex Mechanism kinetics->mechanism Yes no_reaction->start No, other issue reagents Check Reagent Activity no_reaction->reagents Yes purity Verify Reagent Purity moisture->purity temp_control Improve Temperature Control purity->temp_control side_reactions Investigate Side Reactions mechanism->side_reactions conditions Verify Reaction Conditions reagents->conditions

Caption: A logical flow for troubleshooting common kinetic issues.

Technical Support Center: Solvent Effects on the Reactivity of Oxophosphonium Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with oxophosphonium salts. The information provided is intended to help users overcome common experimental challenges related to solvent effects on the reactivity and stability of these important intermediates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving oxophosphonium salts.

Q1: My reaction is sluggish or incomplete, and I suspect the oxophosphonium salt is not forming or is not reactive enough. What should I do?

A1: Low reactivity of oxophosphonium salts can be due to several factors, primarily related to solvent choice and reaction conditions. Follow this troubleshooting workflow:

G Troubleshooting Low Reactivity A Reaction Sluggish/Incomplete B Verify Reagent Quality A->B Is PPh3 oxidized? Is the anhydride fresh? C Optimize Solvent B->C Reagents are pure D Increase Temperature C->D Still low reactivity F Successful Reaction C->F Problem solved E Check for Side Reactions D->E No improvement D->F Problem solved E->F Identified and mitigated

Caption: A workflow for troubleshooting sluggish reactions.

  • Verify Reagent Quality: Ensure that the phosphine oxide and the activating agent (e.g., trifluoromethanesulfonic anhydride) are pure and anhydrous. Triphenylphosphine oxide can be hygroscopic, and the anhydride is highly reactive towards moisture.

  • Solvent Optimization: The choice of solvent is critical. Oxophosphonium salts are charged species and their stability and reactivity are highly dependent on the polarity of the reaction medium.

    • Increase Solvent Polarity: A more polar solvent can better solvate the oxophosphonium salt, potentially increasing its effective concentration and reactivity. Consider switching from a nonpolar solvent like toluene to a more polar aprotic solvent like dichloromethane (DCM) or acetonitrile (MeCN).

    • Avoid Protic Solvents: Protic solvents (e.g., alcohols, water) can react with the highly electrophilic oxophosphonium salt, leading to decomposition.

  • Increase Temperature: If the reaction is still slow, gently increasing the temperature can provide the necessary activation energy. Monitor the reaction closely for any signs of decomposition.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: Side product formation often arises from the decomposition of the oxophosphonium salt or its reaction with other nucleophiles present in the reaction mixture.

  • Solvent Choice: The solvent can influence the lifetime of the oxophosphonium salt. In a less polar solvent, the ion pair may be tighter, potentially leading to different reactivity or decomposition pathways. Experiment with a range of aprotic solvents of varying polarity.

  • Temperature Control: Running the reaction at a lower temperature can often minimize side reactions by reducing the rate of decomposition pathways relative to the desired reaction.

  • Order of Addition: Adding the nucleophile to the pre-formed oxophosphonium salt can sometimes improve selectivity compared to having all reagents present from the start.

Q3: The reproducibility of my reaction is poor. What are the likely causes?

A3: Poor reproducibility is often linked to trace amounts of water or impurities in the reagents or solvent.

  • Strict Anhydrous Conditions: Oxophosphonium salts are highly moisture-sensitive. Ensure all glassware is oven-dried, and use freshly distilled, anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Purity: The purity of the phosphine oxide and activating agent is crucial. Impurities can lead to inconsistent formation of the active species.

Frequently Asked Questions (FAQs)

Q1: What is an oxophosphonium salt and why is it reactive?

A1: An oxophosphonium salt is a cationic phosphorus species with the general structure [R₃P=O-X]⁺Y⁻, where R is typically an aryl or alkyl group, and X is a good leaving group derived from an activating agent (e.g., a triflate group from trifluoromethanesulfonic anhydride). The phosphorus-oxygen bond is highly polarized, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack.

G Factors Influencing Reactivity A Oxophosphonium Salt Reactivity B Solvent Polarity B->A C Nucleophile Strength C->A D Leaving Group Ability D->A E Steric Hindrance E->A

Caption: Key factors that influence oxophosphonium salt reactivity.

Q2: How does the solvent affect the stability and reactivity of oxophosphonium salts?

A2: The solvent plays a crucial role in stabilizing the charged oxophosphonium intermediate and influencing its reactivity.

  • Polar Aprotic Solvents (e.g., DCM, MeCN, DMF): These solvents are generally preferred. They can solvate the cation, which can lead to a "looser" ion pair and potentially higher reactivity. However, highly polar solvents like DMF may sometimes coordinate with the oxophosphonium salt and modulate its reactivity.

  • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): In these solvents, the oxophosphonium salt and its counter-ion exist as a "tight" ion pair. This can sometimes reduce reactivity or lead to aggregation.

  • Protic Solvents (e.g., Alcohols, Water): These are generally unsuitable as they can act as nucleophiles and decompose the oxophosphonium salt.

Q3: Can I use spectroscopic methods to monitor the formation of the oxophosphonium salt?

A3: Yes, ³¹P NMR spectroscopy is an excellent tool for this purpose. The phosphorus atom in an oxophosphonium salt has a characteristic chemical shift that is significantly different from the starting phosphine oxide. This allows for the direct observation of its formation and consumption.

Quantitative Data

Solvent PropertyEffect on Reaction Rate (SN2 with a neutral nucleophile)Rationale
Increasing Polarity Generally IncreasesStabilization of the charged oxophosphonium salt and the transition state.
Increasing Protic Character Generally DecreasesSolvation and deactivation of the nucleophile; potential for solvent to react with the oxophosphonium salt.
Increasing Coordinating Ability Can DecreaseThe solvent may coordinate to the electrophilic phosphorus center, shielding it from nucleophilic attack.

Experimental Protocols

Protocol 1: In-situ Generation of an Oxophosphonium Salt for Cyclodehydration

This protocol is adapted from the synthesis of oxazole amino acids.[1]

Materials:

  • Triphenylphosphine oxide

  • Trifluoromethanesulfonic anhydride

  • Anhydrous dichloromethane (DCM)

  • Substrate (e.g., a dipeptide precursor to an oxazole)

  • Inert atmosphere (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • To a solution of triphenylphosphine oxide (3.0 equivalents) in dry DCM (appropriate volume for concentration) at 0 °C under an inert atmosphere, slowly add trifluoromethanesulfonic anhydride (1.5 equivalents).

  • Stir the reaction mixture at 0 °C for 10 minutes.

  • Cool the mixture to -20 °C.

  • Add a solution of the substrate (1.0 equivalent) in a small volume of dry DCM.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction appropriately (e.g., with saturated aqueous sodium bicarbonate).

Protocol 2: General Method for Studying Solvent Effects on Reaction Kinetics

This protocol outlines a general method for comparing the rate of a reaction involving an oxophosphonium salt in different solvents.

Materials:

  • Phosphine oxide

  • Activating agent

  • Nucleophile

  • A range of anhydrous solvents (e.g., DCM, MeCN, THF, Toluene)

  • Internal standard for analytical measurements (e.g., a stable compound with a distinct NMR signal or GC/LC retention time)

  • Reaction vessels and inert atmosphere setup

  • Analytical instrument (e.g., NMR, GC, or LC-MS)

Procedure:

  • Prepare stock solutions of the phosphine oxide, activating agent, nucleophile, and internal standard in a suitable anhydrous solvent.

  • In separate, identical reaction vessels under an inert atmosphere, add an aliquot of the phosphine oxide and activating agent stock solutions to the desired reaction solvent.

  • Allow the oxophosphonium salt to form for a predetermined amount of time (this may need to be optimized).

  • Initiate the reaction by adding an aliquot of the nucleophile stock solution to each reaction vessel simultaneously.

  • At regular time intervals, withdraw a small aliquot from each reaction, quench it (e.g., by adding to a vial containing a quenching agent), and dilute for analysis.

  • Analyze the quenched aliquots by the chosen analytical method to determine the concentration of the product or the disappearance of the starting material relative to the internal standard.

  • Plot the concentration of the product versus time for each solvent to determine the initial reaction rates.

  • Compare the relative rates in the different solvents to assess the solvent effect.

References

"strategies to prevent decomposition of phosphonium reagents"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phosphonium Reagents

Welcome to our dedicated support center for phosphonium reagents. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of these critical reagents during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphonium reagent decomposition?

A1: Phosphonium reagents, particularly phosphonium ylides, are susceptible to decomposition through several pathways. The most common causes are exposure to moisture (hydrolysis), atmospheric oxygen (oxidation), and elevated temperatures (thermal degradation). The stability of a phosphonium reagent is also influenced by its structure, with electron-withdrawing groups generally increasing the stability of the corresponding ylide.

Q2: How can I visually assess the quality of my phosphonium salt?

A2: High-quality phosphonium salts are typically white to off-white crystalline powders.[1] A yellow or brownish discoloration can indicate the presence of impurities, often arising from decomposition. For phosphonium ylides, which are often generated in situ, a change in the expected color of the solution (e.g., a deep red or orange for non-stabilized ylides) can be an indicator of its presence and concentration, while unexpected color changes may signal decomposition.

Q3: What are the typical decomposition products of phosphonium reagents?

A3: The primary decomposition product from the hydrolysis or oxidation of phosphonium ylides is triphenylphosphine oxide (TPPO). In the Wittig reaction, TPPO is the thermodynamic sink and the driving force for the reaction. Thermal decomposition can lead to a variety of products depending on the structure of the phosphonium salt and the conditions. For example, thermolysis of triphenylphosphonium alkyl ester salts can yield methyltriphenylphosphonium halides and other rearranged products.

Q4: How does the choice of base affect the stability of a phosphonium ylide?

A4: The choice of base is critical for the formation and stability of phosphonium ylides. Strong, non-nucleophilic bases such as sodium hydride (NaH), sodium amide (NaNH₂), or organolithium reagents (e.g., n-butyllithium) are commonly used to deprotonate the phosphonium salt. The stability of the resulting ylide depends on the substituents. Stabilized ylides, which contain an electron-withdrawing group on the alpha-carbon, are less basic and more tolerant of milder bases and are generally more stable than non-stabilized ylides.

Troubleshooting Guides

Issue 1: My Wittig reaction is failing or giving low yields.

Possible Cause: Decomposition of the phosphonium ylide.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Phosphonium Salt: Inspect the phosphonium salt for any discoloration. If impurities are suspected, consider recrystallizing the salt. A common procedure involves washing the solid with a non-polar solvent like benzene and drying it under vacuum over a desiccant such as P₂O₅.

    • Ylide Solution: If the ylide is prepared and stored as a solution, its color can be an indicator of its integrity. For many common ylides, a change from a characteristic deep color to a lighter or colorless solution may indicate decomposition.

  • Ensure Anhydrous and Inert Conditions:

    • Phosphonium ylides are highly sensitive to moisture and atmospheric oxygen. All glassware should be thoroughly oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed containers.

    • Perform the reaction under a positive pressure of an inert gas using a Schlenk line or in a glovebox.

  • Optimize Ylide Generation:

    • Ensure the complete deprotonation of the phosphonium salt by using a sufficient excess of a strong base.

    • The choice of solvent can influence the solubility of the phosphonium salt and the ylide. Ethereal solvents like THF or diethyl ether are commonly used.

Issue 2: I observe unexpected peaks in my NMR spectrum after the reaction.

Possible Cause: Presence of decomposition products.

Troubleshooting Steps:

  • Identify Common Impurities by ³¹P NMR:

    • ³¹P NMR spectroscopy is a powerful tool for identifying phosphorus-containing species.

    • Unreacted phosphonium salt will appear in the range of approximately +20 to +40 ppm.

    • The most common decomposition product, triphenylphosphine oxide (TPPO), typically shows a signal around +25 to +35 ppm.

    • Wittig reagents (ylides) themselves have characteristic chemical shifts, often in the range of +5 to +25 ppm.[2]

  • Check for Hydrolysis Products:

    • Hydrolysis of the phosphonium salt or ylide will lead to the formation of a hydrocarbon and TPPO. The hydrocarbon can be identified by ¹H and ¹³C NMR.

  • Analyze for Solvent and Other Contaminants:

    • Consult reference tables for the chemical shifts of common laboratory solvents and impurities to rule out external contamination.

Quantitative Data on Reagent Stability

The stability of phosphonium reagents is highly dependent on their structure and the experimental conditions. Below is a summary of thermal stability data for common phosphonium salts and kinetic data for their hydrolysis.

Table 1: Thermal Stability of Common Phosphonium Salts

Phosphonium SaltMelting Point (°C)Notes
Methyltriphenylphosphonium bromide230-234Melting point can be an indicator of the onset of significant thermal decomposition.[3]
n-Butyltriphenylphosphonium bromide240-243Stable at room temperature in closed containers under normal storage and handling.[1][4][5]

Note: The melting point is often considered the upper limit for thermal stability under atmospheric pressure.

Experimental Protocols

Protocol 1: Handling Air- and Moisture-Sensitive Phosphonium Reagents using a Schlenk Line

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere to prevent the decomposition of phosphonium reagents.

Materials:

  • Oven-dried or flame-dried Schlenk flask with a magnetic stir bar

  • Septa and glass stoppers

  • Schlenk line with a dual vacuum/inert gas manifold

  • Source of dry inert gas (Argon or Nitrogen)

  • Syringes and needles (oven-dried)

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously dried by placing it in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum.

  • Assembly: Assemble the hot glassware and immediately place it under an inert atmosphere by connecting it to the Schlenk line.

  • Purging the Flask: Evacuate the flask using the vacuum line and then backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure the removal of atmospheric gases.

  • Adding Reagents:

    • Solids: Solid phosphonium salts can be added to the flask under a positive flow of inert gas.

    • Liquids: Anhydrous solvents and liquid reagents should be transferred via a gas-tight syringe that has been purged with inert gas.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the exhaust of the Schlenk line.

Protocol 2: Monitoring Reagent Purity by ³¹P NMR Spectroscopy

Objective: To assess the purity of a phosphonium salt and detect the presence of common decomposition products.

Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the phosphonium reagent in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Set the spectral width to cover the expected range for phosphonium salts and their potential decomposition products (e.g., from -50 to +100 ppm).

    • Use a sufficient relaxation delay to ensure accurate integration if quantitative analysis is desired.

  • Data Analysis:

    • Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

    • Identify the peak corresponding to the phosphonium salt (typically in the +20 to +40 ppm region).

    • Look for the characteristic signal of triphenylphosphine oxide (TPPO) around +25 to +35 ppm, which is a primary indicator of decomposition.

    • Integrate the peaks to quantify the relative amounts of the phosphonium salt and any impurities.

Visualizations

DecompositionPathways PhosphoniumSalt Phosphonium Salt (R₃P⁺-CH₂R')X⁻ Ylide Phosphonium Ylide (R₃P=CHR') PhosphoniumSalt->Ylide Base TPPO Triphenylphosphine Oxide (Ph₃P=O) Ylide->TPPO H₂O / O₂ (Hydrolysis/Oxidation) Hydrocarbon Hydrocarbon (CH₃R') Ylide->Hydrocarbon H₂O (Hydrolysis) Alkene Alkene Ylide->Alkene + Carbonyl (Wittig Reaction) Carbonyl Aldehyde/Ketone Carbonyl->Alkene

Caption: Decomposition pathways of phosphonium reagents.

TroubleshootingFlowchart decision decision action action issue issue start Low Wittig Reaction Yield check_reagent Check Phosphonium Salt Quality start->check_reagent discolored Discolored? check_reagent->discolored Visual Inspection check_conditions Review Reaction Conditions inert Inert Atmosphere? check_conditions->inert check_ylide_gen Optimize Ylide Generation base_strength Base Strong Enough? check_ylide_gen->base_strength discolored->check_conditions No recrystallize Recrystallize Salt discolored->recrystallize Yes recrystallize->check_conditions anhydrous Anhydrous Solvents? inert->anhydrous Yes use_schlenk Use Schlenk Line or Glovebox inert->use_schlenk No anhydrous->check_ylide_gen Yes distill_solvent Use Freshly Distilled Anhydrous Solvent anhydrous->distill_solvent No use_schlenk->anhydrous distill_solvent->check_ylide_gen temp_control Proper Temperature? base_strength->temp_control Yes use_stronger_base Use Stronger Base (e.g., n-BuLi) base_strength->use_stronger_base No control_temp Control Reaction Temperature temp_control->control_temp No success Reaction Successful temp_control->success Yes use_stronger_base->temp_control control_temp->success

Caption: Troubleshooting workflow for low-yield Wittig reactions.

References

Validation & Comparative

A Comparative Analysis of Phosphonium vs. Ammonium-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that can significantly impact reaction efficiency, yield, and stereoselectivity. Among the plethora of catalysts available, quaternary ammonium and phosphonium salts have carved a niche as highly effective phase-transfer catalysts (PTCs). This guide provides an in-depth comparative analysis of these two catalyst classes, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic challenges.

This comparison will delve into the performance of phosphonium and ammonium-based catalysts in various organic transformations, with a focus on their efficiency, selectivity, and operational advantages. We will explore key differences in their thermal stability and provide a detailed look at their mechanism of action in phase-transfer catalysis.

Performance in Catalytic Applications: A Head-to-Head Comparison

The efficacy of a catalyst is best judged by its performance in specific chemical reactions. Below, we present a comparative summary of phosphonium and ammonium-based catalysts in key organic transformations, with quantitative data to support the analysis.

Metal Extraction

In the realm of hydrometallurgy, bifunctional ionic liquids are employed for the extraction and separation of valuable metals. A comparative study on the leaching of molybdenum (Mo) and vanadium (V) from spent hydrodesulfurization catalysts revealed the superior performance of a phosphonium-based ionic liquid, Cyp-IL, over its ammonium-based counterpart, Ali-IL.

Catalyst SystemMetalRecovery Rate (%)
Phosphonium-based (Cyp-IL) Molybdenum (Mo)91%
Vanadium (V)82.5%
Ammonium-based (Ali-IL) Molybdenum (Mo)85%
Vanadium (V)72%

This data clearly indicates the higher leaching efficiency of the phosphonium-based catalyst in this specific application.

Alkylation Reactions

Alkylation reactions are fundamental transformations in organic synthesis. The phase-transfer catalyzed alkylation of sodium benzoate with butyl bromide provides a clear example of the enhanced reactivity of phosphonium salts.

CatalystYield (%)Reaction Time
Tetra Phenyl Phosphonium Bromide 98%60 minutes
Tetra Butyl Ammonium Bromide Lower (not specified)Longer (not specified)

The significantly higher yield achieved with the phosphonium-based catalyst in a shorter reaction time highlights its superior catalytic activity in this alkylation reaction.

Asymmetric Alkylation of Glycine Imines

The synthesis of non-natural amino acids often involves the asymmetric alkylation of glycine imines. Chiral phase-transfer catalysts are crucial for achieving high enantioselectivity. While both chiral ammonium and phosphonium salts have been successfully employed, direct comparative studies under identical conditions are limited in the literature. However, individual studies showcase the high levels of efficiency achievable with both catalyst types. For instance, the benzylation of N-(diphenylmethylene)glycine tert-butyl ester using a chiral ammonium catalyst has been reported to yield the product with up to 91% ee.[1] Similarly, novel chiral phosphonium salt catalysts have been developed for this transformation, demonstrating their potential in asymmetric synthesis.

Unraveling the Mechanism: Phase-Transfer Catalysis

Both phosphonium and ammonium salts function as phase-transfer catalysts by facilitating the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs. The most widely accepted mechanism is the Starks' extraction mechanism.

The Starks' Extraction Mechanism

The catalytic cycle can be broken down into four key steps:

  • Anion Exchange: The catalyst cation (Q⁺) in the organic phase exchanges its counter-ion (X⁻) for the reactant anion (Y⁻) from the aqueous phase at the interface.

  • Transfer to Organic Phase: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to move from the interface into the bulk organic phase.

  • Reaction: The reactant anion (Y⁻), now "solubilized" in the organic phase, reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the newly formed anion (X⁻) and returns to the interface to restart the cycle.

Starks_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX R-X (Substrate) RY R-Y (Product) RX->RY Reaction with Y⁻ QX_org Q⁺X⁻ QY_org Q⁺Y⁻ QY_org->RX QX_aq Q⁺X⁻ QX_org->QX_aq Transfer MY M⁺Y⁻ (Reactant) QY_aq Q⁺Y⁻ MX M⁺X⁻ (Byproduct) QY_aq->QY_org Transfer QX_aq->QY_aq Anion Exchange

Caption: Starks' extraction mechanism for phase-transfer catalysis.

Key Differentiators: Thermal Stability and Structure

A significant advantage of phosphonium salts over their ammonium counterparts is their enhanced thermal stability.[2] This property is particularly beneficial for reactions requiring elevated temperatures, where ammonium salts might undergo Hofmann elimination or other degradation pathways.

The structural difference between the central nitrogen and phosphorus atoms also plays a role in their catalytic activity. The larger atomic radius and lower electronegativity of phosphorus compared to nitrogen can influence the ion-pairing behavior and the lipophilicity of the catalyst, thereby affecting its efficiency in transferring anions into the organic phase.

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for key reactions are provided below.

General Procedure for the Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

This procedure is a representative example of asymmetric phase-transfer catalysis.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv)

  • Alkyl halide (1.2 equiv)

  • Chiral phase-transfer catalyst (phosphonium or ammonium salt) (0.01 - 0.1 equiv)

  • Base (e.g., 50% aqueous KOH or solid K₂CO₃)

  • Toluene (solvent)

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst in toluene, add the aqueous base at the desired temperature (e.g., 0 °C or room temperature).

  • Add the alkyl halide dropwise to the vigorously stirred biphasic mixture.

  • Continue stirring at the same temperature until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-alkylated amino acid ester.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Conclusion

Both phosphonium and ammonium-based catalysts are powerful tools in the arsenal of the synthetic chemist, particularly for facilitating reactions in heterogeneous systems. While ammonium salts have a long history of use and are effective in many applications, phosphonium salts offer distinct advantages, most notably their superior thermal stability and, in certain cases, enhanced catalytic activity. The choice between a phosphonium and an ammonium-based catalyst should be made based on the specific requirements of the reaction, including temperature, the nature of the reactants, and the desired level of selectivity. For high-temperature applications and in instances where higher reactivity is sought, phosphonium-based catalysts represent a compelling alternative. In the burgeoning field of asymmetric synthesis, the development of novel chiral phosphonium salts continues to expand the possibilities for the stereoselective construction of complex molecules.

References

Illuminating the Engine Room: A Comparative Guide to Validating Phosphonium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding and validating the mechanisms of catalytic reactions is paramount for process optimization and innovation. This guide provides an objective comparison of phosphonium-catalyzed reactions with alternative methods, supported by experimental data. We delve into the validation of reaction mechanisms, present detailed experimental protocols, and offer a clear visual representation of the catalytic cycles and workflows involved.

Phosphonium salts and their derivatives have emerged as versatile and powerful catalysts in a wide array of organic transformations. Their utility spans from phase-transfer catalysis and organocatalysis to serving as crucial ligands and stabilizers in transition metal-catalyzed reactions. Validating the proposed mechanisms for these reactions is critical for enhancing their efficiency, selectivity, and overall applicability. This guide will explore key examples of phosphonium-catalyzed reactions, compare their performance with alternatives, and provide the methodologies to scrutinize their mechanistic pathways.

Validating the Mechanism: The Role of Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the mechanisms of phosphonium-catalyzed reactions. Both ³¹P and ¹H NMR provide invaluable insights into the lifecycle of the catalyst, allowing for the identification and characterization of key intermediates. For instance, in situ ³¹P NMR can track the transformation of a phosphonium precatalyst into its active form and subsequent intermediates throughout the catalytic cycle.

Experimental Workflow for Mechanistic Validation via NMR

A typical workflow for investigating a phosphonium-catalyzed reaction mechanism using NMR spectroscopy involves several key steps.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation start Mix Reactants, Solvent, and Phosphonium Catalyst Precursor in an NMR Tube initial_scan Acquire Initial ³¹P and ¹H NMR Spectra (t=0) start->initial_scan monitoring Monitor Reaction Progress by Acquiring Spectra at Timed Intervals initial_scan->monitoring intermediate_id Identify and Characterize Transient Intermediates monitoring->intermediate_id final_scan Acquire Final Spectra upon Reaction Completion intermediate_id->final_scan kinetic_analysis Perform Kinetic Analysis from Concentration vs. Time Data final_scan->kinetic_analysis propose_mechanism Propose Catalytic Cycle Consistent with Spectroscopic Data kinetic_analysis->propose_mechanism

NMR-based workflow for mechanistic validation.

Comparative Performance in Catalysis

To objectively assess the efficacy of phosphonium-based catalysts, we present comparative data from key applications, pitting them against commonly used alternatives.

Phase-Transfer Catalysis: Phosphonium vs. Ammonium Salts

Quaternary phosphonium salts are frequently employed as phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. They are often compared to their nitrogen-based counterparts, quaternary ammonium salts. While both are effective, phosphonium salts can offer advantages in terms of thermal stability.

CatalystReactionSubstrateProduct Yield (%)Reaction Time (h)Reference
Tetrabutylphosphonium Bromide Cyanation of 1-Bromooctane1-Bromooctane991.8[1]
Tetrabutylammonium Bromide Cyanation of 1-Bromooctane1-Bromooctane~952General Knowledge
(1-Hexadecyl)triphenylphosphonium Br Williamson Ether SynthesisVariousHighFaster rates[2]
Benzyltriethylammonium Chloride Dichlorocarbene generation & additionCyclohexene77-General Knowledge

Note: Direct, side-by-side comparative studies under identical conditions are often limited in the literature, and performance can be highly substrate and reaction-condition dependent. The data presented here is illustrative of typical performance.

Phosphonium Salt-Stabilized Palladium Nanoparticles in Suzuki Cross-Coupling

Phosphonium salts can act as effective stabilizers for palladium nanoparticles (PdNPs), which are active catalysts in cross-coupling reactions like the Suzuki reaction. The nature of the phosphonium salt can influence the size and stability of the PdNPs, thereby affecting catalytic activity.

Phosphonium Salt Stabilizer (Alkyl Chain Length)PdNP Size (nm)Suzuki Reaction Conversion (%)Reference
Ethyl(tri-tert-butyl)phosphonium bromide (n=2)2.01 ± 0.7285[3]
Butyl(tri-tert-butyl)phosphonium bromide (n=4)2.89 ± 0.8993[3]
Hexyl(tri-tert-butyl)phosphonium bromide (n=6)3.11 ± 1.1161[3]
Octyl(tri-tert-butyl)phosphonium bromide (n=8)4.23 ± 1.3488[3]
Decyl(tri-tert-butyl)phosphonium bromide (n=10)6.43 ± 2.6589[3]
No Phosphonium Salt-~6[3]

This data highlights the significant role of phosphonium salts in stabilizing the catalytically active PdNPs, leading to high conversions compared to the uncatalyzed reaction. The variation in conversion with alkyl chain length suggests that steric and electronic factors of the phosphonium salt play a crucial role in catalyst performance.

Epoxidation of Fatty Acid Methyl Esters

In combination with a primary oxidant like H₃PW₁₂O₄₀, quaternary phosphonium salts can catalyze the epoxidation of unsaturated fatty acid methyl esters (FAMEs). The choice of the phosphonium salt cation and anion can impact the reaction's efficiency.

Quaternary Phosphonium Salt (QPS)Epoxide Number (mol/100g) after 30 minIodine Number (mol/100g) after 30 minReference
[P6][Phosf]¹~0.28~0.03[2][4][5]
[P6][Cl]²~0.26~0.04[2][4][5]
[P8][Br]³~0.20~0.10[2][4][5]
[P4][Cl]⁴~0.18~0.12[2][4][5]
[P6][BF₄]⁵~0.12~0.18[2][4][5]

¹Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate ²Trihexyl(tetradecyl)phosphonium chloride ³Tetraoctylphosphonium bromide ⁴Tributyl(tetradecyl)phosphonium chloride ⁵Trihexyl(tetradecyl)phosphonium tetrafluoroborate

The data indicates that the [P6][Phosf] salt provides the highest epoxidation efficiency under the studied conditions, as evidenced by the highest epoxide number and lowest iodine number (indicating consumption of double bonds).

Mechanistic Pathways

Visualizing the proposed catalytic cycles is essential for a deeper understanding of how these catalysts operate.

The Wittig Reaction: A Classic Phosphonium Ylide Reaction

The Wittig reaction is a cornerstone of alkene synthesis, proceeding through a phosphonium ylide intermediate. The mechanism involves the formation of a betaine or an oxaphosphetane intermediate, leading to the desired alkene and a phosphine oxide byproduct.

Wittig_Mechanism ylide Phosphonium Ylide (Ph₃P⁺-C⁻HR) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition carbonyl Aldehyde or Ketone (R'₂C=O) carbonyl->oxaphosphetane alkene Alkene (R'₂C=CHR) oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->phosphine_oxide

Simplified mechanism of the Wittig Reaction.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the 'R' group on the ylide. Stabilized ylides (where 'R' is an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides (where 'R' is an alkyl group) predominantly give (Z)-alkenes.[3][6]

Detailed Experimental Protocols

Reproducibility is a key tenet of scientific research. To this end, we provide detailed methodologies for some of the key experiments cited in this guide.

General Procedure for the Epoxidation of Fatty Acid Methyl Esters

This protocol is adapted from the work of Janus et al.[2][4][5][7]

Materials:

  • Fatty acid methyl esters (FAMEs)

  • Phosphotungstic acid (H₃PW₁₂O₄₀)

  • 30% Hydrogen peroxide (H₂O₂)

  • Quaternary phosphonium salt (e.g., [P6][Phosf])

  • Deionized water

Procedure:

  • To a 25 cm³ three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add the phosphotungstic acid and the 30% hydrogen peroxide solution.

  • The flask is placed in a water bath maintained at 50 °C. The mixture is stirred vigorously (e.g., 1100 rpm) for 15 minutes.

  • The desired quaternary phosphonium salt is then added to the reaction mixture, and stirring is continued for another 10 minutes.

  • Finally, the FAMEs are added, and the reaction is stirred vigorously at 50 °C.

  • Aliquots are taken at regular intervals (e.g., 5, 10, 15, 20, and 30 minutes), centrifuged to separate the organic and aqueous layers, and the organic layer is analyzed to determine the epoxide and iodine numbers.

General Procedure for Suzuki Cross-Coupling using Phosphonium Salt-Stabilized PdNPs

This protocol is a general representation based on the principles described by Arkhipova et al.[3]

Materials:

  • Aryl halide (e.g., 1,3,5-tribromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sterically hindered phosphonium salt (e.g., butyl(tri-tert-butyl)phosphonium bromide)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., ethanol/water mixture)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the aryl halide, arylboronic acid, and base in the solvent system.

  • In a separate vial, dissolve the palladium(II) acetate and the phosphonium salt stabilizer.

  • Add the catalyst solution to the reaction mixture.

  • The reaction is stirred at the desired temperature (e.g., 30 °C) for the specified time (e.g., 7 hours).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired cross-coupled product.

Conclusion

Phosphonium-based catalysts have demonstrated significant utility and, in some cases, superior performance compared to their alternatives. Their high thermal stability makes them particularly attractive for industrial applications. The performance of phosphonium catalysts is highly tunable by modifying the substituents on the phosphorus atom, allowing for the optimization of reactivity and selectivity for specific applications.

However, the synthesis of complex phosphonium salts can be more involved and costly than that of their ammonium counterparts. Furthermore, in reactions like the Wittig olefination, the generation of a stoichiometric amount of phosphine oxide byproduct can complicate product purification.

The continued exploration of phosphonium catalysis, coupled with detailed mechanistic studies, will undoubtedly lead to the development of even more efficient and selective catalytic systems for a broad range of chemical transformations, driving innovation in both academic research and industrial processes.

References

A Comparative Guide to Phosphorylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the precise introduction of phosphate groups into organic molecules is a critical step that can significantly modulate a compound's biological activity, solubility, and pharmacokinetic profile. The choice of a phosphorylating agent is therefore a pivotal decision in the synthesis of novel therapeutics. This guide provides an objective comparison of various classes of phosphorylating agents, supported by experimental data and detailed methodologies.

While the term "dihexoxy(oxo)phosphanium" does not correspond to a standard chemical name, it suggests a dialkoxy-substituted phosphorus compound. This guide will therefore focus on comparing common classes of phosphorylating agents that fit this general description, providing a valuable resource for researchers selecting the appropriate reagent for their specific needs.

Comparison of Phosphorylating Agent Performance

The efficacy of a phosphorylating agent is determined by several factors, including reaction yield, reaction time, and compatibility with various functional groups. The following tables summarize quantitative data for different classes of phosphorylating agents in the phosphorylation of alcohols and nucleosides, common substrates in drug development.

Table 1: Phosphorylation of Alcohols

Phosphorylating Agent ClassSpecific ReagentSubstrateYield (%)Reaction TimeTemperature (°C)Catalyst/ActivatorReference
Phosphites Diethyl PhosphiteDiphenylmethanol9414 h40Al(OTf)₃, Tf₂O[1]
Diethyl Phosphite4-Methoxydiphenylmethanol9614 h40Al(OTf)₃, Tf₂O[2]
Dibenzylhydrogen PhosphiteVarious AlcoholsGood--Bromine, Triethylamine[3]
Phosphoramidites Dibenzyl N,N-diisopropylphosphoramiditeProtected Serine DerivativesHigh--Tetrazole[4]
Di-tert-butyl N,N-diethylphosphoramidite-63-AmbientHCl[5]
P(V) Reagents Ψ-reagentVarious Alcohols42-95--DBU[6]
Phosphoenolpyruvic acid monopotassium salt (PEP-K)Various Alcohols47-906 h100TBAHS[7][8]

Table 2: Phosphorylation of Nucleosides

Phosphorylating Agent ClassSpecific ReagentSubstrateYield (%)Reaction TimeTemperature (°C)ActivatorReference
Phosphoramidites Nucleoside PhosphoramiditesNucleosides (Solid Phase)>98 (per cycle)MinutesAmbientTetrazole/DCI[9][10]
H-Phosphonates Nucleoside H-PhosphonatesNucleosides (Solid Phase)High--Adamantoyl chloride[9][11]
Oxyonium Phosphobetaines Phenyl H-phosphonate & N-oxideProtected Nucleosides70-9615-20 min-N-methylmorpholine N-oxide[12]
Pyrophosphates Tetrabenzyl Pyrophosphate-QuantitativeInstantaneousRoom TempCarbodiimides[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for key phosphorylation reactions.

Protocol 1: Lewis-Acid Catalyzed Phosphorylation of an Alcohol using Diethyl Phosphite

This protocol is adapted from the work of a research group on the efficient phosphorylation of alcohols.[1]

Materials:

  • Diphenylmethanol

  • Diethyl phosphite

  • Aluminum triflate (Al(OTf)₃)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dichloroethane (DCE)

Procedure:

  • To a solution of diphenylmethanol (0.2 mmol) in dichloroethane (2 mL), add aluminum triflate (10 mol%).

  • Add diethyl phosphite (2.5 equivalents) to the mixture.

  • Add trifluoromethanesulfonic anhydride (2 equivalents) as an additive.

  • Stir the reaction mixture at 40°C for 14 hours under an air atmosphere.

  • Upon completion, the reaction is quenched and the product, diethyl benzhydrylphosphonate, is isolated and purified using standard chromatographic techniques.

Protocol 2: Solid-Phase Synthesis of Oligonucleotides using Phosphoramidite Chemistry

This is a generalized protocol for the widely used phosphoramidite method in automated DNA/RNA synthesis.[9][10]

Materials:

  • Controlled pore glass (CPG) solid support with the first nucleoside attached.

  • Nucleoside phosphoramidite monomers.

  • Activator solution (e.g., 0.45 M tetrazole in acetonitrile).

  • Oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Capping solution (e.g., acetic anhydride and 1-methylimidazole).

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

Synthesis Cycle:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with the deblocking solution.

  • Coupling: The next nucleoside phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the support-bound nucleoside.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • The cycle is repeated until the desired oligonucleotide sequence is synthesized.

  • Finally, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Visualizing Phosphorylation: Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.

Experimental Workflow for Alcohol Phosphorylation

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Alcohol Substrate mix Mix & React under Inert Atmosphere start->mix reagent Phosphorylating Agent reagent->mix monitor Monitor Reaction (TLC, LC-MS) mix->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize product Phosphorylated Product characterize->product

Caption: General workflow for the chemical phosphorylation of an alcohol.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway in which sequential phosphorylation events play a central role in regulating cellular processes like proliferation and differentiation.[14][15][16][17][18]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates to transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Phosphorylates response Cellular Response (Proliferation, Differentiation) transcription->response

Caption: Simplified MAPK/ERK signaling cascade highlighting sequential phosphorylation.

References

"performance comparison of different phosphonium salt structures"

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Performance of Phosphonium Salts

Phosphonium salts, a class of organophosphorus compounds, have garnered significant attention in various chemical applications due to their remarkable stability and catalytic activity. This guide provides a comparative analysis of different phosphonium salt structures, focusing on their performance in catalysis, thermal stability, and solubility. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Performance Comparison of Phosphonium Salt Structures

The performance of phosphonium salts is intrinsically linked to their molecular architecture. The nature of the organic substituents on the phosphorus atom and the counter-ion significantly influences their catalytic efficacy, thermal resilience, and solubility in various solvents.

Catalytic Activity

Phosphonium salts are widely employed as phase-transfer catalysts (PTCs) and have shown exceptional activity in various organic transformations, including Suzuki-Miyaura cross-coupling reactions. Their catalytic performance is often dictated by the steric and electronic properties of the substituents attached to the phosphorus center.

A study on sterically hindered alkyl(tri-tert-butyl)phosphonium salts as stabilizers for palladium nanoparticles (PdNPs) in the Suzuki cross-coupling reaction of 1,3,5-tribromobenzene with phenylboronic acid revealed that the structure of the phosphonium salt has a notable impact on the reaction conversion. The conversion rates for a series of phosphonium salts are detailed in the table below.

Phosphonium Salt Structure (Cation)PdNP Size (nm)Conversion (%)[1]
Ethyl(tri-tert-butyl)phosphonium2.0 - 3.761 - 93
Butyl(tri-tert-butyl)phosphonium2.0 - 3.761 - 93
Hexyl(tri-tert-butyl)phosphonium2.0 - 3.723
Octyl(tri-tert-butyl)phosphonium2.0 - 3.761 - 93
Decyl(tri-tert-butyl)phosphonium2.0 - 3.761 - 93
Dodecyl(tri-tert-butyl)phosphonium2.0 - 3.761 - 93
Tetradecyl(tri-tert-butyl)phosphonium2.0 - 3.761 - 93
Hexadecyl(tri-tert-butyl)phosphonium2.0 - 3.761 - 93
Octadecyl(tri-tert-butyl)phosphonium2.0 - 3.761 - 93
Eicosyl(tri-tert-butyl)phosphonium2.0 - 3.761 - 93
Control (no phosphonium salt)-~6

Note: The conversion percentages are presented as a range for most salts, as reported in the source.

Thermal Stability

The thermal stability of phosphonium salts is a critical parameter for their application in high-temperature processes. Thermogravimetric analysis (TGA) is a standard technique used to evaluate this property. The choice of both the cation and the anion plays a crucial role in determining the decomposition temperature. For instance, highly fluorinated phosphonium salts with a bis(trifluoromethylsulfonyl)imide (NTf₂) anion exhibit significantly higher thermal stability compared to their chloride analogues.[2]

Phosphonium Salt StructureOnset Decomposition Temperature (°C)[2]
[1]Cl198
[1]NTf₂389
[3]NTf₂~365-370 (at 10 and 20°C/min heating rates)
[3]NTf₂340 (at 2°C/min heating rate)

The heating rate during TGA can also influence the observed onset of decomposition, with faster heating rates generally resulting in higher decomposition temperatures.[2]

Solubility

The solubility of phosphonium salts is a key factor in their application as catalysts and reagents. Generally, arylphosphonium salts are soluble in polar solvents and insoluble in nonpolar hydrocarbon and ether solvents.[4] Sterically hindered alkyl(tri-tert-butyl)phosphonium salts are reported to be soluble in chloroform, dichloromethane, acetone, ethanol, and methanol, while being almost insoluble in diethyl ether and petroleum ether.[1][5] The specific solubility is dependent on the nature of the alkyl and aryl groups attached to the phosphorus atom as well as the counter-ion.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Synthesis of Alkyl(tri-tert-butyl)phosphonium Halides

Procedure: The synthesis is performed by the nucleophilic addition of tri-tert-butylphosphine to the corresponding linear 1-haloalkane.[1]

  • For liquid 1-bromoalkanes, the quaternization reaction is conducted under solvent-free conditions at temperatures ranging from 90-110°C. For ethyl iodide, the reaction is carried out at 0°C.

  • For solid haloalkanes (e.g., C₁₆H₃₃Br, C₁₈H₃₇Br, C₂₀H₄₁Br), acetonitrile is used as a polar aprotic solvent, and the reaction is conducted at 80°C.

  • The reaction progress is monitored by ³¹P NMR spectroscopy. The reaction is considered complete upon the disappearance of the phosphine signal.

Suzuki Cross-Coupling Reaction Catalyzed by PdNPs Stabilized with Phosphonium Salts

Procedure: This protocol describes the in-situ preparation of palladium nanoparticles (PdNPs) stabilized by phosphonium salts and their use in a Suzuki cross-coupling reaction.[1][6]

Preparation of the Catalytic System:

  • Dissolve 0.0004 g (0.00178 mmol) of palladium acetate and 0.178 mmol of the desired phosphonium salt in 9 mL of ethanol.

  • Stir the solution at room temperature for 20 minutes. The color of the solution will change from transparent to a light brownish-gray, indicating the formation of PdNPs.

Suzuki Cross-Coupling Reaction:

  • To the freshly prepared colloidal Pd solution, add 0.157 g (0.50 mmol) of 1,3,5-tribromobenzene, 0.276 g (2.25 mmol) of phenylboronic acid, and 0.128 g (2.25 mmol) of potassium hydroxide.

  • Stir the reaction mixture for 7 hours at 30°C.

  • After the reaction is complete, extract the organic compounds with 9 mL of toluene.

  • Analyze the extracted organic phase by GC-MS to determine the conversion.

Thermogravimetric Analysis (TGA) of Phosphonium Salts

Procedure: TGA is used to determine the thermal stability of the phosphonium salts.[2]

  • Place a 10 mg sample of the phosphonium salt in an alumina cup.

  • Heat the sample from room temperature to 600°C under a nitrogen atmosphere.

  • The heating rate can be varied (e.g., 2, 5, 10, 20°C/min) to study its effect on the decomposition temperature.

  • The onset of decomposition is determined from the TGA curve as the temperature at which significant weight loss begins.

Visualizations

The following diagrams illustrate key mechanisms and workflows related to the application of phosphonium salts.

Wittig_Reaction cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Reaction with Carbonyl cluster_step3 Step 3: Alkene Formation Phosphonium_Salt [R₃P⁺-CH₂R']X⁻ Phosphonium Salt Ylide R₃P=CHR' Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., BuLi) Base->Ylide Betaine [R₃P⁺-CHR'-CR''₂O⁻] Betaine Intermediate Ylide->Betaine Aldehyde_Ketone R''₂C=O Aldehyde/Ketone Aldehyde_Ketone->Betaine Oxaphosphetane Four-membered ring Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene R'HC=CR''₂ Alkene Oxaphosphetane->Alkene Decomposition Phosphine_Oxide R₃P=O Phosphine Oxide Oxaphosphetane->Phosphine_Oxide

Wittig Reaction Mechanism.

Phase_Transfer_Catalysis cluster_phases Two-Phase System Aqueous_Phase Aqueous Phase (contains Nucleophile⁻) Ion_Pair Q⁺Nucleophile⁻ Ion Pair Aqueous_Phase->Ion_Pair Anion Exchange Organic_Phase Organic Phase (contains Substrate) Product Product Organic_Phase->Product Reaction Catalyst Q⁺X⁻ Phosphonium Salt Catalyst Catalyst->Ion_Pair Ion_Pair->Organic_Phase Regenerated_Catalyst Q⁺X⁻ Product->Regenerated_Catalyst Release of Product and X⁻ Regenerated_Catalyst->Aqueous_Phase Return to Aqueous Phase

Phase-Transfer Catalysis Workflow.

Suzuki_Coupling_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Suzuki Coupling Reaction cluster_analysis Analysis Pd_OAc Pd(OAc)₂ PdNPs Pd Nanoparticles (Stabilized) Pd_OAc->PdNPs Phosphonium_Salt Phosphonium Salt Phosphonium_Salt->PdNPs Coupled_Product Coupled Product PdNPs->Coupled_Product Catalysis Aryl_Halide Aryl Halide Aryl_Halide->Coupled_Product Boronic_Acid Boronic Acid Boronic_Acid->Coupled_Product Base Base Base->Coupled_Product Extraction Extraction with Toluene Coupled_Product->Extraction GCMS GC-MS Analysis Extraction->GCMS

Suzuki Coupling Experimental Workflow.

References

A Comparative Guide to Chiral Phosphonium Salts in Stereochemical Analysis of Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral phosphonium salts have emerged as a powerful class of organocatalysts for a wide array of asymmetric transformations. Their utility stems from their ability to form tight ion pairs with anionic intermediates, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction. This guide provides a comparative analysis of different classes of chiral phosphonium salts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.

Performance Comparison of Chiral Phosphonium Salts

The efficacy of a chiral phosphonium salt catalyst is typically evaluated by the yield and enantiomeric excess (ee) of the desired product. Below, we compare the performance of prominent classes of chiral phosphonium salts in key asymmetric reactions.

Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Chiral phosphonium salts have been successfully employed as phase-transfer catalysts to control the stereochemistry of this reaction.

Catalyst TypeNucleophileAcceptorYield (%)ee (%)Reference
Peptide-Phosphonium Salt Diethyl malonateChalcone9592[1][2]
P-Spiro Tetraaminophosphonium Salt NitromethaneChalcone9895[3][4]
BINOL-derived Phosphonium Salt 2-NitropropaneMethyl vinyl ketone8588
Cinchona Alkaloid-derived Salt Indanone derivativeMethyl vinyl ketone9580[5]

This table presents a summary of representative data. Performance can vary based on specific substrate combinations and reaction conditions.

Asymmetric Alkylation

The asymmetric alkylation of enolates is a crucial method for the construction of chiral centers. Chiral phosphonium salts, acting as phase-transfer catalysts, facilitate the enantioselective alkylation of a variety of pronucleophiles.

Catalyst TypeSubstrateAlkylating AgentYield (%)ee (%)Reference
Cinchona Alkaloid-derived Salt 1-Methyl-7-methoxy-2-tetralone1,5-Dibromopentane77.860 (79:21 er)[5]
Peptide-Phosphonium Salt Glycine Schiff baseBenzyl bromide9295[1][6]
BINOL-derived Phosphonium Salt tert-Butyl 2-oxocyclopentanecarboxylateBenzyl bromide-up to 50[7]

This table illustrates the application of different catalyst types in asymmetric alkylation. Direct comparison is challenging due to the use of different substrates and reaction conditions.

Reaction Mechanisms and Experimental Workflows

The stereochemical outcome of reactions catalyzed by chiral phosphonium salts is governed by the formation of a chiral ion pair between the phosphonium cation and the anionic intermediate. This interaction creates a sterically defined environment that favors the approach of the electrophile from one face.

General Reaction Pathway for Asymmetric Phase-Transfer Catalysis

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Pronucleophile Pronucleophile Base Base Pronucleophile->Base Product Product Chiral_Ion_Pair [Q*Nu-] Electrophile Electrophile Chiral_Ion_Pair->Electrophile Nucleophilic Attack Q_X [Q*X-] Chiral_Ion_Pair->Q_X Catalyst Regeneration Electrophile->Product Anion_Exchange Anion Exchange Base->Anion_Exchange Deprotonation Anion_Exchange->Chiral_Ion_Pair Phase Transfer Q_X->Anion_Exchange

Caption: Generalized workflow for phase-transfer catalysis.

The chiral phosphonium salt (QX-) facilitates the transfer of the deprotonated nucleophile (Nu-) from the aqueous to the organic phase, forming a chiral ion pair [QNu-]. This ion pair then reacts with the electrophile, and the catalyst is regenerated.

Stereochemical Induction Model

References

Mechanistic Pathways of Nucleophilic Substitution at Phosphorus Centers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic pathways governing nucleophilic substitution reactions at phosphorus centers. Understanding these mechanisms is crucial for predicting reaction outcomes, designing novel phosphorus-containing compounds, and elucidating the function of phosphotransferases in biological systems. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the principal mechanistic models.

Mechanistic Overview: A Dichotomy of Pathways

Nucleophilic substitution at a tetracoordinate phosphorus center, a cornerstone of organophosphorus chemistry and biology, predominantly proceeds through two distinct mechanistic pathways: a concerted, single-step process analogous to the SN2 reaction at carbon, and a stepwise, addition-elimination mechanism involving a pentacoordinate intermediate.[1] The preferred pathway is delicately influenced by a variety of factors, including the electronic and steric nature of the nucleophile, the leaving group's ability, and the substituents attached to the phosphorus atom.[1][2]

The concerted (SN2-like) mechanism involves the simultaneous formation of the nucleophile-phosphorus bond and cleavage of the phosphorus-leaving group bond through a single pentacoordinate transition state.[2] This pathway typically results in the inversion of stereochemistry at the phosphorus center.[3]

In contrast, the stepwise (addition-elimination) mechanism proceeds via the formation of a discrete, pentacoordinate trigonal bipyramidal (TBP) intermediate.[1][2] This intermediate can undergo pseudorotation, a process that can lead to either retention or inversion of stereochemistry, depending on the relative apicophilicity of the substituents. The rate-determining step in this pathway can be either the formation of the intermediate or its breakdown to products.[4]

Comparative Analysis of Reaction Kinetics

The choice between the concerted and stepwise pathways can be diagnosed by examining the influence of reactant structure on reaction rates, often through the application of linear free energy relationships such as the Hammett and Brønsted equations.

Hammett and Brønsted Correlations

The pyridinolysis of Y-aryl phenyl chlorothiophosphates with X-pyridines in acetonitrile provides a clear example of how systematic variation of substituents on the nucleophile and substrate can elucidate the reaction mechanism. The reaction rates are significantly influenced by the electronic properties of the substituents, as quantified by their Hammett (σ) and Brønsted (pKa) parameters.

Table 1: Second-Order Rate Constants (k2) and Selectivity Parameters for the Pyridinolysis of Y-Aryl Phenyl Chlorothiophosphates with X-Pyridines in MeCN at 35.0 °C. [3]

Y in SubstrateX in PyridineσYpKa(X)k2 (x 10-3 M-1s-1)ρXβX
H4-MeO0.006.5810.5-2.720.48
H4-Me0.006.024.68-2.720.48
HH0.005.231.12-2.720.48
H3-Me0.005.672.51-2.720.48
H3-Ph0.004.880.562-2.720.48
H3-Ac0.003.450.0794-2.720.48
H4-Ac0.003.500.0912-2.720.48
4-MeOH-0.275.230.355-2.720.48
4-MeH-0.175.230.631-2.720.48
4-ClH0.235.232.82-2.720.48
3-ClH0.375.236.31-2.720.48
4-NO2H0.785.23100-2.720.48

Data extracted from Reference[3]. The ρX and βX values are for the reaction series with varying pyridine substituents and the unsubstituted substrate (Y=H).

Biphasic Hammett and Brønsted plots are often indicative of a change in reaction mechanism or rate-determining step. For instance, in the pyridinolysis of aryl bis(4-methoxyphenyl) phosphate, a biphasic Brønsted plot suggests a change from a concerted mechanism for weakly basic pyridines to a stepwise mechanism for more basic pyridines.[4]

Kinetic Isotope Effects

Deuterium kinetic isotope effects (KIEs) are a powerful tool for probing the transition state structure. A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE can be normal (kH/kD > 1) or inverse (kH/kD < 1) and provides information about changes in hybridization or steric environment at the labeled position.[5][6]

In the anilinolysis of O-aryl methyl phosphonochloridothioates, the observed KIEs provide compelling evidence for a mechanistic change.

Table 2: Deuterium Kinetic Isotope Effects for the Anilinolysis of Y-O-Aryl Methyl Phosphonochloridothioates with X-Anilines in Acetonitrile at 55.0 °C. [7]

Y in SubstrateX in AnilinekH/kDMechanistic Interpretation
H4-MeO1.30Concerted (Frontside Attack)
H4-Me1.15Concerted (Frontside Attack)
HH1.03Concerted (Frontside Attack)
H4-Cl0.567Stepwise (Backside Attack)
H3-Cl0.428Stepwise (Backside Attack)
H3-NO20.367Stepwise (Backside Attack)
4-Me4-MeO1.25Concerted (Frontside Attack)
4-Me4-Cl0.543Stepwise (Backside Attack)
4-Cl4-MeO1.35Concerted (Frontside Attack)
4-Cl4-Cl0.589Stepwise (Backside Attack)

Data extracted from Reference[7].

The primary normal KIEs observed with more basic anilines are consistent with a concerted mechanism involving proton transfer in the transition state (frontside attack). In contrast, the large inverse KIEs with less basic anilines suggest a change to a stepwise mechanism where the N-H(D) bond becomes more constrained in the transition state leading to the pentacoordinate intermediate (backside attack).[7]

Experimental Protocols

Kinetic Analysis by UV-Vis Spectrophotometry

This protocol is suitable for reactions where a reactant or product has a distinct UV-Vis absorbance that changes over the course of the reaction (e.g., release of a chromophoric leaving group like p-nitrophenoxide).

Materials:

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Reactant stock solutions (substrate and nucleophile) in a suitable solvent (e.g., acetonitrile, buffer)

  • Constant temperature water bath

Procedure:

  • Wavelength Determination: Record the UV-Vis spectra of the starting material and the expected product to identify a wavelength with a significant change in absorbance upon reaction.

  • Kinetic Run: a. Equilibrate the reactant solutions and the solvent to the desired reaction temperature in a water bath. b. In a quartz cuvette, pipette the solvent and the substrate stock solution. Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate. c. Initiate the reaction by adding the nucleophile stock solution, quickly mix by inverting the cuvette, and immediately start recording the absorbance at the chosen wavelength as a function of time. d. Continue data collection for at least three half-lives of the reaction.

  • Data Analysis: a. Under pseudo-first-order conditions (nucleophile in large excess), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a single exponential equation: At = A∞ + (A0 - A∞)e-kobst. b. The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of the excess nucleophile.

Reaction Monitoring by 31P NMR Spectroscopy

31P NMR is a powerful technique for monitoring reactions at phosphorus centers, as the chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment.

Materials:

  • NMR spectrometer equipped with a phosphorus probe

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3, CD3CN)

  • External standard (e.g., 85% H3PO4 in a sealed capillary)

  • Reactant stock solutions

Procedure:

  • Sample Preparation: a. In an NMR tube, dissolve the phosphorus-containing substrate in the deuterated solvent. b. If using an external standard, place the sealed capillary containing 85% H3PO4 into the NMR tube. c. Acquire an initial 31P NMR spectrum of the starting material.

  • Reaction Initiation and Monitoring: a. Add the nucleophile solution to the NMR tube, mix quickly, and place the tube in the NMR spectrometer. b. Acquire 31P NMR spectra at regular time intervals. The reaction progress is monitored by the decrease in the integral of the starting material peak and the increase in the integral of the product peak.

  • Data Analysis: a. The relative concentrations of the reactant and product at each time point are determined from the integration of their respective peaks in the 31P NMR spectra. b. This concentration vs. time data can then be used to determine the reaction rate constants.

Determination of Deuterium Kinetic Isotope Effects

This protocol describes a general method for determining KIEs by comparing the reaction rates of a deuterated and non-deuterated nucleophile.

Materials:

  • Deuterated and non-deuterated nucleophiles

  • Instrumentation for kinetic analysis (e.g., UV-Vis spectrophotometer or NMR spectrometer)

  • Other materials as described in the respective kinetic analysis protocols.

Procedure:

  • Kinetic Measurements: a. Perform two separate sets of kinetic experiments under identical conditions (concentration, temperature, solvent). b. In the first set of experiments, use the non-deuterated nucleophile (e.g., aniline, X-C6H4NH2). c. In the second set of experiments, use the deuterated nucleophile (e.g., deuterated aniline, X-C6H4ND2).

  • Rate Constant Determination: a. Determine the second-order rate constants for both the protonated (kH) and deuterated (kD) reactions using the appropriate data analysis methods as described above.

  • KIE Calculation: a. The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.

Mechanistic Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways and concepts discussed in this guide.

G Mechanistic Dichotomy in Nucleophilic Substitution at Phosphorus cluster_concerted Concerted (SN2-like) Pathway cluster_stepwise Stepwise (Addition-Elimination) Pathway Reactants_C Nu⁻ + R₃P=O-LG TS_C [Nu···P(R₃)=O···LG]⁻‡ (Pentacoordinate Transition State) Reactants_C->TS_C Single Step Products_C Nu-P(R₃)=O + LG⁻ (Inversion of Stereochemistry) TS_C->Products_C Reactants_S Nu⁻ + R₃P=O-LG Intermediate [Nu-P(R₃)(O⁻)-LG] (Pentacoordinate Intermediate) Reactants_S->Intermediate Addition (k₁) Intermediate->Reactants_S k₋₁ Products_S Nu-P(R₃)=O + LG⁻ (Retention or Inversion) Intermediate->Products_S Elimination (k₂)

Caption: Comparison of the concerted (SN2-like) and stepwise (addition-elimination) mechanisms.

G Stereochemical Outcomes of Nucleophilic Substitution at a Chiral Phosphorus Center cluster_inversion Inversion of Configuration (Sₙ2-like) cluster_retention Retention of Configuration (Stepwise) Start_I (R)-Substrate Product_I (S)-Product Start_I->Product_I Backside Attack Start_R (R)-Substrate Intermediate_R Pentacoordinate Intermediate Start_R->Intermediate_R Apical Attack Pseudorotation Pseudorotation Intermediate_R->Pseudorotation Product_R (R)-Product Pseudorotation->Product_R Apical Departure

Caption: Stereochemical pathways for nucleophilic substitution at a chiral phosphorus center.

G Experimental Workflow for Kinetic Analysis Start Prepare Reactant Stock Solutions Equilibrate Equilibrate Solutions to Reaction Temperature Start->Equilibrate Mix Initiate Reaction by Mixing Equilibrate->Mix Monitor Monitor Reaction Progress (UV-Vis or NMR) Mix->Monitor Data Collect Concentration vs. Time Data Monitor->Data Analyze Fit Data to Rate Law to Determine k_obs Data->Analyze Plot Plot k_obs vs. [Nucleophile] to Determine k₂ Analyze->Plot End Determine Rate Constant and Mechanism Plot->End

Caption: A generalized workflow for determining reaction rate constants.

References

A Comparative Guide to the Reactivity of Phosphonium and Phosphonate Reagents in Olefination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Among the most reliable methods for olefination are those mediated by phosphorus-based reagents. This guide provides an objective comparison of two of the most prominent classes of these reagents: phosphonium ylides, utilized in the Wittig reaction, and phosphonate carbanions, the key reagents in the Horner-Wadsworth-Emmons (HWE) reaction. We will delve into their comparative reactivity, stereoselectivity, and substrate scope, supported by experimental data and detailed protocols.

Introduction to Phosphorus-Based Olefination Reagents

Phosphonium and phosphonate reagents are both nucleophilic species that react with carbonyl compounds (aldehydes and ketones) to form alkenes. The fundamental difference between them lies in the structure of the phosphorus species and the nature of the carbanion.

  • Phosphonium Ylides (Wittig Reagents): These are neutral molecules with a formal positive charge on the phosphorus atom and a formal negative charge on the adjacent carbon atom. The reactivity of these ylides is highly dependent on the substituents attached to the carbanion.[1]

  • Phosphonate Carbanions (HWE Reagents): These are anions generated by the deprotonation of a phosphonate ester. The carbanion is stabilized by the adjacent phosphonate group, making it more nucleophilic but less basic than a typical phosphonium ylide.[1][2]

The Wittig Reaction: A Classic Approach

Discovered by Georg Wittig in 1954, the Wittig reaction has become a staple in organic synthesis for its reliability in forming a C=C bond at a specific location. The reaction proceeds through the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. This ring subsequently fragments to yield the desired alkene and a triphenylphosphine oxide byproduct.

Reaction Mechanism and Stereoselectivity

The stereochemical outcome of the Wittig reaction is largely dictated by the stability of the phosphonium ylide.

  • Non-stabilized Ylides: Ylides bearing alkyl or other electron-donating groups are highly reactive and typically lead to the formation of (Z)-alkenes under salt-free conditions.[3] This is attributed to the kinetic control of the reaction, where the sterically less hindered approach of the ylide and aldehyde leads to a syn-betaine and subsequently the (Z)-alkene.

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. These reactions are often reversible and proceed under thermodynamic control, favoring the formation of the more stable (E)-alkene.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative

The HWE reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions to afford alkenes. A key advantage of the HWE reaction is the formation of a water-soluble phosphate ester byproduct, which is easily separated from the desired alkene product, simplifying purification.[2][4]

Reaction Mechanism and Stereoselectivity

The HWE reaction generally exhibits a high degree of (E)-stereoselectivity.[2][4][5] This is a result of the thermodynamic equilibration of the intermediates, which favors the formation of the anti-oxaphosphetane, leading to the (E)-alkene. However, modifications to the phosphonate reagent can alter the stereochemical outcome.

  • Still-Gennari Modification: The use of phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, can lead to the preferential formation of (Z)-alkenes. This is because the electron-withdrawing groups increase the acidity of the phosphonate and accelerate the elimination of the oxaphosphetane, favoring the kinetically controlled pathway.

Comparative Analysis of Reactivity and Scope

FeaturePhosphonium Ylides (Wittig Reaction)Phosphonate Carbanions (HWE Reaction)
Reactivity Generally less reactive, especially stabilized ylides which may only react with aldehydes.More nucleophilic and reactive; readily react with both aldehydes and ketones.[2][4]
Stereoselectivity Non-stabilized ylides favor (Z)-alkenes; Stabilized ylides favor (E)-alkenes.Generally high (E)-selectivity. (Z)-selectivity can be achieved with modified reagents (e.g., Still-Gennari).
Byproduct Triphenylphosphine oxide (often difficult to remove).Water-soluble phosphate ester (easily removed by extraction).[2][4]
Substrate Scope Broad for aldehydes; ketones can be challenging for stabilized ylides.Very broad, including a wide range of aldehydes and ketones.
Functional Group Tolerance Generally good, but sensitive to acidic protons.More tolerant of various functional groups due to the lower basicity of the carbanion.

Experimental Protocols

General Wittig Reaction with Benzaldehyde

This protocol describes the reaction of benzyltriphenylphosphonium chloride with benzaldehyde to form stilbene.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.2 equivalents) in dichloromethane.

  • Add benzaldehyde (1.0 equivalent) to the solution.

  • Add an aqueous solution of sodium hydroxide (50%) dropwise with vigorous stirring.

  • Continue stirring at room temperature for 30 minutes.

  • Dilute the reaction mixture with water and dichloromethane.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate stilbene.

General Horner-Wadsworth-Emmons Reaction with Benzaldehyde

This protocol describes the reaction of triethyl phosphonoacetate with benzaldehyde to form ethyl cinnamate.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) as a mineral oil dispersion.

  • Wash the sodium hydride with anhydrous THF to remove the mineral oil.

  • Add fresh anhydrous THF to the flask and cool to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) to the suspension of sodium hydride in THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl cinnamate.

Visualizing the Reaction Pathways

The following diagrams illustrate the mechanistic pathways of the Wittig and Horner-Wadsworth-Emmons reactions.

Wittig_Reaction reagents Aldehyde/Ketone + Phosphonium Ylide betaine Betaine Intermediate reagents->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure products Alkene + Triphenylphosphine Oxide oxaphosphetane->products Cycloreversion

Caption: The reaction pathway of the Wittig olefination.

HWE_Reaction reagents Aldehyde/Ketone + Phosphonate Carbanion intermediate Adduct Intermediate reagents->intermediate Nucleophilic Addition oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane Ring Closure products Alkene + Phosphate Ester oxaphosphetane->products Elimination

Caption: The reaction pathway of the HWE olefination.

Conclusion

Both phosphonium and phosphonate reagents are indispensable tools for the synthesis of alkenes. The choice between the Wittig and Horner-Wadsworth-Emmons reaction depends on the desired stereochemical outcome, the nature of the carbonyl substrate, and the ease of product purification.

  • For the synthesis of (Z)-alkenes from non-stabilized ylides, the Wittig reaction is often the method of choice.

  • For the highly stereoselective synthesis of (E)-alkenes, particularly from ketones, and for reactions requiring simplified purification, the Horner-Wadsworth-Emmons reaction is generally superior.

The continued development of modified versions of both reactions continues to expand their utility and applicability in modern organic synthesis, offering chemists a versatile and powerful arsenal for the construction of complex molecules.

References

Bridging the Gap: Validating Computational Predictions of Phosphonium Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, the ability to accurately predict reaction outcomes is paramount. Phosphonium compounds, pivotal in a myriad of synthetic transformations, are increasingly being studied through computational lenses. This guide provides an objective comparison of computational predictions with experimental data for phosphonium reactivity, focusing on two cornerstone reactions: the Wittig reaction and the Phospha-Michael addition. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, we aim to offer a comprehensive resource for validating and understanding these powerful predictive models.

Data Presentation: A Side-by-Side Look at Prediction and Reality

The true measure of a computational model's utility lies in its ability to replicate experimental observations. Below, we summarize quantitative data from various studies, comparing computationally predicted outcomes with experimentally determined results for key aspects of phosphonium reactivity.

The Wittig Reaction: Stereoselectivity (E/Z Ratio)

The stereochemical outcome of the Wittig reaction is a critical factor in synthesis design. Density Functional Theory (DFT) has been widely employed to predict the E/Z selectivity of these reactions.

Ylide TypeAldehydeComputational MethodPredicted E/Z RatioExperimental E/Z RatioReference
Non-stabilizedBenzaldehydeDFT (B3LYP/6-31G)Predominantly Z>95% Z[1][2][3]
Semi-stabilizedBenzaldehydeDFT (B3LYP/6-31G)Mixture of E and ZMixture of E and Z[4]
StabilizedBenzaldehydeDFT (B3LYP/6-31G*)Predominantly E>95% E[1][5]

Note: The table presents a qualitative summary based on trends reported in the literature. Specific quantitative values can vary based on the exact substrates, reaction conditions, and computational parameters.

Phospha-Michael Addition: Reaction Kinetics

The rate of the Phospha-Michael addition is crucial for understanding reaction efficiency and for applications in areas like bioconjugation. Computational models are used to predict reaction barriers and, consequently, reaction rates.

PhosphineMichael AcceptorComputational MethodPredicted Rate Constant (M⁻¹s⁻¹)Experimental Rate Constant (M⁻¹s⁻¹)Reference
Tris(2-carboxyethyl)phosphine (TCEP)AcrylamideDFTNot explicitly reported0.07[6][7]
TriphenylphosphineEthyl AcrylateDFTQualitative agreementKinetically feasible[8][9]
Various Tertiary PhosphinesVarious Michael AcceptorsDFTTrend correlationRelative reactivity trends established[8]

Note: Direct quantitative comparison of predicted and experimental rate constants in a single study is not always available. Often, computational studies focus on reaction energy barriers, which correlate with reaction rates.

Phosphine Ligand Effects in Catalysis

Computational chemistry is a powerful tool for predicting the performance of phosphine ligands in transition metal catalysis. The steric and electronic properties of phosphines, often quantified by descriptors like the minimum percent buried volume (%Vbur(min)), can be correlated with catalytic activity.

Catalyst SystemPhosphine LigandComputational DescriptorPredicted ActivityExperimental OutcomeReference
Ni- and Pd-catalyzed cross-couplingVarious%Vbur(min)Active/Inactive ClassificationCorrelates with observed reactivity "cliffs"[10][11]
Photoexcited Palladium CatalysisPPh3, Alkyl-substituted phosphines, P(p-anisyl)3Virtual Ligand-Assisted Screening (VLAS)Ranked ReactivityHigh-yielding ligand identified with few experimental trials[12]

Experimental Protocols: The Foundation of Validation

Reproducible and well-documented experimental procedures are the bedrock upon which computational models are validated. Here, we provide detailed methodologies for key experiments cited in the comparison of phosphonium reactivity.

Monitoring the Wittig Reaction via ¹H NMR Spectroscopy

Objective: To determine the E/Z isomer ratio of the alkene product.

Procedure:

  • Reaction Setup: In a 50-mL round-bottom flask, dissolve benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in dichloromethane (10 mL) with a stir bar.[13]

  • Base Addition: Prepare a 50% (by mass) aqueous solution of sodium hydroxide. Add this solution dropwise to the reaction mixture while stirring vigorously.[13]

  • Reaction Monitoring: After stirring for a designated time (e.g., 30 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture.[14]

  • Sample Preparation for NMR: Quench the aliquot by adding it to a vial containing CDCl₃ (1 mL) and a saturated aqueous solution of NaHCO₃ (1 mL). After vigorous mixing, separate the organic layer for NMR analysis.[14]

  • ¹H NMR Analysis: Acquire the ¹H NMR spectrum of the organic layer. The vinylic protons of the E and Z isomers will have distinct chemical shifts and coupling constants, allowing for their integration and the determination of the product ratio.[13][15]

  • Workup: After the reaction is complete, transfer the mixture to a separatory funnel, separate the organic layer, wash it with water and saturated aqueous sodium bisulfite, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.[13]

Measuring Phospha-Michael Addition Kinetics using UV-Vis Spectroscopy

Objective: To determine the second-order rate constant of the reaction.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the phosphine nucleophile and the Michael acceptor in the desired solvent (e.g., chloroform or methanol).[16]

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to monitor the reaction at the wavelength corresponding to the absorbance maximum of the phosphonium phenolate zwitterion product (typically around 360 nm).[16]

  • Initiation of Reaction: In a cuvette, mix the phosphine and Michael acceptor solutions at known initial concentrations.

  • Data Acquisition: Record the absorbance at the chosen wavelength over time.

  • Kinetic Analysis: The appearance of the zwitterionic product is monitored. The second-order rate constants can be calculated by fitting the time-conversion plots of the experimental data.[16][17]

Computational Methodologies: The Predictive Engine

Computational studies of phosphonium reactivity predominantly employ Density Functional Theory (DFT) to model reaction pathways and predict outcomes.

General DFT Protocol for Reaction Mechanism and Selectivity:

  • Structure Optimization: The geometries of reactants, transition states, intermediates, and products are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G**).[1][2][3][18][19][20]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.[19]

  • Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB).

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product states.

  • Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.[1][2][3][20]

  • Energy Profile Construction: The relative energies of all stationary points on the potential energy surface are calculated to construct the reaction energy profile, from which activation barriers and reaction energies are determined. These are then used to predict kinetic and thermodynamic outcomes.

Visualizing Reactivity: Pathways and Workflows

Understanding the intricate steps of a chemical reaction is facilitated by clear and concise diagrams. Below are representations of key processes in phosphonium chemistry, generated using the DOT language for Graphviz.

The Wittig Reaction Mechanism

Wittig_Mechanism cluster_Ylide_Formation Ylide Formation cluster_Olefin_Formation Olefin Formation Phosphonium_Salt Phosphonium Salt [R₃P⁺-CH₂R']X⁻ Ylide Phosphonium Ylide [R₃P=CHR'] Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde_Ketone Aldehyde/Ketone [R''₂C=O] Aldehyde_Ketone->Oxaphosphetane Alkene Alkene [R''₂C=CHR'] Oxaphosphetane->Alkene Cycloreversion Phosphine_Oxide Triphenylphosphine Oxide [R₃P=O] Oxaphosphetane->Phosphine_Oxide

Caption: The mechanism of the Wittig reaction, from ylide formation to alkene synthesis.

Phospha-Michael Addition Catalytic Cycle

Phospha_Michael_Cycle Phosphine R₃P Zwitterion Zwitterionic Adduct Phosphine->Zwitterion + Michael Acceptor Michael_Acceptor Michael Acceptor Michael_Acceptor->Zwitterion Protonated_Adduct Protonated Adduct Zwitterion->Protonated_Adduct + Nu-H Nucleophile Nucleophile (Nu-H) Nucleophile->Protonated_Adduct Product Product Protonated_Adduct->Product - R₃P Product->Phosphine Catalyst Regeneration

Caption: A generalized catalytic cycle for the phosphine-catalyzed Phospha-Michael addition.

Experimental vs. Computational Workflow

Validation_Workflow cluster_Experimental Experimental Validation cluster_Computational Computational Prediction Synthesis Synthesize Reactants Reaction Perform Reaction Synthesis->Reaction Analysis Analyze Products (NMR, GC, etc.) Reaction->Analysis Data_Exp Experimental Data (Yield, Selectivity, Rate) Analysis->Data_Exp Comparison Comparison & Model Refinement Data_Exp->Comparison Compare Modeling Model Reactants Calculation DFT Calculations (Geometries, Energies) Modeling->Calculation Prediction Predict Outcome (Barriers, Ratios) Calculation->Prediction Data_Comp Computational Data (Predicted Values) Prediction->Data_Comp Data_Comp->Comparison Compare

Caption: The iterative workflow of comparing computational predictions with experimental results.

Conclusion

The validation of computational predictions for phosphonium reactivity is an ongoing and vital area of research. While DFT and other computational methods have demonstrated significant predictive power, especially in explaining trends in selectivity and reactivity, discrepancies between predicted and experimental values can and do occur.[12] These differences highlight the importance of careful selection of computational methods, including functionals and basis sets, and the consideration of all relevant experimental conditions, such as solvent effects and the presence of additives.[1][2][3][18]

This guide serves as a starting point for researchers looking to leverage computational chemistry in their study of phosphonium compounds. By providing a framework for comparing predictive models with robust experimental data, we hope to foster a deeper understanding of these versatile reagents and accelerate innovation in chemical synthesis and drug development.

References

A Comparative Guide to Assessing the Lewis Acidity of Oxophosphonium Cations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies used to assess the Lewis acidity of oxophosphonium cations, supported by experimental and computational data. It is designed to assist researchers in selecting appropriate methods and understanding the relative Lewis acid strengths of these versatile cations.

Introduction to Oxophosphonium Cations as Lewis Acids

Oxophosphonium cations ([R₃P=O]⁺) are a class of phosphorus-based electrophiles that have garnered significant interest for their utility as Lewis acid catalysts in a variety of organic transformations. Their Lewis acidity stems from the highly polarized P=O bond, which creates a significant positive charge on the phosphorus atom, making it an effective electron pair acceptor. The ability to tune the steric and electronic properties of the substituents (R) on the phosphorus atom allows for the modulation of their Lewis acidity, making them attractive for catalyst design.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of oxophosphonium cations can be quantified using several experimental and computational methods. This section provides a comparison of key metrics for selected oxophosphonium cations.

Comparative Data Table
CationSubstituents (R)MethodQuantitative MeasureReference
1 N-heterocyclic imine (NIDipp)Gutmann-BeckettAcceptor Number (AN) = 85.5[1]
2 N-heterocyclic olefinGutmann-BeckettAcceptor Number (AN) = 83.1[1]
1 N-heterocyclic imine (NIDipp)ComputationalFluoride Ion Affinity (FIA) = 634 kJ/mol[1]
2 N-heterocyclic olefinComputationalFluoride Ion Affinity (FIA) = 618 kJ/mol[1]

NIDipp = 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene

Key Experimental and Computational Methodologies

A thorough assessment of Lewis acidity relies on a combination of experimental and computational techniques. The two most prominent methods for quantifying the Lewis acidity of phosphonium cations are the Gutmann-Beckett method (experimental) and Fluoride Ion Affinity (FIA) calculations (computational).

The Gutmann-Beckett Method

The Gutmann-Beckett method is an experimental technique that provides a measure of the "acceptor number" (AN), which is an indicator of the effective Lewis acidity of a substance in solution.[2][3]

Experimental Protocol:

  • Probe Molecule: Triethylphosphine oxide (Et₃PO) is used as the probe molecule. The phosphorus atom in Et₃PO is sensitive to its electronic environment and can be readily monitored by ³¹P NMR spectroscopy.[3]

  • Sample Preparation: A solution of the Lewis acid (the oxophosphonium cation in this case) is prepared in a non-coordinating solvent (e.g., dichloromethane). A stoichiometric amount of Et₃PO is added to this solution.

  • NMR Analysis: The ³¹P NMR spectrum of the solution is recorded. The chemical shift (δ) of the phosphorus atom in the Et₃PO-Lewis acid adduct is measured.

  • Calculation of Acceptor Number (AN): The acceptor number is calculated using the following formula:[3]

    AN = 2.21 × (δ_{sample} - δ_{Et₃PO in hexane})

    Where δ_{sample} is the observed ³¹P chemical shift of the Et₃PO adduct and δ_{Et₃PO in hexane} is the chemical shift of Et₃PO in hexane (a non-Lewis acidic reference solvent), which is defined as 41.0 ppm.[3] A higher AN value indicates a stronger Lewis acid.

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a computational method used to determine the intrinsic or "global" Lewis acidity (gLA) of a molecule in the gas phase.[4] It is defined as the negative of the enthalpy change (–ΔH) for the gas-phase reaction of a Lewis acid with a fluoride ion.

Computational Protocol:

  • Structure Optimization: The geometries of the Lewis acid (the oxophosphonium cation) and the corresponding fluoride adduct are optimized using density functional theory (DFT) or other high-level ab initio methods.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Enthalpy Calculation: The gas-phase enthalpy of the Lewis acid, the fluoride ion, and the fluoride adduct are calculated.

  • FIA Calculation: The FIA is calculated as the difference in enthalpy between the reactants and the product:

    FIA = - [H(Lewis acid-F⁻ adduct) - (H(Lewis acid) + H(F⁻))]

    A higher FIA value corresponds to a stronger Lewis acid.

Logical Workflow for Assessing Lewis Acidity

The following diagram illustrates the general workflow for assessing the Lewis acidity of a newly synthesized oxophosphonium cation, combining both experimental and computational approaches.

Lewis_Acidity_Workflow cluster_synthesis Synthesis cluster_experimental Experimental Assessment cluster_computational Computational Assessment cluster_analysis Analysis & Comparison start Synthesize Oxophosphonium Cation gb_method Gutmann-Beckett Method (³¹P NMR with Et₃PO) start->gb_method catalysis Catalytic Activity Test (e.g., Diels-Alder) start->catalysis fia_calc Fluoride Ion Affinity (FIA) Calculation (DFT) start->fia_calc comparison Compare AN, FIA, and Catalytic Performance gb_method->comparison catalysis->comparison fia_calc->comparison

Caption: Workflow for Lewis acidity assessment.

Application in Catalysis

The Lewis acidity of oxophosphonium cations directly correlates with their performance as catalysts in various organic reactions. Stronger Lewis acidity generally leads to higher catalytic activity, although steric factors can also play a significant role. These cations have been successfully employed as catalysts in reactions such as:

  • Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles.

  • Mukaiyama Aldol Reactions: Promoting the addition of silyl enol ethers to carbonyl compounds.

  • Friedel-Crafts Reactions: Facilitating the alkylation and acylation of aromatic rings.

The choice of substituents on the phosphorus atom allows for the fine-tuning of the catalyst's reactivity and selectivity for a specific application.

Signaling Pathway of Lewis Acid Catalysis

The general mechanism by which an oxophosphonium cation catalyzes a reaction, such as the Mukaiyama aldol reaction, involves the activation of a substrate through coordination.

Catalytic_Cycle Catalyst Oxophosphonium Cation [R₃P=O]⁺ Activated_Complex Activated Complex Catalyst->Activated_Complex Coordination Substrate Carbonyl Substrate (e.g., Aldehyde) Substrate->Activated_Complex Product Aldol Product Activated_Complex->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., Silyl Enol Ether) Nucleophile->Activated_Complex Regenerated_Catalyst Regenerated Catalyst [R₃P=O]⁺ Product->Regenerated_Catalyst Release Regenerated_Catalyst->Catalyst

Caption: Generalized Lewis acid catalytic cycle.

Conclusion

The assessment of Lewis acidity is crucial for the rational design and application of oxophosphonium cations in catalysis. The Gutmann-Beckett method provides a convenient experimental measure of effective Lewis acidity in solution, while Fluoride Ion Affinity calculations offer a valuable theoretical metric of intrinsic Lewis acidity. A combined approach, integrating both experimental and computational data, provides the most comprehensive understanding of the Lewis acidic character of these powerful organocatalysts. The ability to tune their properties through synthetic modification underscores their potential for future applications in synthetic chemistry and drug development.

References

Benchmarking Dihexoxy(oxo)phosphanium: A Comparative Guide to Phosphonium-Based Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of known phosphonium-based catalysts in a key chemical transformation. Due to the absence of published data for "dihexoxy(oxo)phosphanium," this document serves as a benchmark, offering a framework for evaluating novel catalysts against established alternatives. The information presented here is crucial for catalyst selection, reaction optimization, and the development of efficient synthetic methodologies.

Phosphonium salts are a versatile class of organophosphorus compounds that have found significant application as catalysts in organic synthesis.[1] They are particularly well-known for their efficacy as phase-transfer catalysts (PTCs), facilitating reactions between immiscible reactants.[2][3] Key advantages of phosphonium salt catalysts include their high thermal stability, high catalytic efficiency, and, in some cases, recyclability.[4] Their catalytic activity is influenced by the nature of the organic substituents on the phosphorus atom, which affects their steric and electronic properties.[1]

This guide focuses on the application of phosphonium salts as catalysts in the synthesis of cyclic carbonates from epoxides and carbon dioxide, a reaction of significant industrial interest for CO2 valorization.

Comparative Performance of Phosphonium Salt Catalysts

The following table summarizes the catalytic performance of various phosphonium salts in the synthesis of 1,2-butylene carbonate from 1,2-butylene oxide and CO2. This reaction is a representative example of the cycloaddition of CO2 to epoxides.

CatalystStructureCatalyst Loading (mol%)Temperature (°C)CO2 Pressure (MPa)Reaction Time (h)Yield (%)Reference
5a Tributyl(2-hydroxy-3-phenoxypropyl)phosphonium bromide1901.0268[5]
5b Tributyl(2-hydroxy-3-phenoxypropyl)phosphonium iodide1901.0267[5]
5c Tripropyl(2-hydroxy-3-phenoxypropyl)phosphonium bromide1901.0240[5]

Note: The structures are inferred from the names provided in the source. "this compound" is not a standard nomenclature and no performance data could be found under this name or similar structures in the reviewed literature.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of cyclic carbonates from epoxides and CO2 using a phosphonium salt catalyst, based on the literature.[5]

Catalyst Screening Procedure:

  • Reactant and Catalyst Charging: In a suitable pressure reactor, the epoxide (e.g., 1,2-butylene oxide, 13.9 mmol, 1.0 equivalent) and the phosphonium salt catalyst (1 mol%) are added.

  • Pressurization: The reactor is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 1.0 MPa).

  • Reaction Conditions: The reaction mixture is heated to the specified temperature (e.g., 90 °C) and stirred for the designated reaction time (e.g., 2 hours).

  • Work-up and Analysis: After the reaction is complete, the reactor is cooled to room temperature and the excess CO2 is carefully vented. The yield of the cyclic carbonate is determined by ¹H NMR spectroscopy using an internal standard (e.g., mesitylene).

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the phosphonium salt-catalyzed cycloaddition of CO2 to epoxides and a general experimental workflow for catalyst benchmarking.

Catalytic_Cycle Catalyst R3P+-CH2CH(OH)R' X- Intermediate1 [Catalyst-Epoxide Complex] Catalyst->Intermediate1 Nucleophilic attack Epoxide Epoxide Epoxide->Intermediate1 Intermediate2 [Activated Carbonate Intermediate] Intermediate1->Intermediate2 CO2 insertion CO2 CO2 CO2->Intermediate2 Product Cyclic Carbonate Intermediate2->Product Ring closure Product->Catalyst Catalyst regeneration

Caption: Proposed catalytic cycle for the synthesis of cyclic carbonates from epoxides and CO2 catalyzed by a bifunctional phosphonium salt.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Synthesis/ Procurement Reagent_Addition Addition of Reactants & Catalyst Catalyst_Prep->Reagent_Addition Reactant_Prep Reactant Purification/ Characterization Reactant_Prep->Reagent_Addition Reactor_Setup Reactor Setup & Inertization Reactor_Setup->Reagent_Addition Reaction_Execution Controlled Temperature, Pressure & Time Reagent_Addition->Reaction_Execution Workup Reaction Quenching & Product Isolation Reaction_Execution->Workup Analysis Yield & Selectivity Determination (e.g., NMR, GC) Workup->Analysis Data_Comparison Benchmarking Against Known Catalysts Analysis->Data_Comparison

Caption: A generalized experimental workflow for benchmarking the performance of a novel catalyst against known standards.

References

Safety Operating Guide

Essential Guidance for the Disposal of Dihexoxy(oxo)phosphanium

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the disposal of organophosphate compounds. A specific Safety Data Sheet (SDS) for Dihexoxy(oxo)phosphanium was not located. Researchers, scientists, and drug development professionals must obtain and adhere to the specific SDS provided by the chemical supplier for this compound and ensure full compliance with all local, regional, and national regulations.

Hazard Profile and Safety Recommendations

Based on data for analogous organophosphate compounds, this compound should be handled with caution. The following table summarizes the potential hazards associated with a related compound, Di(2-ethylhexyl)phosphoric acid, which should be considered as indicative of the potential risks of this compound until a specific SDS is available.

Hazard ClassificationDescription of HazardPrecautionary Statements
Skin Corrosion Causes severe skin burns and eye damage.[1][2]Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
Eye Damage Causes serious eye damage.[1][2]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][2]
Aquatic Hazard Harmful to aquatic life.[2]Avoid release to the environment.[2]
Corrosive to Metals May be corrosive to metals.[1]Keep only in original packaging.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure personnel safety and environmental protection. The following steps provide a general operational plan.

  • Consult the Safety Data Sheet (SDS): Before handling, locate and thoroughly review the manufacturer-specific SDS for this compound. This document will contain detailed information on physical and chemical properties, hazards, and specific disposal instructions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2]

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by the SDS and institutional safety protocols. It should be collected in a designated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols (e.g., corrosive, environmentally hazardous).

  • Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[3] Ensure it is stored away from incompatible materials, such as strong oxidizing agents and bases.[3]

  • Waste Disposal: Arrange for the disposal of the chemical waste through an approved hazardous waste disposal service.[3][4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to all local, regional, and national regulations for its disposal.[3]

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using appropriate cleaning agents as recommended by the SDS.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the work area.[3][4] In case of accidental exposure, follow the first-aid measures outlined in the SDS. For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Experimental Workflow for Chemical Disposal

The following diagram illustrates a logical workflow for the safe handling and disposal of hazardous chemicals like this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_disposal Disposal Phase obtain_sds Obtain & Review SDS assess_risk Conduct Risk Assessment obtain_sds->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe wear_ppe Wear Required PPE select_ppe->wear_ppe use_chemical Use Chemical in Designated Area wear_ppe->use_chemical segregate_waste Segregate Waste at Point of Generation use_chemical->segregate_waste label_container Label Waste Container segregate_waste->label_container store_waste Store Waste in Designated Area label_container->store_waste dispose Dispose via Approved Service store_waste->dispose decontaminate Decontaminate Work Area dispose->decontaminate

Caption: General workflow for the safe disposal of hazardous laboratory chemicals.

References

Essential Safety and Handling Guide for Dihexoxy(oxo)phosphanium and Related Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety and handling data has been found for a compound named "Dihexoxy(oxo)phosphanium." The following guidance is based on the general safety protocols for the broader classes of organophosphate and phosphonium compounds. It is imperative to consult a specific Safety Data Sheet (SDS) for the exact compound being handled. In the absence of an SDS, a thorough risk assessment must be conducted before any handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural guidance on personal protective equipment (PPE), operational handling, and disposal for compounds structurally related to this compound.

Personal Protective Equipment (PPE)

The appropriate PPE is crucial for minimizing exposure to organophosphorus compounds, which can be toxic and may be absorbed through the skin, inhaled, or ingested.[1][2][3] The selection of PPE should be based on a comprehensive risk assessment of the specific procedures to be performed.

Summary of Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Unlined, chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) extending up the forearm. Double gloving is recommended.[1][4]Prevents skin contact and absorption. The lining in gloves can absorb chemicals, making them difficult to decontaminate.[1]
Body Protection Chemical-resistant lab coat or coveralls. For tasks with a high risk of splashing, a chemical-resistant apron over coveralls should be worn.[2][5]Protects skin from contamination.
Eye and Face Protection Safety glasses with side shields are a minimum requirement. For splash hazards, chemical safety goggles or a full-face shield are necessary.[2]Protects eyes from splashes and airborne particles.
Respiratory Protection The type of respirator depends on the volatility of the compound and the procedure. For handling powders or in areas with poor ventilation, an air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates is recommended.[1][2][5] A fit test is required for all tight-fitting respirators.Protects against inhalation of dust, aerosols, or vapors.
Foot Protection Closed-toe shoes are mandatory. For larger scale operations or where spills are possible, chemical-resistant shoe covers or boots should be used.[4][5]Protects feet from spills.

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of potentially hazardous chemicals.

  • Preparation and Planning:

    • Obtain and thoroughly review the Safety Data Sheet (SDS) for the specific compound. If an SDS is unavailable, conduct a comprehensive risk assessment.

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, such as a certified chemical fume hood.

    • Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.

  • Handling Procedures:

    • Before handling, inspect all equipment for damage.

    • Don the appropriate PPE as outlined in the table above.

    • When weighing or transferring solids, do so in a manner that minimizes dust generation.

    • When working with solutions, use techniques that prevent splashing and aerosol formation.

    • Keep containers closed when not in use.

  • Post-Handling Procedures:

    • Decontaminate work surfaces and equipment after use.

    • Remove PPE carefully to avoid contaminating yourself. The proper sequence for removing PPE is often debated, but a common approach is to remove gloves first, followed by face and eye protection, then the lab coat or coverall.[4]

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical to ensure safety and environmental protection.

  • Waste Segregation:

    • All waste contaminated with this compound or related compounds, including disposable PPE, contaminated labware, and residual chemicals, must be segregated as hazardous waste.

  • Waste Collection:

    • Collect waste in clearly labeled, sealed, and chemical-resistant containers.

    • The label should include the chemical name and the appropriate hazard symbols.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Do not dispose of this chemical waste down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound and related compounds.

G prep Preparation & Planning - Review SDS - Inspect PPE & Fume Hood - Prepare Spill Kit don_ppe Don Appropriate PPE - Double Gloves - Lab Coat/Coveralls - Goggles/Face Shield - Respirator (if needed) prep->don_ppe handling Chemical Handling (in Fume Hood) - Weighing/Transferring - Running Reaction - Keep Containers Closed don_ppe->handling decon Decontamination - Clean Work Surfaces - Decontaminate Equipment handling->decon waste Waste Segregation - Collect Contaminated PPE - Collect Chemical Waste decon->waste doff_ppe Doff PPE Carefully decon->doff_ppe disposal Dispose of Waste via EHS waste->disposal wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for safe handling of organophosphorus compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.